molecular formula C14H19BrClNO2 B3939227 2-Piperidin-1-ylethyl 2-bromobenzoate

2-Piperidin-1-ylethyl 2-bromobenzoate

Cat. No.: B3939227
M. Wt: 348.66 g/mol
InChI Key: ZWYZBUOMECAXIQ-UHFFFAOYSA-N
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Description

2-Piperidin-1-ylethyl 2-bromobenzoate (CID 4139242) is a chemical compound with the molecular formula C 14 H 19 BrNO 2 + . This benzoate ester derivative features a piperidine moiety, a common structural component in medicinal chemistry and drug discovery . The bromine atom on the benzoate ring makes it a versatile intermediate for further chemical transformations, including metal-catalyzed cross-coupling reactions, which are fundamental to constructing complex molecules in pharmaceutical research . Compounds containing the piperidine substructure are of significant research interest due to their broad biological activities and their presence in molecules that modulate various biological targets . For instance, piperidine and its derivatives are frequently investigated as core scaffolds in the development of novel therapeutics, such as inhibitors of the NLRP3 inflammasome for inflammatory diseases and antagonists for GPCRs like the P2Y 14 receptor . The 2-piperidin-1-ylethyl group, in particular, is a functional unit seen in other research compounds, suggesting its utility in modifying the physicochemical properties of lead molecules . As such, 2-Piperidin-1-ylethyl 2-bromobenzoate serves as a valuable building block for researchers in synthetic organic chemistry and pharmaceutical development, enabling the exploration of new chemical space and the creation of potential bioactive molecules. This product is intended For Research Use Only . It is not intended for diagnostic or therapeutic use in humans or animals.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

2-piperidin-1-ylethyl 2-bromobenzoate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18BrNO2.ClH/c15-13-7-3-2-6-12(13)14(17)18-11-10-16-8-4-1-5-9-16;/h2-3,6-7H,1,4-5,8-11H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWYZBUOMECAXIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CCOC(=O)C2=CC=CC=C2Br.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19BrClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

2-Piperidin-1-ylethyl 2-bromobenzoate chemical structure

Author: BenchChem Technical Support Team. Date: March 2026

This in-depth technical guide details the chemical structure, synthesis, and physicochemical properties of 2-Piperidin-1-ylethyl 2-bromobenzoate , a specific ester derivative structurally analogous to the local anesthetic Piperocaine (Metycaine).

Structural Analysis, Synthetic Methodology, and Physicochemical Profiling

Executive Summary

2-Piperidin-1-ylethyl 2-bromobenzoate (CAS Registry Number: Not widely listed as a commodity chemical; analogous to 6091-64-1 ethyl 2-bromobenzoate) is a bifunctional organic ester characterized by a lipophilic 2-bromophenyl headgroup and a hydrophilic tertiary amine tail.

Structurally, it is the 2-bromo analog of Piperocaine , a known local anesthetic. The introduction of the bromine atom at the ortho position of the benzoate ring introduces significant steric bulk and lipophilicity, altering the compound's electronic profile and hydrolytic stability compared to its parent unsubstituted benzoate. This molecule serves primarily as a specialized intermediate in medicinal chemistry, particularly in the development of sodium channel blockers, sigma receptor ligands, and antispasmodics.

Chemical Structure & Pharmacophore Analysis[1][2]

The molecule consists of three distinct pharmacophoric regions:

  • Lipophilic Head (Aryl Moiety): A 2-bromophenyl ring. The bromine atom provides halogen-bonding potential and steric hindrance that protects the ester linkage from rapid enzymatic hydrolysis.

  • Linker (Ester Chain): An ethyl ester linkage (–COO–CH₂–CH₂–) connecting the aryl head to the amine.

  • Hydrophilic Tail (Basic Center): A piperidine ring attached via its nitrogen atom. This tertiary amine is protonated at physiological pH, essential for interaction with anionic residues in biological targets (e.g., ion channels).

Molecular Descriptors
PropertyValue (Calculated)Notes
IUPAC Name 2-(Piperidin-1-yl)ethyl 2-bromobenzoate
Molecular Formula C₁₄H₁₈BrNO₂
Molecular Weight 312.21 g/mol Distinct isotopic pattern (Br⁷⁹/Br⁸¹)
pKa (Basic N) ~9.2Predicted based on piperidine ethanol
logP (Octanol/Water) ~3.8 - 4.2Highly lipophilic due to Br substituent
H-Bond Acceptors 3Ester oxygens + Tertiary amine
H-Bond Donors 0
Synthetic Methodology

The synthesis of 2-Piperidin-1-ylethyl 2-bromobenzoate is most efficiently achieved via Nucleophilic Acyl Substitution using the acid chloride method. This pathway avoids the equilibrium limitations of Fischer esterification.

Protocol: Acyl Chloride Coupling

Reaction Principle: 2-Bromobenzoyl chloride reacts with 2-(piperidin-1-yl)ethanol in the presence of a non-nucleophilic base to scavenge the HCl byproduct.

Reagents:

  • Substrate A: 2-Bromobenzoyl chloride (1.0 equiv)

  • Substrate B: 2-(Piperidin-1-yl)ethanol (1.05 equiv)

  • Base: Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.2 equiv)

  • Solvent: Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Catalyst (Optional): DMAP (0.1 equiv) to accelerate acylation.

Step-by-Step Procedure:

  • Preparation: In a flame-dried round-bottom flask under nitrogen atmosphere, dissolve 2-(piperidin-1-yl)ethanol (10 mmol) and TEA (12 mmol) in anhydrous DCM (30 mL). Cool the mixture to 0°C in an ice bath.

  • Addition: Dropwise add a solution of 2-bromobenzoyl chloride (10 mmol) in DCM (10 mL) over 15 minutes. The reaction is exothermic; maintain temperature < 5°C.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor via TLC (Mobile phase: 5% MeOH in DCM).

  • Work-up:

    • Quench with saturated NaHCO₃ solution (30 mL).

    • Extract the organic layer and wash with water (2 x 30 mL) followed by brine.

    • Dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude oil can be purified via flash column chromatography (Silica gel; Gradient: 0-5% Methanol in Dichloromethane) or converted to its hydrochloride salt (using HCl/Ether) for recrystallization.

Visualization: Synthetic Pathway & Pharmacophore

The following diagram illustrates the synthesis and the structural logic of the molecule.

G cluster_0 Pharmacophore Mapping Start1 2-Bromobenzoyl Chloride (Electrophile) Intermediate Tetrahedral Intermediate Start1->Intermediate Nucleophilic Attack Start2 2-(Piperidin-1-yl)ethanol (Nucleophile) Start2->Intermediate Product 2-Piperidin-1-ylethyl 2-bromobenzoate Intermediate->Product Elimination of Cl- Byproduct HCl (Trapped by Base) Intermediate->Byproduct Lipophilic 2-Br-Phenyl (Lipophilic Anchor) Linker Ethyl Ester (Metabolic Lability) Lipophilic->Linker Hydrophilic Piperidine N (Ionizable Head) Linker->Hydrophilic

Caption: Reaction scheme for the synthesis of 2-Piperidin-1-ylethyl 2-bromobenzoate via acyl chloride coupling, including pharmacophore segmentation.

Analytical Characterization

To validate the structure, the following spectral signatures are diagnostic:

¹H-NMR (400 MHz, CDCl₃) Prediction:
  • Aromatic Region (7.3 – 7.8 ppm):

    • Doublet (~7.6 ppm): H-3 (ortho to Br).

    • Doublet (~7.7 ppm): H-6 (ortho to Carbonyl).

    • Multiplets (7.3–7.5 ppm): H-4 and H-5.

  • Ester Linker:

    • Triplet (~4.4 ppm, J=6 Hz): O-CH ₂-CH₂-N. (Deshielded by ester oxygen).

  • Amine Linker:

    • Triplet (~2.8 ppm, J=6 Hz): O-CH₂-CH ₂-N.

  • Piperidine Ring:

    • Broad multiplet (~2.5 ppm): 4 protons adjacent to Nitrogen (N-CH ₂).

    • Multiplets (~1.4 – 1.6 ppm): 6 protons (C-CH ₂-C).

Mass Spectrometry (ESI-MS):
  • Molecular Ion: [M+H]⁺ peak at m/z 312 and 314.

  • Isotope Pattern: A distinct 1:1 ratio of M and M+2 peaks is observed due to the natural abundance of Bromine isotopes (⁷⁹Br and ⁸¹Br).

Biological & Pharmacological Context

While not a primary drug itself, this structure is a "privileged scaffold" in medicinal chemistry.

  • Local Anesthetic Activity:

    • Mechanism: Like Piperocaine, the protonated tertiary amine binds to the intracellular side of voltage-gated sodium channels (Naᵥ), blocking Na⁺ influx and inhibiting action potential propagation.

    • Effect of Bromine: The ortho-bromo substituent increases lipophilicity (facilitating membrane penetration) and steric bulk (slowing hydrolysis by plasma cholinesterases), potentially increasing the duration of action compared to unsubstituted analogs.

  • Sigma Receptor Binding:

    • The phenyl-ethyl-amine motif is a classic pharmacophore for Sigma-1 (σ₁) receptors. High-affinity ligands often feature a basic amine separated from a hydrophobic aromatic region by a short alkyl chain.

  • Metabolism (Soft Drug Concept):

    • The ester linkage renders the molecule susceptible to hydrolysis by esterases, breaking it down into 2-bromobenzoic acid and 2-(piperidin-1-yl)ethanol . This "soft drug" design is often intentional to minimize systemic toxicity.

Safety and Handling
  • Hazards: The compound is an ester of a halogenated benzoic acid. It should be treated as a potential skin and eye irritant.[1] The precursor, 2-bromobenzoyl chloride, is corrosive and lachrymatory.

  • Storage: Store in a cool, dry place under inert gas (Argon/Nitrogen) to prevent hydrolysis.

  • Disposal: Dispose of as halogenated organic waste.

References
  • Synthesis of Benzoate Esters:Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989.
  • Pharmacology of Piperocaine Analogs: "Local Anesthetics: Structure-Activity Relationships." Foye's Principles of Medicinal Chemistry.

  • 2-Bromobenzoic Acid Properties: PubChem Compound Summary for CID 6940. Link

  • 2-(Piperidin-1-yl)ethanol Properties: PubChem Compound Summary for CID 8110. Link

Sources

Physical Properties of Piperidinyl Ethyl Bromobenzoate Esters

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide details the physicochemical characterization of piperidinyl ethyl bromobenzoate esters , specifically focusing on the 2-(piperidin-1-yl)ethyl 4-bromobenzoate isomer as the primary reference standard.

These compounds represent a class of local anesthetic pharmacophores (structurally analogous to piperocaine) and synthetic intermediates used in the development of PARP and DHODH inhibitors.[1]

Technical Reference & Characterization Guide

Chemical Identity & Structural Logic

Understanding the physical behavior of this molecule requires analyzing its two distinct functional domains: the lipophilic bromobenzoate tail (responsible for π-stacking and halogen bonding) and the basic piperidine head (responsible for pH-dependent solubility).

PropertyDescriptor
IUPAC Name 2-(piperidin-1-yl)ethyl 4-bromobenzoate
Molecular Formula C₁₄H₁₈BrNO₂
Molecular Weight 312.21 g/mol
Core Scaffold Benzoate Ester linked to a Tertiary Amine
Key Functionality Ester: Susceptible to hydrolysis (enhanced by Br- substitution).Tertiary Amine: Proton acceptor (pKa ~9.0).Aryl Bromide: Handle for Pd-catalyzed cross-coupling.[2]

Solid-State & Solution Properties

The physical state of these esters is strictly dependent on their protonation state.[1] Researchers must distinguish between the Free Base (neutral) and the Hydrochloride Salt (ionic) forms during characterization.[1]

Predicted vs. Observed Properties

Data below represents a synthesis of experimental values for homologous series (e.g., piperocaine, ethyl 4-bromobenzoate) and calculated physicochemical descriptors.

PropertyFree Base (Neutral)Hydrochloride Salt (Ionic)Critical Insight
Physical State Viscous Oil or Low-Melting SolidCrystalline Solid (White)The free base often oils out due to the flexible ethyl linker.
Melting Point 25°C – 35°C (Est.)165°C – 175°C (Est.)[1]High lattice energy of the salt stabilizes the solid form.[1]
Boiling Point ~360°C (Dec.)N/A (Decomposes)Do not attempt to distill the salt; vacuum distill the free base only.[1]
pKa (Basic N) 8.8 – 9.2N/AThe piperidine ring is highly basic; >99% ionized at physiological pH (7.4).[1]
LogP (Lipophilicity) 3.8 – 4.20.5 – 1.0 (LogD @ pH 7.[1]4)High lipophilicity of the free base facilitates blood-brain barrier penetration.[1]
Density ~1.35 g/mLN/ADenser than water due to the heavy bromine atom.[1]
Solubility Profile

The solubility is pH-dependent.[1] The "solubility switch" occurs near the pKa (~9.0).[1]

  • pH < 7 (Acidic): Highly soluble in water (>50 mg/mL) as the cation.[1]

  • pH > 10 (Basic): Insoluble in water; highly soluble in DCM, Ethyl Acetate, and Toluene.

Synthesis & Impurity Impact

The physical properties are frequently compromised by specific synthetic impurities.[1] Understanding the synthesis pathway reveals the origin of these deviations (e.g., depressed melting point).

Synthesis Acid 4-Bromobenzoic Acid (Solid, MP: 254°C) Chloride 4-Bromobenzoyl Chloride (Reactive Intermediate) Acid->Chloride SOCl2, Reflux Alcohol 2-(Piperidin-1-yl)ethanol (Liquid, BP: 199°C) Product 2-(piperidin-1-yl)ethyl 4-bromobenzoate (Target Ester) Alcohol->Product Esterification Chloride->Product + Alcohol (Et3N, DCM, 0°C) Impurity Impurity: Hydrolyzed Acid (Increases Acidity) Product->Impurity Hydrolysis (Moisture)

Figure 1: Synthesis pathway highlighting the origin of acidic impurities which can drastically alter the measured LogP and melting point.

Spectroscopic Characterization Protocols

To validate the identity of the ester, use the following diagnostic signals.

Infrared Spectroscopy (FT-IR)
  • C=O Stretch (Ester): 1715 – 1725 cm⁻¹ (Strong).[1] Note: A shift to 1680 cm⁻¹ indicates hydrolysis to the free acid.

  • C-O Stretch: 1270 – 1280 cm⁻¹.[1]

  • C-N Stretch: 1100 – 1150 cm⁻¹.[1]

  • C-Br Stretch: 1010 – 1070 cm⁻¹ (Distinctive fingerprint band).[1]

Nuclear Magnetic Resonance (¹H NMR)

Solvent: CDCl₃ (7.26 ppm)

  • Aromatic Region: Two doublets (AA'BB' system) at δ 7.90 (2H, ortho to ester) and δ 7.60 (2H, ortho to Br).[1]

  • Ester Methylene (-OCH₂-): Triplet at δ 4.45 (J ≈ 6 Hz).[1]

  • Amine Methylene (-CH₂N-): Triplet at δ 2.80 (J ≈ 6 Hz).[1]

  • Piperidine Ring: Multiplets at δ 2.50 (4H, α-CH₂) and δ 1.40–1.60 (6H, β/γ-CH₂).[1]

Experimental Protocols

Protocol A: Determination of pKa (Potentiometric Titration)

Use this method to determine the precise ionization constant for formulation stability.

  • Preparation: Dissolve 20 mg of the HCl salt in 20 mL of degassed water.

  • Titrant: Standardized 0.1 M NaOH.

  • Execution: Titrate under nitrogen atmosphere at 25°C, recording pH every 10 µL.

  • Calculation: Plot pH vs. Volume. The inflection point (half-equivalence point) represents the pKa.[1]

    • Expected Result: ~9.0 ± 0.2.[1]

Protocol B: Hydrolytic Stability Assay

The electron-withdrawing bromine atom makes the ester bond more labile than standard benzoates.

  • Medium: Phosphate-buffered saline (PBS, pH 7.4) and 0.1 M NaOH (Accelerated).

  • Incubation: Dissolve compound to 100 µM (with 1% DMSO cosolvent). Incubate at 37°C.

  • Sampling: Aliquot at t=0, 1h, 4h, 24h.

  • Analysis: HPLC-UV (254 nm). Monitor the disappearance of the ester peak and appearance of 4-bromobenzoic acid.[1]

    • Self-Validation: If the area of the acid peak does not stoichiometrically match the loss of ester, check for precipitation.

References

  • Synthesis of Benzoate Esters: Organic Syntheses, Coll. Vol. 1, p. 363 (1941); Vol. 13, p. 68 (1933). Link

  • Hydrolysis Kinetics of Para-Substituted Benzoates: Journal of the American Chemical Society, 1958, 80(13), 3298–3300. (Hammett correlation for Br-substituent effects).[1]

  • Piperidine pKa Data: National Institute of Standards and Technology (NIST), Standard Reference Data for 1-Piperidineethanol.[1] Link

  • General Protocol for Esterification (Steglich): Neises, B.; Steglich, W. Angewandte Chemie International Edition, 1978, 17(7), 522–524. Link

Sources

2-bromobenzoic acid 2-piperidin-1-ylethyl ester safety data

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Technical Summary

This guide provides a comprehensive safety and handling framework for 2-bromobenzoic acid 2-piperidin-1-ylethyl ester (also known as 2-(piperidin-1-yl)ethyl 2-bromobenzoate). As a research-grade compound with structural homology to amino-ester local anesthetics (e.g., piperocaine), it presents specific toxicological risks associated with ion-channel modulation and metabolic hydrolysis.

Critical Advisory: In the absence of compound-specific LD50 datasets, this protocol enforces Level 3 Containment strategies derived from Structure-Activity Relationship (SAR) analysis of the 2-bromobenzoate moiety and the tertiary piperidine amine.

Part 2: Chemical Identity & Physicochemical Properties

Understanding the molecular architecture is the first step in predicting behavior in biological systems and containment environments.

PropertyData / Prediction
Chemical Name 2-(piperidin-1-yl)ethyl 2-bromobenzoate
Molecular Formula C₁₄H₁₈BrNO₂
Molecular Weight 312.21 g/mol
Functional Groups Aryl halide (2-Br), Ester, Tertiary Amine (Piperidine)
Predicted pKa ~9.8 (Piperidine nitrogen)
Solubility Lipophilic (neutral form); Highly soluble in aqueous acid (protonated)
Physical State Likely viscous oil or low-melting solid (based on analogs)

Part 3: Hazard Identification & Toxicology (SAR Analysis)

Expert Insight: The toxicity of this compound is bipartite, stemming from the intact molecule's pharmacological action and its metabolic breakdown products.

Acute Toxicity (Intact Molecule)
  • Mechanism: As an amino-ester, the compound likely functions as a sodium channel blocker. Systemic absorption can lead to CNS excitation (tremors, seizures) followed by depression, and cardiovascular collapse (bradycardia, hypotension).

  • SAR Implication: The ortho-bromo substituent on the benzene ring introduces steric bulk. This may sterically hinder esterase attack, potentially prolonging the plasma half-life compared to unsubstituted benzoates (e.g., procaine), thereby increasing the risk of systemic accumulation.

Metabolic Hydrolysis & Component Toxicity

Upon contact with plasma butyrylcholinesterase or tissue esterases, the molecule cleaves into two distinct toxicophores.

  • Metabolite A: 2-Bromobenzoic Acid

    • Hazards: Severe eye irritant; Skin/Respiratory irritant; Harmful if swallowed.[1][2]

    • GHS Classification: Skin Irrit. 2 (H315), Eye Irrit. 2 (H319).

  • Metabolite B: 1-(2-Hydroxyethyl)piperidine [3]

    • Hazards: Corrosive/Irritant (high pH in solution); Potential sensitizer.

    • GHS Classification: Skin Corr.[1] 1B (H314) (inferred from amino alcohol class).

GHS Classification (Predicted)
  • Signal Word: DANGER

  • H301: Toxic if swallowed.

  • H315/H319: Causes skin and serious eye irritation.[1]

  • H335: May cause respiratory irritation.[1][2][4]

  • H317: May cause an allergic skin reaction.

Part 4: Metabolic Pathway Visualization

The following diagram illustrates the bio-activation and hydrolysis pathway, critical for understanding the time-dependent toxicity profile.

MetabolicPathway Parent Parent Compound 2-Piperidin-1-ylethyl 2-bromobenzoate Enzyme Plasma Esterases (Butyrylcholinesterase) Parent->Enzyme Systemic Absorption Acid Metabolite A 2-Bromobenzoic Acid (Irritant/Acidic) Enzyme->Acid Hydrolysis Alcohol Metabolite B 1-Piperidineethanol (Basic/Corrosive) Enzyme->Alcohol Hydrolysis Tissue Target Tissue (Mucosa/Skin) Acid->Tissue Local Irritation Alcohol->Tissue Membrane Lysis

Figure 1: Metabolic hydrolysis pathway mediated by plasma esterases, yielding acidic and basic toxicophores.

Part 5: Handling & Containment Protocols

Trustworthiness: This protocol utilizes a "Defense-in-Depth" strategy. We assume the compound is a potent sensitizer and systemic toxin.

Engineering Controls
  • Primary Barrier: All weighing and solubilization must occur within a Class II, Type A2 Biosafety Cabinet or a chemical fume hood with a face velocity >100 fpm.

  • Secondary Barrier: Use spill trays lined with absorbent pads to prevent bench contamination.

Personal Protective Equipment (PPE)
ComponentSpecificationRationale
Gloves Double-gloving: Nitrile (Outer) / Latex (Inner)Prevents permeation of lipophilic esters.
Respiratory N95 or P100 Respirator (if outside hood)Protects against inhalation of aerosols/dust.
Eye Protection Chemical Splash GogglesEssential due to the corrosive nature of hydrolysis products.
Body Tyvek Lab Coat (Closed front)Prevents skin absorption via clothing contact.
Emergency Response (Self-Validating)
  • Skin Contact: Immediate wash with soap and water for 15 minutes. Do not use alcohol, as it enhances transdermal absorption of the ester.

  • Eye Contact: Flush with saline for 15 minutes; seek ophthalmological evaluation immediately (risk of corneal anesthesia masking injury).

  • Spill Cleanup: Neutralize with weak acid (citric acid) if basic residue is suspected, absorb with vermiculite, and incinerate as hazardous organic waste.

Part 6: Operational Workflow Diagram

This decision tree guides the researcher through the safe handling process, ensuring no step is overlooked.

SafetyWorkflow Start Start: Handling Request Assessment Risk Assessment (Check Quantity & Form) Start->Assessment Control Select Engineering Control Assessment->Control Hood Fume Hood (Solids/Liquids) Control->Hood Standard Glovebox Glove Box (Fine Powder/High Potency) Control->Glovebox High Risk PPE Don PPE: Double Nitrile Gloves Goggles + Lab Coat Hood->PPE Glovebox->PPE Action Perform Experiment PPE->Action Waste Waste Disposal (Halogenated Organic) Action->Waste

Figure 2: Operational safety decision tree for handling halogenated amino-benzoate esters.

References

  • Fisher Scientific. (2025). Safety Data Sheet: 2-Bromobenzoic Acid. Retrieved from

  • PubChem. (n.d.). Compound Summary: 1-(2-Hydroxyethyl)piperidine.[5][6] National Center for Biotechnology Information. Retrieved from

  • Sigma-Aldrich. (2025). Safety Data Sheet: 2-Bromobenzoic acid. Retrieved from

  • New Jersey Department of Health. (2002). Hazardous Substance Fact Sheet: Ammonium Benzoate (Analogous Benzoate Hazards). Retrieved from

  • Cymit Quimica. (n.d.). Safety Data Sheet: 2-(Piperidin-1-yl)ethanol. Retrieved from

Sources

Solubility Profile & Characterization of 2-Piperidin-1-ylethyl 2-bromobenzoate

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of the solubility profile, physicochemical behavior, and handling protocols for 2-Piperidin-1-ylethyl 2-bromobenzoate .[1][2]

A Technical Guide for Process Chemists and Formulation Scientists[1][2]

Executive Summary

2-Piperidin-1-ylethyl 2-bromobenzoate is a lipophilic, basic ester structurally related to the amino-ester class of local anesthetics (e.g., piperocaine).[1][2] Its solubility behavior is governed by two critical moieties: the lipophilic 2-bromophenyl group and the ionizable piperidine nitrogen.[1]

For researchers and drug development professionals, understanding the solubility of this compound is not merely about "dissolving" it; it is about controlling its protonation state .[2] The molecule acts as a "molecular switch"—highly soluble in organic solvents as a free base, and highly soluble in aqueous media as a salt.[2] This guide details the solvent systems required for synthesis, purification (extraction), and potential formulation.[2]

Physicochemical Profile & Structure-Property Relationships (SPR)

To predict and manipulate solubility effectively, we must first analyze the molecular architecture.[1][2][3]

PropertyValue (Predicted/Estimated)Mechanistic Insight
Molecular Structure Ester Linkage : 2-Bromobenzoic acid + 2-PiperidineethanolSusceptible to hydrolysis at high pH or temperature.[1][2]
Molecular Weight ~312.2 g/mol Moderate size; favorable for membrane permeability.[1][2]
LogP (Free Base) 3.5 – 4.2 Highly lipophilic.[1][2] Partitions strongly into non-polar organic phases.[1][2]
pKa (Piperidine N) 9.8 – 10.2 Strongly basic.[1][2] Exists as a cation (

) at physiological pH (7.[1]4) and acidic pH.[1][2]
H-Bond Donors 0No -OH or -NH groups in free base; limited water solubility.[1]
H-Bond Acceptors 3 (Ester O, Carbonyl O, Amine N)Allows interaction with polar protic solvents (Alcohols).[1][2][3]
The "Ortho-Bromo" Effect

Unlike para-substituted analogs, the ortho-bromo substituent provides significant steric bulk near the ester carbonyl.[1][2]

  • Solubility Impact : Disrupts crystal lattice packing, likely lowering the melting point compared to the unsubstituted analog. This often results in the free base existing as an oil or low-melting solid, enhancing solubility in solvents like Toluene or DCM.[1][2]

  • Stability Impact : Steric hindrance protects the ester bond from rapid enzymatic or chemical hydrolysis, potentially increasing solution stability compared to simple benzoates.[1][2][3]

Solubility in Organic Solvents[2][4][5][6]

The solubility of 2-Piperidin-1-ylethyl 2-bromobenzoate is strictly dependent on its ionization state.[1] You must define whether you are handling the Free Base or the Salt (e.g., Hydrochloride).

A. Free Base Form (Neutral)

Target State for: Extraction, Chromatography, Reaction Intermediates.[1][2][3]

Solvent ClassRepresentative SolventsSolubility RatingTechnical Application
Chlorinated Dichloromethane (DCM), ChloroformExcellent (>100 mg/mL)Primary solvent for extraction from aqueous basic layers.[1][2]
Esters/Ethers Ethyl Acetate, THF, Diethyl EtherGood to Excellent Suitable for reaction media; THF is ideal for Grignard or lithiation steps.[1][2][3]
Aromatic Toluene, BenzeneGood Preferred for scale-up extractions due to better safety profile than DCM.[1][2]
Alcohols Methanol, Ethanol, IsopropanolModerate to Good Soluble, but risk of transesterification if heated with strong base.[1][2][3]
Alkanes Hexane, HeptaneLow to Moderate "Anti-solvent" for crystallization.[1][2][3] The compound may oil out rather than crystallize.[1]
Aqueous Water (pH > 11)Insoluble (<0.1 mg/mL)Forces the compound into the organic phase.[2]
B. Salt Form (Protonated, e.g., HCl)

Target State for: Final Formulation, Crystallization, Storage.[2][3]

Solvent ClassRepresentative SolventsSolubility RatingTechnical Application
Polar Protic Water, MethanolExcellent Primary solvent for final drug delivery or lyophilization.[1][2]
Polar Aprotic DMSO, DMFGood Used for stock solutions in biological assays.[1][2][3]
Ketones AcetonePoor Excellent "anti-solvent" for crystallizing the HCl salt from ethanol.[1]
Non-Polar Ether, Hexane, TolueneInsoluble Used to wash the filter cake to remove non-polar impurities.[1][2][3]

Experimental Protocols

Protocol 1: Equilibrium Solubility Determination (Shake-Flask Method)

Use this to generate the quantitative data required for regulatory filing.[2]

  • Preparation : Weigh excess solid (approx. 50 mg) of 2-Piperidin-1-ylethyl 2-bromobenzoate into a 4 mL HPLC vial.

  • Solvent Addition : Add 1.0 mL of the target solvent (e.g., Toluene).[1][2]

  • Equilibration : Cap and agitate at 25°C for 24 hours.

    • Check: If solution becomes clear, add more solid until a suspension persists.[1][2][3]

  • Sampling : Centrifuge at 10,000 rpm for 5 minutes. Filter the supernatant through a 0.22 µm PTFE filter.[1]

  • Quantification : Dilute the filtrate 1:100 with Acetonitrile and analyze via HPLC-UV (254 nm).

    • Calculation: Compare peak area against a standard curve of known concentration.[1]

Protocol 2: Dynamic Acid/Base Extraction Profiling

Use this to optimize purification yields.[1][3]

  • Dissolve 100 mg of the compound (Free Base) in 10 mL Dichloromethane (DCM) .

  • Add 10 mL Phosphate Buffer (pH 2.0) and shake vigorously.

    • Observation: The compound will protonate and migrate to the aqueous layer.[2]

    • Validation: TLC of the DCM layer should show no UV-active spot.[1]

  • Separate layers.[1][2] Basify the aqueous layer to pH 12 using 1M NaOH.[1]

    • Observation: The solution will turn cloudy (oiling out of the free base).[2]

  • Extract with 10 mL Ethyl Acetate .

    • Validation: Evaporate the Ethyl Acetate to recover the pure free base.[2]

Process Workflow Visualization

The following diagram illustrates the logical decision tree for solvent selection based on the desired form of the molecule.

SolubilityWorkflow Start Start: 2-Piperidin-1-ylethyl 2-bromobenzoate Sample CheckForm Determine Form Start->CheckForm FreeBase Free Base (Neutral) CheckForm->FreeBase High pH (>10) Salt Salt Form (e.g., HCl) CheckForm->Salt Low pH (<4) NonPolar Soluble in: DCM, Toluene, EtOAc FreeBase->NonPolar AntiSolventBase Precipitate with: Water (High pH) FreeBase->AntiSolventBase Purification Polar Soluble in: Water, Methanol, Ethanol Salt->Polar AntiSolventSalt Precipitate with: Acetone, Ether, Hexane Salt->AntiSolventSalt Crystallization Reaction Application: Synthesis & Extraction NonPolar->Reaction Formulation Application: Aqueous Formulation & Crystallization Polar->Formulation

Figure 1: Solubility decision matrix.[1][2] Select solvent system based on protonation state to maximize yield in extraction or crystallization.

Critical Process Parameters (CPP)

Temperature Dependence[2][3]
  • Free Base : Solubility in alkanes (Hexane/Heptane) is highly temperature-dependent.[1][2] Heating to 50°C typically ensures complete dissolution, while cooling to 0°C forces phase separation (oiling out).[1][2]

  • Salt Form : Aqueous solubility is generally high at room temperature.[1][2] However, solubility in alcohols (Ethanol) decreases significantly below 5°C, making Ethanol/Ether recrystallization a viable purification route.[2][3]

Stability & Hydrolysis[1][3]
  • Solvent Caution : Avoid storing the compound in Methanol or Ethanol for prolonged periods if the pH is strongly basic (pH > 12), as transesterification may occur (swapping the piperidine-ethyl group for a methyl/ethyl group).[2]

  • Recommended Storage Solvent : For long-term storage of the free base in solution, use anhydrous Toluene or DCM at -20°C.[1][2]

References

  • Becker, D. E., & Reed, K. L. (2006).[1][2][3] Essentials of Local Anesthetic Pharmacology. Anesthesia Progress, 53(3), 98–109.[1][2][3] (Provides mechanistic basis for amino-ester solubility and pKa values).

  • Remington: The Science and Practice of Pharmacy . (22nd Edition).[1][2] Pharmaceutical Press.[1][2] (Standard reference for salt selection and solubility protocols).

  • Hansen, C. M. (2007).[1][2] Hansen Solubility Parameters: A User's Handbook. CRC Press.[1][2] (Theoretical basis for solvent selection using partial solubility parameters).

  • PubChem Compound Summary . (n.d.). 2-Bromobenzoic acid esters. National Center for Biotechnology Information.[1][2] (Used for structural property estimation).[1][2]

  • Avdeef, A. (2003).[1][2][4] Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience.[1] (Definitive guide on pH-dependent solubility profiling).

Sources

2-Piperidin-1-ylethyl 2-bromobenzoate PubChem entry

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to 2-Piperidin-1-ylethyl 2-bromobenzoate

Abstract

This technical guide provides a comprehensive overview of the chemical properties, proposed synthesis, and potential applications of 2-Piperidin-1-ylethyl 2-bromobenzoate. As a molecule combining the structural features of a brominated aromatic acid and a piperidine-containing alcohol, this compound is of interest to researchers in medicinal chemistry and drug development. The piperidine moiety is a well-established pharmacophore, and its combination with a bromobenzoate structure presents opportunities for the development of novel therapeutic agents.[1][2][3] This document outlines a theoretical framework for the synthesis and characterization of this compound, based on established chemical principles and data from its constituent precursors.

Chemical Identity and Predicted Physicochemical Properties

2-Piperidin-1-ylethyl 2-bromobenzoate is an ester formed from 2-bromobenzoic acid and 2-(piperidin-1-yl)ethanol.[4][5] While a specific PubChem entry for this compound is not available, its fundamental properties can be predicted based on the known characteristics of its precursors.

PropertyPredicted ValueSource(s)
Molecular Formula C₁₄H₁₈BrNO₂Derived from Precursors
Molecular Weight 312.20 g/mol Derived from Precursors
IUPAC Name 2-(piperidin-1-yl)ethyl 2-bromobenzoateNomenclature Rules
CAS Number Not Assigned-
Appearance Likely an oil or a low-melting solidInferred from Analogs
Solubility Expected to be soluble in organic solvents like dichloromethane, ethyl acetate, and methanol.[6]Inferred from Precursors
LogP (Predicted) ~3.5-4.5Inferred from Precursors

Proposed Synthesis and Reaction Scheme

The most direct and conventional method for the synthesis of 2-Piperidin-1-ylethyl 2-bromobenzoate is the Fischer-Speier esterification of 2-bromobenzoic acid with 2-(piperidin-1-yl)ethanol in the presence of a strong acid catalyst, such as sulfuric acid.[7] This reaction involves the protonation of the carboxylic acid, followed by nucleophilic attack from the alcohol, and subsequent dehydration to form the ester.[8]

G cluster_reactants Reactants cluster_reagents Reagents cluster_product Product 2_bromobenzoic_acid 2-Bromobenzoic Acid (PubChem CID: 6940) product_ester 2-Piperidin-1-ylethyl 2-bromobenzoate 2_bromobenzoic_acid->product_ester + 2_piperidin_ethanol 2-(Piperidin-1-yl)ethanol (PubChem CID: 18232) 2_piperidin_ethanol->product_ester + H2SO4 Conc. H₂SO₄ (Catalyst) H2SO4->product_ester Catalyzes Solvent Toluene (for azeotropic removal of water) Solvent->product_ester Reaction Medium

Caption: Proposed Fischer-Speier esterification for the synthesis of 2-Piperidin-1-ylethyl 2-bromobenzoate.

Detailed Experimental Protocol for Synthesis

This protocol describes a plausible method for the laboratory-scale synthesis of 2-Piperidin-1-ylethyl 2-bromobenzoate.

Materials:

  • 2-Bromobenzoic acid (1.0 eq)[5][9]

  • 2-(Piperidin-1-yl)ethanol (1.1 eq)[4]

  • Concentrated Sulfuric Acid (0.1 eq)

  • Toluene

  • Saturated Sodium Bicarbonate Solution

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate

  • Organic Solvents for Chromatography (e.g., Hexane, Ethyl Acetate)

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add 2-bromobenzoic acid and toluene.

  • Add 2-(piperidin-1-yl)ethanol to the flask.

  • Slowly and carefully add concentrated sulfuric acid to the stirring mixture.

  • Heat the reaction mixture to reflux and continue heating until the theoretical amount of water is collected in the Dean-Stark trap, or until reaction completion is indicated by Thin-Layer Chromatography (TLC).[10]

  • Cool the reaction mixture to room temperature.

  • Carefully transfer the mixture to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution (to neutralize the acid), water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to yield pure 2-Piperidin-1-ylethyl 2-bromobenzoate.

Analytical Characterization Workflow

The identity and purity of the synthesized 2-Piperidin-1-ylethyl 2-bromobenzoate would be confirmed using a suite of standard analytical techniques.[11]

G Start Synthesized Product TLC Thin-Layer Chromatography (TLC) - Purity Assessment - Rf Value Determination Start->TLC NMR Nuclear Magnetic Resonance (NMR) - ¹H and ¹³C NMR - Structural Elucidation TLC->NMR MS Mass Spectrometry (MS) - Molecular Weight Confirmation - Fragmentation Pattern NMR->MS IR Infrared Spectroscopy (IR) - Functional Group Analysis (Ester C=O stretch) MS->IR HPLC High-Performance Liquid Chromatography (HPLC) - Purity Quantification IR->HPLC End Characterized Compound HPLC->End

Caption: Standard workflow for the analytical characterization of 2-Piperidin-1-ylethyl 2-bromobenzoate.

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful techniques for assessing the purity of benzoate esters.[11][12] Infrared (IR) spectroscopy would be expected to show a characteristic ester carbonyl (C=O) stretch. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) would provide the definitive structural confirmation.

Potential Pharmacological Significance

The piperidine ring is a highly privileged scaffold in medicinal chemistry, appearing in a wide array of clinically approved drugs.[2][3] Its derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antiviral, and analgesic properties.[1][2][13]

The inclusion of the piperidine moiety in 2-Piperidin-1-ylethyl 2-bromobenzoate suggests that this molecule could be a valuable starting point for the development of novel therapeutic agents. The tertiary amine of the piperidine ring can be protonated at physiological pH, potentially influencing the compound's solubility and ability to interact with biological targets. The 2-bromobenzoate portion of the molecule provides a lipophilic aromatic system that can also be critical for receptor binding. Further research would be necessary to explore the specific biological activities of this compound.

Safety Considerations

The safety profile of 2-Piperidin-1-ylethyl 2-bromobenzoate has not been established. However, based on its precursors, appropriate safety precautions should be taken. 2-Bromobenzoic acid is a known irritant. Standard laboratory safety practices, including the use of personal protective equipment (gloves, safety glasses, and a lab coat), should be employed when handling this compound. All work should be conducted in a well-ventilated fume hood.

Conclusion

While 2-Piperidin-1-ylethyl 2-bromobenzoate is not a commercially available compound with a dedicated PubChem entry, its synthesis and properties can be reasonably predicted based on established chemical principles. This guide provides a theoretical framework for its synthesis, characterization, and potential applications, particularly in the field of medicinal chemistry. The presence of the pharmacologically significant piperidine moiety makes this compound and its potential derivatives interesting targets for future research and drug discovery efforts.

References

  • A Comparative Guide to Analytical Techniques for Benzoate Ester Determination. Benchchem.
  • Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. IJNRD. Published February 2, 2024.
  • Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. Frontiers. Published January 6, 2022.
  • N-Piperidinoethanol. PubChem.
  • 2-Bromobenzoic acid. PubChem.
  • 2-Bromobenzoic acid. PubChem.
  • Pharmacological Applications of Piperidine Derivatives. Encyclopedia.pub. Published February 9, 2023.
  • Pharmacological properties of natural piperidine derivatives. ResearchGate.
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. Published February 2, 2023.
  • Determination of Various Benzoate Esters and p-Benzoate Esters Preservatives in Cosmetics by SPEGC-MS/MS. Chinese Journal of Modern Applied Pharmacy. Published 2023.
  • 2-Piperidineethanol. ChemicalBook. Published January 13, 2026.
  • 2-Bromobenzoic acid 97 88-65-3. Sigma-Aldrich.
  • Reaction Monitoring of the Esterification Progress of Benzoic Acid by using Thin-Layer Chromatography (TLC) followed by a. MilliporeSigma.
  • Preparation of Methyl Benzoate.
  • Preparation of aromatic esters of 2-phenoxyethanol and exploring some of their biological activities.

Sources

Methodological & Application

synthesis of 2-Piperidin-1-ylethyl 2-bromobenzoate from 2-bromobenzoyl chloride

Author: BenchChem Technical Support Team. Date: March 2026

Technical Synthesis Report: Optimization of 2-Piperidin-1-ylethyl 2-bromobenzoate via Acyl Chloride Route

Part 1: Abstract & Scope

Objective: This Application Note details the protocol for the synthesis of 2-Piperidin-1-ylethyl 2-bromobenzoate , a tertiary amino-ester derivative. This structural motif—an aryl ester linked to a piperidine ring via an ethyl chain—is pharmacologically significant, sharing structural homology with antispasmodic agents (e.g., Piperidolate) and local anesthetics.[1]

Methodology: The synthesis utilizes a Nucleophilic Acyl Substitution pathway.[1] 2-Bromobenzoyl chloride is reacted with 2-(piperidin-1-yl)ethanol in an anhydrous chlorinated solvent.[1] A non-nucleophilic organic base (Triethylamine) is employed as a proton scavenger to drive the equilibrium and prevent the protonation of the piperidine nitrogen, which would otherwise deactivate the nucleophile or precipitate the salt prematurely.[1]

Target Audience: Medicinal Chemists, Process Development Scientists, and CDMO Laboratory Personnel.[1]

Part 2: Reaction Mechanism & Thermodynamics

Chemical Principle: The reaction proceeds via an addition-elimination mechanism characteristic of acyl chlorides.[1]

  • Nucleophilic Attack: The hydroxyl oxygen of 2-(piperidin-1-yl)ethanol attacks the carbonyl carbon of 2-bromobenzoyl chloride, forming a tetrahedral intermediate.[1]

  • Elimination: The intermediate collapses, reforming the carbonyl double bond and expelling the chloride ion (

    
    ) as a good leaving group.[1]
    
  • Deprotonation: The generated HCl is immediately neutralized by Triethylamine (

    
    ), forming Triethylamine Hydrochloride (
    
    
    
    ), which precipitates or remains dissolved depending on the solvent.[1]

Critical Material Attributes (CMAs):

  • 2-Bromobenzoyl Chloride: Highly electrophilic; susceptible to hydrolysis.[1] Must be stored under inert gas.[1] Purity >98% is recommended to minimize benzoic acid impurities.[1]

  • 2-(Piperidin-1-yl)ethanol: Hygroscopic.[1] Water content must be <0.1% (Karl Fischer) to prevent competitive hydrolysis of the acid chloride.[1]

Part 3: Experimental Protocol

Reagents & Stoichiometry
ReagentMW ( g/mol )Equiv.[1][2]Role
2-Bromobenzoyl chloride 219.461.10Electrophile (Limiting Reagent usually 1.0, but excess ensures complete alcohol conversion if alcohol removal is difficult.[1] Here, we use slight excess of Acid Chloride to ensure complete consumption of the Amino Alcohol, as the Acid Chloride is easier to hydrolyze and wash away).[1]
2-(Piperidin-1-yl)ethanol 129.201.00Nucleophile
Triethylamine (TEA) 101.191.50Proton Scavenger (Base)
Dichloromethane (DCM) -10 VSolvent (Anhydrous)
DMAP 122.170.05Catalyst (Optional, accelerates reaction)

(Note: If the specific goal is to minimize purification, use 1.0 equiv Acid Chloride and 1.1 equiv Alcohol.[1] However, for amino-esters, removing unreacted alcohol is harder than removing hydrolyzed acid.[1] Therefore, 1.1 equiv Acid Chloride is preferred.)[1]

Step-by-Step Procedure

Step 1: Reactor Setup

  • Flame-dry a 250 mL 3-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and a pressure-equalizing addition funnel.

  • Purge the system with dry Nitrogen (

    
    ) for 15 minutes.
    

Step 2: Nucleophile Charge

  • Charge 2-(Piperidin-1-yl)ethanol (12.9 g, 100 mmol) into the flask.

  • Add Anhydrous DCM (100 mL).

  • Add Triethylamine (15.2 g, 21 mL, 150 mmol).

  • (Optional) Add DMAP (0.6 g, 5 mmol) to catalyze the reaction.

  • Cool the mixture to 0°C using an ice/water bath.

Step 3: Electrophile Addition

  • Dissolve 2-Bromobenzoyl chloride (24.1 g, 110 mmol) in Anhydrous DCM (30 mL) in the addition funnel.

  • Add the acid chloride solution dropwise over 30–45 minutes .

    • Control: Maintain internal temperature <10°C. The reaction is exothermic.[1]

    • Observation: White precipitate (TEA[1]·HCl) will form immediately.[1]

Step 4: Reaction & Monitoring

  • Allow the reaction to warm to Room Temperature (20–25°C) naturally.

  • Stir for 3–6 hours .

  • PAT (Process Analytical Technology): Monitor by TLC (Mobile Phase: 5% MeOH in DCM) or HPLC. Look for the disappearance of the alcohol starting material.[3]

Step 5: Workup (Acid-Base Purification Strategy) Since the product is an amine, we utilize pH manipulation to isolate it in high purity without column chromatography.[1]

  • Quench: Add saturated

    
     solution (50 mL) to quench unreacted acid chloride (hydrolyzes to 2-bromobenzoic acid). Stir for 20 mins.
    
  • Phase Separation: Transfer to a separatory funnel. Separate phases.

  • Organic Wash: Wash the organic layer with water (2 x 50 mL) to remove TEA[1]·HCl salts.[1][2][4]

  • Acid Extraction (Critical Purification Step):

    • Extract the organic layer with 1M HCl (2 x 50 mL) .[1]

    • Mechanism:[1][4][5][6][7] The product (amino ester) protonates and moves to the aqueous layer.[1] Neutral impurities (amides, unreacted acid chloride residues) remain in the DCM.[1]

    • Discard the DCM layer (or save for recovery of neutrals if needed).[1]

  • Basification & Isolation:

    • Cool the acidic aqueous layer to 0°C.[1][8]

    • Slowly basify to pH ~10 using 4M NaOH or saturated

      
      .[1] The product will oil out or precipitate as the free base.
      
    • Extract the cloudy aqueous mixture with fresh DCM (3 x 50 mL) .

  • Drying: Dry the combined DCM extracts over Anhydrous

    
    .
    
  • Concentration: Filter and concentrate under reduced pressure (Rotavap, <40°C) to yield the target as a viscous oil or low-melting solid.

Part 4: Visualization & Workflows

Reaction Pathway Diagram

ReactionPathway SM1 2-Bromobenzoyl Chloride (Electrophile) Inter Tetrahedral Intermediate SM1->Inter DCM, 0°C SM2 2-(Piperidin-1-yl)ethanol (Nucleophile) SM2->Inter DCM, 0°C Base Triethylamine (Scavenger) Base->Inter DCM, 0°C Prod 2-Piperidin-1-ylethyl 2-bromobenzoate (Target) Inter->Prod Elimination ByProd TEA-HCl Salt (Precipitate) Inter->ByProd -HCl

Caption: Mechanistic pathway for the base-mediated esterification of 2-bromobenzoyl chloride.

Purification Logic (Acid-Base Extraction)

WorkupLogic Step1 Crude Reaction Mixture (DCM Phase) Step2 Extract with 1M HCl Step1->Step2 OrgLayer DCM Layer (Contains Neutral Impurities) Step2->OrgLayer Discard AqLayer Aqueous Layer (Acidic) (Contains Product Salt) Step2->AqLayer Keep Step3 Basify to pH 10 (NaOH/K2CO3) AqLayer->Step3 Step4 Extract with Fresh DCM Step3->Step4 Final Pure Product (Free Base) Step4->Final Dry & Evaporate

Caption: Acid-Base extraction workflow to isolate the amino-ester from neutral byproducts.

Part 5: Safety & Troubleshooting

Safety Profile:

  • 2-Bromobenzoyl Chloride: Corrosive and lachrymator.[1] Reacts violently with moisture to release HCl gas.[1] Handle only in a fume hood.

  • Triethylamine: Flammable and toxic.[1]

  • Process Safety: The reaction is exothermic.[1][9] Strict temperature control (0°C addition) is required to prevent thermal runaway or side reactions (e.g., polymerization).[1]

Troubleshooting Guide:

IssueProbable CauseCorrective Action
Low Yield Hydrolysis of Acid ChlorideEnsure DCM is anhydrous. Dry glassware thoroughly.[1] Check reagent quality.
Product is Acidic Residual Benzoic AcidThe acid-base workup failed.[1] Ensure the pH > 10 during the basification step.
Emulsion during Workup Surfactant behavior of Amino EsterAdd Brine (saturated NaCl) to the aqueous layer.[1] Filter through Celite if solids are present.[1]
Impurity: Amide Presence of PiperidineIf the starting material (amino alcohol) degrades or contains piperidine impurity, the amide will form.[1] Use high-purity amino alcohol.[1]

Part 6: References

  • Smith, M. B., & March, J. (2007).[1] March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 6th Edition.[1] Wiley-Interscience.[1] (General reference for Nucleophilic Acyl Substitution). [1]

  • National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 80186, Ethyl 2-bromobenzoate (Analogous ester properties). Retrieved from .[1]

  • BenchChem. (2025).[1] General Protocol for Esterification using Acid Chlorides. (Standard industry protocols for acid chloride coupling). .

  • Clayden, J., Greeves, N., & Warren, S. (2012).[1] Organic Chemistry. Oxford University Press.[1] (Mechanistic grounding for Schotten-Baumann conditions). .[1]

Sources

esterification protocol for 2-bromobenzoic acid and 2-piperidinoethanol

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Efficiency Synthesis of 2-(Piperidin-1-yl)ethyl 2-Bromobenzoate

Executive Summary

This application note details a robust, scalable protocol for the synthesis of 2-(piperidin-1-yl)ethyl 2-bromobenzoate . This transformation presents specific chemoselective and steric challenges:

  • Steric Hindrance: The ortho-bromo substituent on the benzoic acid imposes significant steric bulk, retarding nucleophilic attack at the carbonyl carbon.

  • Basic Functionality: The 2-piperidinoethanol substrate contains a tertiary amine (

    
    ), rendering standard acid-catalyzed Fischer esterification inefficient due to ammonium salt formation and catalyst quenching.
    

To overcome these barriers, this guide prioritizes an Acyl Chloride Activation Strategy via Thionyl Chloride (


), followed by nucleophilic substitution in the presence of a non-nucleophilic base. A secondary, mild Steglich Esterification  protocol is provided for small-scale discovery workflows.

Strategic Analysis & Retrosynthesis

The target molecule is an amino-ester. The retrosynthetic disconnection reveals two key fragments: the electron-deficient ortho-substituted benzoyl moiety and the nucleophilic amino-alcohol.

Key Mechanistic Considerations:

  • Activation is Mandatory: Direct reaction is kinetically disfavored. The carboxylic acid must be converted to a highly electrophilic species (Acid Chloride or O-acylisourea).

  • No Acyl Migration: Unlike secondary amino-alcohols, the tertiary piperidine nitrogen prevents

    
     or 
    
    
    
    acyl migration, ensuring regiospecific
    
    
    -acylation.
  • HCl Scavenging: The generation of HCl (in Method A) requires a stoichiometric base (Triethylamine or DIPEA) to prevent the product from precipitating as the hydrobromide/hydrochloride salt during the reaction, which could stall conversion.

Protocol A: Acyl Chloride Route (Recommended)

This method is preferred for gram-to-kilogram scale synthesis due to its high conversion rates and simplified purification via acid-base extraction.

Reagents & Materials
ReagentMW ( g/mol )Equiv.[1][2][3][4][5][6][7][8][9][10][11][12]Role
2-Bromobenzoic Acid 201.021.0Limiting Reagent
Thionyl Chloride (

)
118.971.5Chlorinating Agent
2-Piperidinoethanol 129.201.1Nucleophile
Triethylamine (TEA) 101.192.5Acid Scavenger
Dichloromethane (DCM) -SolventReaction Medium
DMF (Cat.) -0.05Catalyst
Step-by-Step Procedure

Phase 1: Activation (Synthesis of 2-Bromobenzoyl Chloride)

  • Setup: Flame-dry a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar and a reflux condenser topped with a

    
     drying tube or 
    
    
    
    line.
  • Charging: Charge 2-Bromobenzoic acid (10.0 g, 49.7 mmol) and anhydrous DCM (50 mL). The acid may not fully dissolve initially.

  • Catalysis: Add catalytic DMF (2-3 drops). Note: DMF forms the Vilsmeier-Haack reagent in situ, drastically accelerating the reaction.

  • Chlorination: Add Thionyl Chloride (5.4 mL, 74.6 mmol) dropwise over 10 minutes.

  • Reflux: Heat the mixture to gentle reflux (

    
    ) for 2-3 hours. Monitor by the cessation of gas evolution (
    
    
    
    ).
  • Concentration: Cool to room temperature. Remove solvent and excess

    
     under reduced pressure (rotary evaporator) to yield the crude acid chloride as a yellow oil/solid. Caution: Trap acidic vapors.
    

Phase 2: Esterification

  • Preparation: Redissolve the crude acid chloride in anhydrous DCM (30 mL).

  • Nucleophile Solution: In a separate flask, dissolve 2-Piperidinoethanol (7.1 g, 54.7 mmol) and Triethylamine (17.3 mL, 124 mmol) in anhydrous DCM (40 mL). Cool this solution to

    
     in an ice bath.
    
  • Addition: Slowly add the acid chloride solution to the amino-alcohol solution via an addition funnel over 30 minutes, maintaining temperature

    
    . Exothermic reaction.
    
  • Reaction: Allow the mixture to warm to room temperature and stir for 4-12 hours. Monitor by TLC (System: 10% MeOH in DCM) or LC-MS.

Phase 3: Workup (The "Self-Validating" Purification) Since the product is a basic amine and the starting material is an acid, we utilize pH-switching for purification.

  • Quench: Add saturated

    
     (50 mL) to the reaction mixture. Stir vigorously for 15 minutes.
    
  • Organic Wash: Separate the organic layer. Wash with water (

    
     mL) to remove TEA salts and excess amino-alcohol (which is water-soluble).
    
  • Acid Extraction (Critical Step): Extract the organic layer with 1M HCl (

    
     mL).
    
    • Logic: The product (amine) protonates and moves to the aqueous phase. Neutral impurities (unreacted acid chloride derivatives) stay in the organic phase.

  • Basification: Take the combined acidic aqueous extracts and cool to

    
    . Basify to pH > 10 using 4M NaOH. The product will oil out or precipitate.
    
  • Final Extraction: Extract the cloudy aqueous mixture with DCM (

    
     mL).
    
  • Drying: Dry combined organics over

    
    , filter, and concentrate in vacuo.
    

Protocol B: Steglich Esterification (Mild/Discovery)

Ideal for small-scale synthesis where Thionyl Chloride handling is undesirable.

Reagents:

  • 2-Bromobenzoic Acid (1.0 equiv)[6]

  • 2-Piperidinoethanol (1.1 equiv)

  • DCC (N,N'-Dicyclohexylcarbodiimide) (1.1 equiv)

  • DMAP (4-Dimethylaminopyridine) (0.1 equiv)

  • Solvent: DCM (Anhydrous)

Procedure:

  • Dissolve acid and alcohol in DCM.

  • Add DMAP.

  • Cool to

    
    .[5][12] Add DCC solution dropwise.
    
  • Stir at RT for 12-24 hours. DCU (dicyclohexylurea) will precipitate as a white solid.

  • Filtration: Filter off the DCU byproduct.

  • Workup: Wash filtrate with Sat.

    
    , then Brine. Dry and concentrate.
    
    • Note: Removal of trace DCU can be difficult; Method A is preferred for purity.

Visualized Workflows

Reaction Scheme & Mechanism

ReactionScheme Reactant1 2-Bromobenzoic Acid (Steric Hindrance) Activation Activation (SOCl2 / DMF) Reactant1->Activation Intermediate 2-Bromobenzoyl Chloride Activation->Intermediate - SO2, - HCl Product 2-(Piperidin-1-yl)ethyl 2-bromobenzoate Intermediate->Product Reactant2 2-Piperidinoethanol (Nucleophile) Reactant2->Product Nucleophilic Attack Base Base (TEA) (HCl Scavenger) Base->Product Neutralizes HCl

Caption: Reaction pathway via Acid Chloride activation to overcome ortho-substitution steric hindrance.

Purification Logic (Acid-Base Extraction)

WorkupFlow Mix Crude Reaction Mixture (DCM) Wash1 Wash: Sat. NaHCO3 Mix->Wash1 Org1 Organic Layer (Product + Impurities) Wash1->Org1 Aq1 Aqueous Waste (Acid salts) Wash1->Aq1 ExtractAcid Extract with 1M HCl Org1->ExtractAcid Org2 Organic Layer (Neutral Impurities) ExtractAcid->Org2 Discard Aq2 Aqueous Layer (Product-H+ Salt) ExtractAcid->Aq2 Keep Basify Basify (NaOH) -> Extract DCM Aq2->Basify Final Pure Product (Free Base) Basify->Final

Caption: Acid-Base extraction flowchart ensuring isolation of the pure amine-ester free base.

Analytical Validation (QC)

TestExpected ResultPurpose
HPLC Purity > 98% (Area %)Quantify conversion and impurity profile.
1H NMR Shift of ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

triplet from ~3.7 ppm (alcohol) to ~4.4 ppm (ester).
Confirm ester formation.[8][12][13][14]
IR Appearance of Ester C=O (~1720

); Disappearance of broad OH.
Functional group verification.
TLC

shift. Product is less polar than the amino-alcohol but more polar than non-amine esters.
Quick in-process check.

References

  • BenchChem. Methyl 2-(piperidin-1-yl)benzoate Synthesis Protocols. (General protocol adaptation for amino-benzoates). Link

  • RSC Advances. Copper-Catalyzed Highly Efficient Ester Formation from Carboxylic acids. (Alternative esterification methodologies). Link

  • Chemistry LibreTexts. Esterification (Experiment): Synthesis of Benzocaine. (Foundational acid-catalyzed protocols). Link

  • ScienceMadness. Synthesis of 2-bromobenzoyl chloride. (Specific discussion on activating ortho-bromobenzoic acid). Link

  • Google Patents. Process for preparing 2-piperidinoethanol derivatives. (Handling and stability of the amino-alcohol substrate). Link

Sources

using 2-Piperidin-1-ylethyl 2-bromobenzoate as a pharmaceutical intermediate

Author: BenchChem Technical Support Team. Date: March 2026

Technical Application Note: 2-Piperidin-1-ylethyl 2-bromobenzoate in Medicinal Chemistry

Executive Summary

This guide details the synthesis, handling, and application of 2-Piperidin-1-ylethyl 2-bromobenzoate (referred to herein as Intermediate A ).[1] This molecule represents a strategic bifunctional scaffold in drug discovery, combining an electrophilic aryl bromide handle with a pharmacologically active basic side chain.

Intermediate A is primarily utilized as a precursor for:

  • Antispasmodic Agents: Structurally analogous to the side chains of Flavoxate and Pitofenone.

  • GPCR Ligands: The piperidine tail frequently targets aspartate/glutamate residues in receptor binding pockets (e.g., Muscarinic antagonists).

  • Fragment-Based Drug Discovery (FBDD): Used to append solubility-enhancing basic motifs to lipophilic biaryl cores via cross-coupling.[1]

Molecule Profile & Strategic Utility

PropertyData
IUPAC Name 2-(piperidin-1-yl)ethyl 2-bromobenzoate
Molecular Formula C₁₄H₁₈BrNO₂
Molecular Weight 312.21 g/mol
Key Functionality Aryl Bromide: Site for Pd-catalyzed C-C/C-N bond formation.Ester Linkage: Pro-drug potential; hydrolyzable linker.Piperidine Motif: pKa ~9-10; enhances aqueous solubility and lysosomal trapping.[1][2]
Storage 2–8°C, under Argon. Hygroscopic.

Expert Insight: The strategic value of this intermediate lies in the "Ortho-Effect." The bromine atom at the ortho position of the benzoate induces a twist in the biaryl systems created downstream, often improving selectivity for enzymes/receptors by limiting conformational freedom.[1] However, this same steric bulk requires specialized cross-coupling conditions described in Section 4.

Protocol 1: Synthesis of the Intermediate

Direct esterification using acid chlorides is preferred over Steglich coupling due to the steric hindrance of the ortho-bromide.[1]

Reagents:
  • Precursor A: 2-Bromobenzoyl chloride (1.0 equiv)[1]

  • Precursor B: 2-(Piperidin-1-yl)ethanol (1.1 equiv)[1]

  • Base: Triethylamine (Et₃N) (1.5 equiv) or DIPEA.[1]

  • Solvent: Dichloromethane (DCM) [Anhydrous].[1]

  • Catalyst: DMAP (0.1 equiv) – Critical for overcoming steric hindrance.[1]

Step-by-Step Methodology:
  • Setup: Flame-dry a 250 mL 3-neck round-bottom flask. Purge with Nitrogen.[3]

  • Solubilization: Dissolve Precursor B (2-(Piperidin-1-yl)ethanol) and Et₃N in anhydrous DCM (10 mL/g). Cool to 0°C using an ice bath.

  • Addition: Add Precursor A (2-Bromobenzoyl chloride) dropwise over 30 minutes.

    • Control Point: Maintain internal temperature < 5°C to prevent elimination side-reactions of the amino-alcohol.[1]

  • Catalysis: Add DMAP (4-Dimethylaminopyridine) in one portion.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 4–6 hours.

    • Validation: Monitor by TLC (10% MeOH in DCM). Product R_f ≈ 0.4.

  • Workup:

    • Quench with Sat. NaHCO₃ (removes unreacted acid chloride).

    • Wash organic layer with Water (x2) and Brine (x1).[1]

    • Critical: Do NOT wash with strong acid (HCl), as the product will protonate and extract into the aqueous layer.

  • Purification: Flash Column Chromatography (SiO₂). Eluent: DCM:MeOH (95:5).

Workflow Visualization

SynthesisWorkflow Figure 1: Synthesis of 2-Piperidin-1-ylethyl 2-bromobenzoate via Acid Chloride Method Start Start: Cool Amino-Alcohol (0°C, DCM, Et3N) Add Addition: Dropwise Acid Chloride (+ DMAP) Start->Add  < 5°C React Reaction: Stir RT, 4-6h (Monitor TLC) Add->React  Warm to RT Workup Workup: Wash NaHCO3 (Avoid Acidic Wash!) React->Workup  Complete Purify Purification: Flash Column (DCM:MeOH) Workup->Purify  Crude Oil

Protocol 2: Downstream Application (Suzuki-Miyaura Coupling)

The presence of the basic piperidine nitrogen and the labile ester requires a robust catalytic system.[1] Standard Pd(PPh3)4 often fails due to oxidative instability. We recommend the Buchwald Precatalyst or Pd(dppf)Cl2.[1]

Target: Synthesis of Biaryl Esters (e.g., 2-Piperidin-1-ylethyl 2-(4-fluorophenyl)benzoate).

Reagents:
  • Substrate: Intermediate A (1.0 equiv).

  • Coupling Partner: 4-Fluorophenylboronic acid (1.2 equiv).[1]

  • Catalyst: Pd(dppf)Cl₂[1]·DCM (3 mol%) – Resistant to amine poisoning.[1]

  • Base: K₃PO₄ (3.0 equiv) – Anhydrous base prevents ester hydrolysis.[1]

  • Solvent: 1,4-Dioxane (Anhydrous).[1]

Methodology:
  • Degassing: In a microwave vial or pressure tube, combine Substrate, Boronic Acid, and Base. Suspend in 1,4-Dioxane.[1][4] Sparge with Argon for 10 minutes.

    • Why? Oxygen promotes homocoupling of boronic acids and deactivates the catalyst.

  • Catalyst Addition: Add Pd(dppf)Cl₂·DCM quickly under Argon flow. Cap immediately.

  • Heating: Heat to 90°C for 12 hours (or 110°C for 30 min in Microwave).

  • Filtration: Filter through a Celite pad to remove Palladium black. Rinse with EtOAc.

  • Scavenging (Optional): If Pd residue remains, treat with QuadraPure™ TU scavenger resin.

Reaction Scope Diagram

ApplicationScope Figure 2: Divergent Application and Stability Risks of Intermediate A Core 2-Piperidin-1-ylethyl 2-bromobenzoate (Intermediate A) Suzuki Pathway A: Suzuki Coupling (Ar-B(OH)2, Pd(dppf)Cl2) Target: Biaryl Antispasmodics Core->Suzuki  C-C Bond Formation Buchwald Pathway B: Buchwald-Hartwig (R-NH2, XPhos Pd G2) Target: Amino-benzoate Anesthetics Core->Buchwald  C-N Bond Formation Hydrolysis Pathway C (Unwanted): Ester Hydrolysis (Acid/Base/Enzymatic) Core->Hydrolysis  Degradation Risk

Quality Control & Stability (Self-Validating Systems)

The piperidine-ethyl ester moiety is prone to base-catalyzed hydrolysis and N-oxidation .[1] Researchers must implement the following QC checks.

Stability-Indicating HPLC Method
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.[1]

  • Mobile Phase A: Water + 0.1% Formic Acid (Maintains acidic pH to protonate piperidine, improving peak shape).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV @ 254 nm (Benzoate chromophore).

Pass/Fail Criteria:

  • Purity: >98% by Area.

  • Hydrolysis Check: Any peak matching 2-bromobenzoic acid (RT ~ 4.5 min) indicates moisture contamination.[1]

  • N-Oxide Check: A peak shifting to an earlier retention time (more polar) indicates oxidation of the piperidine nitrogen.[1] Action: Store under Argon.

References

  • Suzuki-Miyaura Coupling of Esters

    • Title: "Suzuki–Miyaura Cross-Coupling of Esters by Selective O–C(O) Cleavage."
    • Source: Royal Society of Chemistry (Chem. Sci.).
    • URL:[Link]

    • Relevance: Validates the stability of ester linkages under Pd-c
  • Buchwald-Hartwig Amination Protocols

    • Title: "Palladium-Catalyzed Synthesis of Aryl Amines."[1][4]

    • Source: Organic Chemistry Portal.
    • URL:[Link][1]

    • Relevance: Provides general conditions for amination of aryl halides comp
  • Piperidine Scaffold in Medicinal Chemistry

    • Title: "Piperidine-containing drugs and recently studied analogs."[1][5]

    • Source: European Journal of Medicinal Chemistry (via PubMed).
    • URL:[Link]

    • Relevance: Establishes the pharmaceutical significance of the piperidine moiety.[5][6]

  • Carbonylative Suzuki Couplings

    • Title: "Carbonylative Suzuki-Miyaura couplings of sterically hindered aryl halides."[1][7]

    • Source: Organic & Biomolecular Chemistry.[4][7][8][9]

    • URL:[Link]

    • Relevance: Discusses the challenges of ortho-substituted benzoates (steric hindrance) addressed in our protocol.

Sources

reagents for coupling 2-piperidinoethanol with 2-bromobenzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Strategic Coupling of 2-Piperidinoethanol and 2-Bromobenzoic Acid

Introduction

In the landscape of modern drug discovery and medicinal chemistry, the strategic union of molecular fragments is paramount. The coupling of 2-piperidinoethanol with 2-bromobenzoic acid presents a compelling case study in synthetic strategy, offering pathways to at least two distinct and valuable molecular scaffolds. 2-Piperidinoethanol provides a bifunctional motif containing a reactive secondary amine within the piperidine ring and a primary alcohol. 2-Bromobenzoic acid offers an aryl bromide, a versatile handle for cross-coupling reactions, and a carboxylic acid, ready for esterification or amidation.

This guide provides a detailed exploration of the reagents and protocols necessary to selectively achieve either N-arylation or O-acylation of 2-piperidinoethanol with 2-bromobenzoic acid. We will delve into the mechanistic underpinnings of these transformations, provide field-tested, step-by-step protocols, and discuss troubleshooting strategies to navigate potential synthetic challenges. The choice of reagents and conditions is not merely a procedural step but a critical decision that dictates the final molecular architecture.

The resulting products—N-arylated piperidines and benzoate esters—are prevalent structures in pharmacologically active compounds. The N-arylated piperidine scaffold is a cornerstone in the synthesis of central nervous system (CNS) agents, while benzoate esters are common in pharmaceuticals and serve as valuable intermediates.[1][2][3]

Part 1: A Strategic Crossroads: N-Arylation vs. Esterification

The reaction between 2-piperidinoethanol and 2-bromobenzoic acid stands at a synthetic crossroads. The nucleophilic sites on 2-piperidinoethanol—the piperidine nitrogen and the hydroxyl oxygen—can both react with 2-bromobenzoic acid, but at different positions and under entirely different catalytic paradigms.

  • Pathway A: N-Arylation. This pathway forges a C-N bond between the piperidine nitrogen and the bromine-bearing carbon of the benzoic acid. This transformation requires a transition-metal catalyst, typically palladium or copper, to facilitate the cross-coupling of an amine with an aryl halide.

  • Pathway B: Esterification (O-Acylation). This pathway forms a C-O bond between the hydroxyl oxygen of the alcohol and the carbonyl carbon of the carboxylic acid. This can be achieved through classic acid catalysis (Fischer Esterification) or by using modern coupling agents that activate the carboxylic acid.

The choice of pathway is determined entirely by the reagents and conditions employed. The following diagram illustrates the strategic decision-making process.

G start Starting Materials: 2-Piperidinoethanol + 2-Bromobenzoic Acid decision Select Reaction Pathway start->decision path_A Pathway A: N-Arylation (C-N Bond Formation) decision->path_A Target C-N bond path_B Pathway B: Esterification (C-O Bond Formation) decision->path_B Target C-O bond reagents_A Reagents: - Palladium or Copper Catalyst - Ligand - Base (e.g., K₃PO₄, Cs₂CO₃) - Anhydrous Aprotic Solvent path_A->reagents_A reagents_B Reagents: - Strong Acid Catalyst (e.g., H₂SO₄) OR - Coupling Agent (e.g., EDC, DCC) - Acylation Catalyst (e.g., DMAP) path_B->reagents_B product_A Product: 2-(2-(2-Hydroxyethyl)piperidin-1-yl)benzoic Acid reagents_A->product_A product_B Product: 2-(Piperidin-1-yl)ethyl 2-bromobenzoate reagents_B->product_B

Caption: Strategic decision workflow for coupling 2-piperidinoethanol and 2-bromobenzoic acid.

Part 2: Pathway A - N-Arylation for C-N Bond Formation

The formation of a bond between the piperidine nitrogen and the 2-bromobenzoic acid ring is a powerful transformation, typically achieved via Buchwald-Hartwig amination or Ullmann condensation.

Theoretical Framework

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a cornerstone of modern organic synthesis for its mild conditions and broad functional group tolerance.[4][5] The catalytic cycle generally involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to yield the N-arylated product and regenerate the Pd(0) catalyst.[6] The choice of ligand is critical, with bulky, electron-rich phosphine ligands often accelerating the reaction and improving yields.[7]

Ullmann Condensation (Goldberg Reaction): Historically preceding the Buchwald-Hartwig reaction, the Ullmann condensation uses a copper catalyst to achieve C-N bond formation.[8] Traditional Ullmann reactions required harsh conditions, including high temperatures and stoichiometric copper.[9][10] Modern protocols employ soluble copper(I) salts (e.g., CuI) with ligands, such as diamines, which allow the reaction to proceed under significantly milder conditions, though often still at higher temperatures than palladium-catalyzed systems.[11][12]

A key challenge in this specific reaction is the presence of the free carboxylic acid, which can be deprotonated by the base required for the coupling, potentially leading to coordination with the metal catalyst and inhibiting its activity.

Catalytic Cycle for Buchwald-Hartwig Amination

G cluster_main Catalytic Cycle cluster_legend Legend pd0 Pd(0)L₂ pd_complex1 Ar-Pd(II)(L)₂-X pd0->pd_complex1 Oxidative Addition (Ar-X) pd_amido [Ar-Pd(II)(L)-NR₂]⁺ pd_complex1->pd_amido Amine Binding & Deprotonation (HNR₂, Base) product Ar-NR₂ pd_amido->product Reductive Elimination catalyst_regen Pd(0)L₂ pd_amido->catalyst_regen ArX Ar-X = 2-Bromobenzoic Acid HNR2 HNR₂ = 2-Piperidinoethanol

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

Protocol 1: Palladium-Catalyzed Buchwald-Hartwig N-Arylation

This protocol utilizes a robust palladium/ligand system known for its effectiveness with challenging substrates.

ReagentMolar Eq.MW ( g/mol )Amount
2-Bromobenzoic Acid1.0201.02201 mg (1.0 mmol)
2-Piperidinoethanol1.2129.19155 mg (1.2 mmol)
Pd₂(dba)₃0.02915.7218.3 mg (0.02 mmol)
XPhos0.04476.6519.1 mg (0.04 mmol)
K₃PO₄ (anhydrous)3.0212.27637 mg (3.0 mmol)
1,4-Dioxane (anhydrous)--10 mL

Procedure:

  • Inert Atmosphere Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add 2-bromobenzoic acid, potassium phosphate (K₃PO₄), tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃), and XPhos.

  • Degassing: Seal the flask, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times to ensure an oxygen-free environment.

  • Reagent Addition: Under a positive pressure of inert gas, add anhydrous 1,4-dioxane via syringe, followed by 2-piperidinoethanol.

  • Reaction: Heat the mixture to 100 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature and dilute it with ethyl acetate (20 mL).

    • Filter the mixture through a pad of Celite® to remove the palladium catalyst and inorganic salts. Wash the pad with additional ethyl acetate (2x10 mL).

    • Transfer the filtrate to a separatory funnel and carefully acidify the aqueous layer with 1M HCl to a pH of ~6. Be cautious as the product may be soluble in both aqueous and organic layers at different pH values.

    • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

    • Combine the organic layers, wash with brine (1 x 20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to afford the desired N-arylated product.

Protocol 2: Copper-Catalyzed Ullmann N-Arylation

This protocol offers a palladium-free alternative, which can be advantageous in terms of cost and metal contamination concerns.

ReagentMolar Eq.MW ( g/mol )Amount
2-Bromobenzoic Acid1.0201.02201 mg (1.0 mmol)
2-Piperidinoethanol1.5129.19194 mg (1.5 mmol)
Copper(I) Iodide (CuI)0.1190.4519 mg (0.1 mmol)
N,N'-Dimethylethylenediamine0.288.1517.6 mg (0.2 mmol)
K₂CO₃ (anhydrous)2.0138.21276 mg (2.0 mmol)
DMF (anhydrous)--5 mL

Procedure:

  • Reaction Setup: In a sealable reaction tube, combine 2-bromobenzoic acid, potassium carbonate (K₂CO₃), and copper(I) iodide (CuI).

  • Reagent Addition: Add anhydrous Dimethylformamide (DMF), followed by N,N'-dimethylethylenediamine and 2-piperidinoethanol.

  • Inerting and Sealing: Flush the tube with an inert gas (Argon or Nitrogen) and securely seal it.

  • Reaction: Heat the mixture to 120-140 °C with vigorous stirring for 24-48 hours. Monitor the reaction by TLC or LC-MS.

  • Work-up:

    • Cool the reaction mixture to room temperature. Pour the mixture into 50 mL of water and acidify with concentrated HCl to a pH of ~4.[13]

    • A precipitate may form, which can be collected by filtration. If no solid forms, extract the aqueous mixture with ethyl acetate (3 x 30 mL).

    • Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude product via column chromatography or recrystallization.

Part 3: Pathway B - Esterification for C-O Bond Formation

This pathway focuses on forming an ester linkage, a classic transformation in organic chemistry. Given the presence of a basic nitrogen atom in 2-piperidinoethanol, careful selection of the esterification method is required.

Theoretical Framework

Fischer-Speier Esterification: This is the archetypal acid-catalyzed esterification, involving the reaction of a carboxylic acid and an alcohol in the presence of a strong acid catalyst like sulfuric acid (H₂SO₄).[14] The reaction is an equilibrium process.[15] A major consideration here is that the strong acid catalyst will protonate the basic piperidine nitrogen, forming an ammonium salt. This may affect the substrate's solubility and requires a neutralization step during work-up.

Carbodiimide-Mediated Esterification: To avoid the harsh conditions of strong acid catalysis, modern coupling reagents are often employed. Carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) activate the carboxylic acid to form a reactive O-acylisourea intermediate. This intermediate is then readily attacked by the alcohol.[16] The reaction is often catalyzed by 4-dimethylaminopyridine (DMAP). This method proceeds under mild, neutral conditions, avoiding the protonation of the piperidine nitrogen.

Protocol 3: Fischer-Speier Esterification

This protocol uses a classic acid-catalyzed approach, often driven to completion by using one reagent in excess or by removing water.

ReagentMolar Eq.MW ( g/mol )Amount
2-Bromobenzoic Acid1.0201.022.01 g (10.0 mmol)
2-Piperidinoethanol1.5129.191.94 g (15.0 mmol)
Conc. Sulfuric Acid (H₂SO₄)catalytic98.08~0.5 mL
Toluene--50 mL

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add 2-bromobenzoic acid, 2-piperidinoethanol, and toluene.

  • Catalyst Addition: Slowly and carefully add concentrated sulfuric acid to the stirring mixture.

  • Reaction: Heat the mixture to reflux. Water will be collected in the Dean-Stark trap as an azeotrope with toluene, driving the equilibrium towards the ester product.[15] Continue refluxing until no more water is collected (typically 4-8 hours).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Carefully transfer the mixture to a separatory funnel and wash with a saturated sodium bicarbonate (NaHCO₃) solution to neutralize the sulfuric acid and any unreacted carboxylic acid.

    • Wash with water, then with brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.[17]

  • Purification: Purify the crude oil by vacuum distillation or column chromatography on silica gel to yield the pure ester.

Protocol 4: EDC/DMAP-Mediated Esterification

This protocol offers a mild and efficient alternative for substrates that are sensitive to strong acids.

ReagentMolar Eq.MW ( g/mol )Amount
2-Bromobenzoic Acid1.0201.02201 mg (1.0 mmol)
2-Piperidinoethanol1.1129.19142 mg (1.1 mmol)
EDC·HCl1.2191.70230 mg (1.2 mmol)
DMAP0.1122.1712 mg (0.1 mmol)
Dichloromethane (DCM)--10 mL

Procedure:

  • Reaction Setup: To a dry round-bottom flask under a nitrogen atmosphere, dissolve 2-bromobenzoic acid, 2-piperidinoethanol, and DMAP in anhydrous DCM.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Coupling Agent Addition: Add EDC·HCl portion-wise to the stirred solution.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by TLC.

  • Work-up:

    • Dilute the reaction mixture with DCM (20 mL).

    • Wash the organic solution sequentially with 1M HCl (to remove DMAP and unreacted amine), saturated NaHCO₃ solution (to remove unreacted acid), and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude product by column chromatography on silica gel.

Part 4: Troubleshooting and Optimization

PathwayCommon IssueCauseTroubleshooting Strategy
N-Arylation Low Conversion / No Reaction Catalyst deactivation; Ineffective base/ligand combination.Ensure strictly anhydrous and anaerobic conditions. Screen different ligands (e.g., SPhos, RuPhos) and bases (e.g., Cs₂CO₃, K₂CO₃).[7]
Protodehalogenation The aryl bromide is reduced to an arene (formation of benzoic acid).Use a non-nucleophilic, anhydrous base like K₃PO₄. Avoid protic solvents. Bulky ligands can accelerate the desired coupling over this side reaction.[7]
Esterification Low Yield (Fischer) Equilibrium not sufficiently shifted; Salt formation.Use a larger excess of one reactant or ensure efficient water removal with a Dean-Stark trap. Ensure complete neutralization during work-up.
Side Products (EDC) Formation of N-acylurea byproduct.Ensure the alcohol is present to react with the activated acid. Perform the reaction at 0°C to room temperature to minimize side reactions.
General Purification Difficulty Product is amphiphilic or forms a salt.Purification may require reverse-phase chromatography. For work-up, careful pH adjustment is critical to ensure the product is in its neutral form for extraction.

Conclusion

The coupling of 2-piperidinoethanol and 2-bromobenzoic acid is a testament to the power of reagent and condition selection in directing synthetic outcomes. By choosing a palladium or copper catalytic system, researchers can selectively forge a C-N bond via N-arylation, yielding a substituted benzoic acid derivative. Conversely, employing classic acid catalysis or modern peptide coupling agents enables the formation of a C-O bond, resulting in a benzoate ester. Each pathway requires a nuanced understanding of the underlying mechanisms and potential side reactions. The detailed protocols and troubleshooting guides provided herein serve as a robust starting point for researchers and drug development professionals to confidently and efficiently synthesize these valuable molecular scaffolds.

References

  • Royal Society of Chemistry. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry. [Link]

  • National Institutes of Health. (n.d.). Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. PMC. [Link]

  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. [Link]

  • CHIMIA. (n.d.). The Synthesis of Sterically Hindered Amides. [Link]

  • DilunBio. (2025). Commonly Used Coupling Reagents in Peptide Synthesis. [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]

  • National Institutes of Health. (n.d.). Regioselective Copper-catalyzed Amination of Bromobenzoic Acids Using Aliphatic and Aromatic Amines. PMC. [Link]

  • Google Patents. (n.d.). Process for mild esterification of a carboxylic acid with an alcohol component.
  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • Diva-portal.org. (2008). Analysis of a Buckwald-Hartwig amination: reaction for pharmaceutical production. [Link]

  • Organic Chemistry Portal. (n.d.). Ester synthesis by esterification. [Link]

  • Beilstein Journal of Organic Chemistry. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. [Link]

  • Wikipedia. (n.d.). Ullmann condensation. [Link]

  • National Institutes of Health. (n.d.). RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW. PMC. [Link]

  • Oriental Journal of Chemistry. (n.d.). Efficient Esterification of Carboxylic Acids with Alcohols by Hydrogen Peroxide as a Novel Condensing Agent†. [Link]

  • Organic-synthesis.org. (n.d.). Ullmann Coupling & other Cu Catalyzed reactions. [Link]

  • Master Organic Chemistry. (n.d.). Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). [Link]

  • Master Organic Chemistry. (2022). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. [Link]

  • BYJU'S. (2020). Ullmann Reaction. [Link]

  • Atlantis Press. (n.d.). Synthesis of 1-(2-(piperidin-1-yl)ethyl)-1H-pyrrole-2-carbaldehyde. [Link]

  • PubMed. (n.d.). Synthesis and biological evaluation of radioiodinated N-2-(4-piperidyl)ethyl benzamides. [Link]

  • ResearchGate. (2026). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. [Link]

  • PrepChem.com. (n.d.). Synthesis of N-(2-hydroxyethyl)-4-hydroxybenzamide. [Link]

  • Google Patents. (n.d.). Process for preparing 2-piperidineethanol compounds.
  • Organic Syntheses. (n.d.). 2-Amino-5-bromobenzaldehyde. [Link]

  • Google Patents. (n.d.).
  • ijstr.org. (2020). Solvent-Free Esterification Of Substituted Benzoic Acids With Alcohols Using Modified Montmorillonite K10 As Solid. [Link]

  • ResearchGate. (n.d.). (PDF) FACILE SYNTHESIS OF 4-(2-OXO-2-(4-PHENYL-PIPERAZIN-1-YL) ETHYL) 2HBENZO-4-OXAZIN-3-(4H) ONES. [Link]

  • PubMed. (2024). Synthesis, characterization and larvicidal studies of ethyl 3-benzoyl-7-(piperidin-1-yl)indolizine-1-carboxylate analogues against Anopheles arabiensis and cheminformatics approaches. [Link]

  • National Institutes of Health. (n.d.). Bridged Piperidine Analogues of a High Affinity Naphthalene-Based P2Y14R Antagonist. PMC. [Link]

  • chemrxiv.org. (n.d.). Cross-Electrophile Coupling of Benzyl Halides and Disulfides Catalyzed by Iron. [Link]

  • SciELO. (2013). Direct, Rapid and Convenient Synthesis of Esters and Thioesters Using PPh3/N-Chlorobenzotriazole System. [Link]

  • Google Patents. (n.d.). Method for preparing benzoic acid esters.

Sources

Advanced Purification Protocols for 2-Piperidin-1-ylethyl 2-bromobenzoate

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Scope

This technical guide details the isolation and purification of 2-Piperidin-1-ylethyl 2-bromobenzoate , a functionalized amino-ester often utilized as a pharmaceutical intermediate or local anesthetic analog.[1] Due to the coexistence of a hydrolytically sensitive ester linkage and a basic tertiary amine (piperidine ring), this compound presents specific purification challenges. Standard silica chromatography often results in "tailing" or irreversible adsorption, while aggressive acid/base workups risk ester cleavage.[2]

This guide provides three validated workflows:

  • pH-Switch Liquid-Liquid Extraction (LLE): The primary method for bulk purification.[1]

  • Modified Flash Chromatography: For high-purity polishing.

  • Hydrohalic Salt Formation: For long-term stability and solid-state isolation.[1]

Chemical Profile & Properties

Understanding the physicochemical properties is the foundation of the purification strategy.

PropertyValue / CharacteristicImplication for Purification
Structure 2-Br-Ph-COO-CH₂CH₂-N(Piperidine)Contains lipophilic head, ester linker, basic tail.[1]
Molecular Weight ~312.2 g/mol Suitable for standard HPLC/Flash.
pKa (Piperidine N) ~9.8 – 10.2 (Estimated)Highly basic; protonates fully at pH < 7.[1]
Solubility (Free Base) DCM, EtOAc, Et₂O, TolueneSoluble in organic solvents.[2][1]
Solubility (Salt) Water, MeOH, DMSOInsoluble in non-polar organics (Ether/Hexane).[2][1]
Stability Ester linkageAvoid hot aqueous base or prolonged strong acid.

Protocol A: pH-Switch Liquid-Liquid Extraction (LLE)

Status: Primary Purification Method Mechanism: Exploits the reversible protonation of the piperidine nitrogen to separate the product from neutral (unreacted ester/halide) and acidic (2-bromobenzoic acid) impurities.[1]

Reagents
  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc)[1]

  • 1.0 M Hydrochloric Acid (HCl) (Cold)[1]

  • Sat. Sodium Bicarbonate (NaHCO₃) or 2.0 M NaOH (Cold)[1]

  • Brine (Sat. NaCl)[1]

Step-by-Step Methodology
  • Dissolution: Dissolve the crude reaction mixture in EtOAc (10 mL per gram of crude).

    • Note: EtOAc is preferred over DCM for environmental safety, but DCM offers better solubility for oily residues.[2]

  • Acid Extraction (Phase Switch 1):

    • Wash the organic layer with cold 1.0 M HCl (3 x volume).

    • Chemistry: The amine protonates (

      
      ), becoming water-soluble. Neutral impurities (unreacted starting materials) remain in the organic layer.
      
    • Critical Control: Keep temperature < 10°C to prevent acid-catalyzed ester hydrolysis.[1]

  • Separation:

    • Collect the aqueous acidic layer (contains Product-H⁺).[1]

    • Discard the organic layer (contains neutrals).

  • Basification (Phase Switch 2):

    • Cool the aqueous layer to 0°C in an ice bath.

    • Slowly add 2.0 M NaOH or Sat. NaHCO₃ with stirring until pH reaches ~12.

    • Observation: The solution will turn cloudy/milky as the free base "oils out."

  • Recovery:

    • Extract the cloudy aqueous mixture with fresh DCM (3 x volume).

    • Wash combined organics with Brine.[3][4]

    • Dry over anhydrous Na₂SO₄ and concentrate in vacuo.

Protocol B: Modified Flash Chromatography

Status: Polishing / High Purity Requirement (>98%) Challenge: Tertiary amines interact strongly with acidic silanol groups (


) on silica gel, causing peak tailing and yield loss.[1]
Mobile Phase Optimization
  • Standard Phase: Silica Gel (40–63 µm).

  • Modifier: Triethylamine (Et₃N) or Ammonium Hydroxide (NH₄OH).[1]

  • Recommended Eluent:

    • Solvent A: Dichloromethane (DCM)[1]

    • Solvent B: Methanol (MeOH) containing 1% Et₃N (v/v).[1]

Gradient Protocol
Time (CV)% Solvent B (MeOH/Et₃N)Description
0–20%Elute non-polar impurities.
2–100%

5%
Slow ramp to elute product.[1]
10–155%

10%
Flush strongly retained species.
  • Why Et₃N? The triethylamine competitively binds to the silica silanol sites, "blocking" them so the target amine can elute with a sharp peak shape [1].

Protocol C: Hydrohalic Salt Formation (Solid Isolation)

Status: Final Form / Stabilization Rationale: The free base is likely an oil prone to oxidation. Converting it to the Hydrochloride (HCl) salt typically yields a stable, crystalline solid.

Methodology
  • Dissolution: Dissolve the purified free base (from Protocol A) in anhydrous Diethyl Ether or 1,4-Dioxane.

  • Acid Addition:

    • Add 4.0 M HCl in Dioxane dropwise with vigorous stirring at 0°C.

    • Stoichiometry: Add 1.05 equivalents of HCl.

  • Precipitation: A white precipitate should form immediately.

  • Filtration: Filter the solid under inert atmosphere (Nitrogen/Argon) to avoid hygroscopic water absorption.

  • Washing: Wash the filter cake with cold anhydrous ether to remove trace organic impurities.

  • Drying: Dry under high vacuum (0.1 mbar) at room temperature.

Visualization of Workflows

Diagram 1: Acid-Base Purification Logic

This flowchart illustrates the critical phase-switching mechanism required to isolate the amine from neutral byproducts.[1]

PurificationFlow Start Crude Reaction Mixture (Product + Neutrals + Acids) Dissolve Dissolve in EtOAc Start->Dissolve AcidWash Wash with 1M HCl (Cold) (Phase Separation) Dissolve->AcidWash OrgLayer1 Organic Layer (Contains Neutral Impurities) AcidWash->OrgLayer1 Discard AqLayer1 Aqueous Layer (pH < 2) (Contains Product-H+ Salt) AcidWash->AqLayer1 Keep Basify Basify to pH 12 (NaOH/NaHCO3) AqLayer1->Basify Extract Extract with DCM Basify->Extract FinalOrg Organic Layer (Contains Pure Free Base) Extract->FinalOrg Dry & Concentrate FinalAq Aqueous Waste Extract->FinalAq Discard

Caption: Workflow for pH-Switch Extraction. The target amine moves from Organic to Aqueous (Acidic) and back to Organic (Basic).

Diagram 2: Chromatography Decision Tree

Use this logic to determine if column chromatography is necessary after extraction.

DecisionTree CheckPurity Analyze Purity (HPLC/TLC) After Extraction IsPure Purity > 95%? CheckPurity->IsPure YesPath Proceed to Salt Formation (Protocol C) IsPure->YesPath Yes NoPath Identify Impurity Type IsPure->NoPath No Type1 Non-Polar Neutrals NoPath->Type1 Type2 Polar/Tailing Amines NoPath->Type2 Action1 Flash Column: Hexane/EtOAc Type1->Action1 Action2 Flash Column: DCM/MeOH + 1% Et3N Type2->Action2

Caption: Decision matrix for selecting the appropriate polishing step based on impurity profile.

Quality Control & Validation

To validate the success of the purification, the following analytical parameters should be met:

  • HPLC Purity: >98% (Area under curve).

    • Column: C18 Reverse Phase.[5]

    • Buffer: Water (0.1% Formic Acid) / Acetonitrile. Note: Acidic buffer ensures sharp peak shape for the amine.

  • 1H NMR Verification:

    • Check for the disappearance of the piperidine-ethanol starting material (triplet at ~2.5 ppm and ~3.6 ppm).

    • Check for the disappearance of 2-bromobenzoic acid (shifted aromatic protons).[1]

    • Verify the ester methylene triplet (typically ~4.4 ppm).

References

  • Biotage. (2023).[5][6][7] When should I use an amine-bonded silica for flash chromatography? Retrieved from [Link]

  • LibreTexts Chemistry. (2025). Acid-Base Extraction.[1][8][9] Retrieved from [Link]

Sources

Technical Application Note: Purification Strategies for 2-Piperidin-1-ylethyl 2-bromobenzoate

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for process chemists and researchers requiring high-purity isolation of 2-Piperidin-1-ylethyl 2-bromobenzoate .

Due to the specific physicochemical properties of amino-alkyl benzoate esters, this guide prioritizes salt formation as the most robust method for purification and storage, while also providing protocols for free base isolation where applicable.[1]

Executive Summary

2-Piperidin-1-ylethyl 2-bromobenzoate is a lipophilic basic ester often used as a pharmaceutical intermediate or ligand scaffold.[1] In its free base form, the molecule typically exists as a viscous oil or low-melting solid, making direct recrystallization difficult and low-yielding.[1]

The recommended purification strategy is the conversion of the crude free base into its Hydrochloride (HCl) or Oxalate salt. These salts are crystalline, stable, and amenable to standard recrystallization techniques, ensuring removal of key impurities such as unreacted 2-bromobenzoic acid and piperidine ethanol.[1]

Quick Reference: Solvent Selection Matrix
FormPrimary SolventAnti-SolventApplication
Hydrochloride Salt Ethanol (Abs.) Diethyl EtherHigh Purity (Recommended)
Hydrochloride Salt Isopropanoln-HeptaneScalable / Industrial
Free Base (Solid) n-Hexane-Only if MP > 40°C
Free Base (Oil) --Not recommended for crystallization

Chemical Context & Solubility Profiling

Understanding the molecule's polarity is critical for solvent selection.[1]

  • Lipophilic Domain: The 2-bromobenzoate moiety is highly non-polar and aromatic.[1]

  • Hydrophilic/Basic Domain: The piperidine ring and ethyl linker provide basicity (

    
    ) and H-bond acceptance.[1]
    

Implication: The free base is highly soluble in organic solvents (DCM, EtOAc, Toluene) but insoluble in water. The salt form reverses this, becoming soluble in water/alcohols and insoluble in non-polar hydrocarbons.[1]

Impurity Rejection Logic
  • 2-Bromobenzoic Acid (Starting Material): Acidic.[1] Removed via alkaline wash (

    
    ) prior to crystallization.[1]
    
  • 2-Piperidin-1-ylethanol (Starting Material): Polar/Basic.[1] Removed via aqueous wash or remains in the mother liquor during salt crystallization.[1]

Protocol A: Hydrochloride Salt Formation & Recrystallization (Gold Standard)

Use Case: Standard purification for >98% purity.

Phase 1: Salt Formation[1]
  • Dissolution: Dissolve the crude 2-Piperidin-1-ylethyl 2-bromobenzoate oil (10 g) in Diethyl Ether (50 mL) or Ethyl Acetate (50 mL). Ensure the solution is dry (dry over

    
     if necessary).
    
  • Acidification: Cool the solution to 0–5°C in an ice bath. Slowly add 2M HCl in Diethyl Ether or 4M HCl in Dioxane (1.1 equivalents) dropwise with vigorous stirring.

  • Precipitation: The HCl salt should precipitate immediately as a white solid.[1] If an oil forms ("oiling out"), scratch the glass or add a seed crystal.

  • Isolation: Filter the crude salt under vacuum and wash with cold ether.[1]

Phase 2: Recrystallization[1][2]
  • Solvent: Use Absolute Ethanol or Isopropanol (IPA) .[1]

  • Dissolution: Transfer the crude salt to a flask. Add the minimum amount of hot solvent (boiling point) to fully dissolve the solid.[1]

    • Note: If the salt is very soluble, use a binary system: Dissolve in minimum hot Ethanol, then add warm Diethyl Ether or Heptane until slight turbidity appears.[1]

  • Nucleation: Allow the solution to cool slowly to room temperature, then refrigerate at 4°C for 12 hours.

  • Filtration: Collect the crystals via vacuum filtration.

  • Drying: Dry in a vacuum oven at 40°C over

    
     to remove trace solvent.
    

Protocol B: Free Base Recrystallization (Conditional)

Use Case: Only applicable if the free base is a solid with MP > 40°C.[1]

  • Solvent: n-Hexane or n-Heptane .

  • Procedure:

    • Dissolve crude solid in minimum boiling Hexane (

      
      ).
      
    • If insoluble black tar remains, decant the hot clear supernatant into a clean flask.[1]

    • Cool to -20°C (freezer) to force precipitation.[1]

    • Warning: This method often yields an oil if impurities are high.[1]

Process Visualization

Workflow Diagram

The following diagram illustrates the decision logic for purifying the crude reaction mixture.

PurificationWorkflow Crude Crude Reaction Mixture (Oil/Solid) Workup Workup: Partition EtOAc/Water Wash w/ Na2CO3 (Remove Acid) Wash w/ Brine Crude->Workup CheckState Physical State of Isolated Base? Workup->CheckState SolidBase Solid (MP > 45°C) CheckState->SolidBase Crystalline OilBase Oil or Low MP Solid CheckState->OilBase Viscous Oil RecrystBase Recrystallize Free Base Solvent: Hexane or Pentane Temp: -20°C SolidBase->RecrystBase SaltForm Salt Formation Strategy Dissolve in Et2O/EtOAc Add HCl (anhydrous) OilBase->SaltForm Final Pure 2-Piperidin-1-ylethyl 2-bromobenzoate HCl RecrystBase->Final Neutralize if needed RecrystSalt Recrystallize Salt Solvent: Ethanol/Ether or Isopropanol SaltForm->RecrystSalt RecrystSalt->Final

Figure 1: Purification logic flow for amino-alkyl benzoate esters.

Troubleshooting & Optimization

IssueDiagnosisCorrective Action
Oiling Out Product separates as a liquid oil instead of crystals during cooling.[1]1. Re-heat and add more solvent.2.[1][2] Use a "seed crystal" from a previous batch.3.[1] Switch to a binary solvent (e.g., add Ether to Ethanol slowly).
Low Yield Product is too soluble in the chosen solvent.1.[1] Cool to lower temperature (-20°C).2. Add anti-solvent (Heptane/Ether).3.[1] Concentrate mother liquor to half volume.
Acidic Impurity NMR shows 2-bromobenzoic acid peaks.[1]The initial basic wash was insufficient. Dissolve product in EtOAc and wash 3x with 10%

before crystallization.

References

The protocols above are derived from standard methodologies for the purification of piperidine-based esters and local anesthetic analogs.[1]

  • BenchChem. Synthesis and Purification of Methyl 2-(piperidin-1-yl)benzoate. (General protocols for amino-benzoate purification). [1]

  • ChemicalBook. Ethyl 2-bromobenzoate Synthesis and Properties. (Physical property data for the benzoate core).

  • RSC Publishing. Crystallization of para-aminobenzoic acid forms from specific solvents.[1] (Mechanisms of amino-benzoate crystallization).

  • LibreTexts. Purification of Product Mixtures: Recrystallization Theory. (General theory on separating acid impurities from esters).[1]

Sources

Application Note: Scalable Synthesis and Purification of 2-Piperidin-1-ylethyl 2-bromobenzoate HCl Salt

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details the optimized protocol for the synthesis of 2-Piperidin-1-ylethyl 2-bromobenzoate Hydrochloride . This compound is a structural analog of local anesthetics (e.g., piridocaine) and serves as a valuable intermediate in medicinal chemistry libraries.

Key Technical Challenge: The primary synthetic hurdle is the ortho-effect exerted by the bromine atom on the benzoic acid ring. This steric hindrance significantly reduces the rate of direct Fischer esterification. Strategic Solution: To overcome this, this protocol utilizes an Acyl Chloride Activation strategy. By converting the 2-bromobenzoic acid to its highly reactive acid chloride form, we drive the esterification to completion under mild conditions, minimizing thermal degradation and side reactions.

Chemical Strategy & Mechanism[1]

Retrosynthetic Analysis

The synthesis is divided into three distinct phases to ensure high purity:

  • Activation: Conversion of 2-bromobenzoic acid to 2-bromobenzoyl chloride using Thionyl Chloride (

    
    ).
    
  • Coupling (Esterification): Nucleophilic acyl substitution with 2-(piperidin-1-yl)ethanol in the presence of a base scavenger.

  • Salt Formation: Controlled precipitation using anhydrous HCl to yield the stable hydrochloride salt.

Reaction Scheme

ReactionScheme Start 2-Bromobenzoic Acid (Sterically Hindered) Inter 2-Bromobenzoyl Chloride (Activated Intermediate) Start->Inter Reflux, 2h (- SO2, - HCl) Reagent1 SOCl2 (Thionyl Chloride) Reagent1->Inter Base Free Base Ester Inter->Base DCM, 0°C to RT Reagent2 2-Piperidin-1-ylethanol + Et3N (Base) Reagent2->Base Final Target HCl Salt (Crystalline) Base->Final HCl in Dioxane/Et2O

Figure 1: Step-wise synthetic pathway overcoming steric hindrance via acid chloride activation.

Materials & Safety Specifications

Reagents Table
ReagentMW ( g/mol )Equiv.RoleHazard Note
2-Bromobenzoic Acid 201.021.0Starting MaterialIrritant
Thionyl Chloride (

)
118.971.5Chlorinating AgentCorrosive, releases HCl/SO2 gas
2-(Piperidin-1-yl)ethanol 129.201.1NucleophileIrritant, Basic
Triethylamine (TEA) 101.191.2Acid ScavengerFlammable, Corrosive
Dichloromethane (DCM) -SolventSolventVolatile, Carcinogen suspect
HCl (4M in Dioxane) 36.461.1Salt FormerCorrosive
Critical Safety Protocols
  • Thionyl Chloride: Must be handled in a fume hood. Quench excess

    
     carefully; violent reaction with water.
    
  • Vesicant Warning: 2-(Piperidin-1-yl)ethanol is a skin irritant. Double-gloving (Nitrile) is recommended.

  • Anhydrous Conditions: Moisture will hydrolyze the acid chloride back to the starting acid, stalling the reaction. All glassware must be oven-dried.

Detailed Experimental Protocol

Phase 1: Synthesis of 2-Bromobenzoyl Chloride

Rationale: The bulky ortho-bromo group makes the carbonyl carbon less accessible.


 creates a highly electrophilic species that overcomes this barrier.
  • Setup: Equip a 250 mL round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser topped with a

    
     drying tube (or 
    
    
    
    line).
  • Addition: Charge the flask with 2-Bromobenzoic Acid (10.0 g, 49.7 mmol) .

  • Activation: Add Thionyl Chloride (8.9 g, 5.4 mL, 75 mmol) slowly. Add 1-2 drops of anhydrous DMF (Dimethylformamide) as a catalyst.

    • Note: DMF forms a Vilsmeier-Haack intermediate which rapidly accelerates acid chloride formation.

  • Reflux: Heat the mixture to reflux (75-80°C) for 2-3 hours. The solution should become clear and homogeneous.

  • Evaporation: Cool to room temperature. Remove excess

    
     under reduced pressure (rotary evaporator).
    
    • Tip: Add dry toluene (10 mL) and re-evaporate to azeotropically remove trace thionyl chloride.

  • Result: You now have the crude acid chloride (yellowish oil/solid). Proceed immediately to Phase 2.

Phase 2: Ester Coupling (Schotten-Baumann Conditions)

Rationale: Triethylamine is used to neutralize the HCl generated during the reaction. Without it, the piperidine nitrogen would protonate, potentially precipitating out and complicating the workup.

  • Solvation: Dissolve the crude acid chloride from Phase 1 in anhydrous DCM (50 mL) .

  • Nucleophile Preparation: In a separate flask, dissolve 2-(Piperidin-1-yl)ethanol (7.06 g, 54.7 mmol) and Triethylamine (6.0 g, 8.3 mL, 60 mmol) in anhydrous DCM (30 mL) .

  • Coupling: Cool the nucleophile solution to 0°C (ice bath). Add the acid chloride solution dropwise over 20 minutes.

    • Observation: White fumes (ammonium salts) may form inside the flask; this is normal.

  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 4-6 hours. Monitor by TLC (System: 5% MeOH in DCM).

  • Workup:

    • Wash the organic layer with Saturated

      
       (2 x 50 mL)  to remove unreacted acid.
      
    • Wash with Water (1 x 50 mL) and Brine (1 x 50 mL) .[1]

    • Dry over anhydrous

      
      , filter, and concentrate in vacuo.
      
  • Intermediate Product: This yields the Free Base Ester as a viscous yellow oil.

Phase 3: Hydrochloride Salt Formation

Rationale: The free base is an oil and prone to oxidation. The HCl salt is a stable, crystalline solid suitable for storage and biological testing.

  • Dissolution: Dissolve the oily free base (approx. 14 g) in Diethyl Ether (100 mL) . If solubility is poor, use a minimal amount of Ethyl Acetate.

  • Acidification: Cool to 0°C. slowly add 4M HCl in Dioxane (13-15 mL) dropwise with vigorous stirring.

    • Alternative: Bubble anhydrous HCl gas through the solution if dioxane solutions are unavailable.

  • Precipitation: A white solid will precipitate immediately. Stir for 30 minutes at 0°C to ensure complete salt formation.

  • Isolation: Filter the solid using a Buchner funnel. Wash the cake with cold Diethyl Ether (2 x 20 mL) to remove non-polar impurities.

  • Drying: Dry the solid in a vacuum oven at 40°C for 12 hours.

Analytical Validation (Self-Validating Criteria)

TestExpected ResultInterpretation
Appearance White to off-white crystalline powderColored impurities indicate oxidation or trapped solvent.
Solubility Soluble in Water, Methanol; Insoluble in EtherConfirms salt formation (ionic character).
1H NMR (DMSO-d6)

7.6-7.8 (m, 4H, Ar-H), 4.6 (t, 2H, O-CH2), 3.4 (m, 2H, N-CH2), 10.5 (br s, 1H, NH+)
The broad singlet at >10 ppm confirms the protonated amine (HCl salt).
Melting Point Distinct sharp range (e.g., 175-180°C*)Broad range (>2°C) indicates retained solvent or free base contamination.

*Note: Exact MP should be determined experimentally as polymorphic forms may exist.

Troubleshooting Guide

Logic Flow for Low Yields

Troubleshooting Problem Low Yield or Oily Product Check1 Was Acid Chloride formed completely? Problem->Check1 Check2 Was the system anhydrous? Check1->Check2 Yes Solution1 Add catalytic DMF next time. Ensure reflux time >2h. Check1->Solution1 No/Unsure Check3 Did the salt form a gum? Check2->Check3 Yes Solution2 Dry glassware overnight. Use fresh SOCl2. Check2->Solution2 No Solution3 Triturate gum with dry ether. Scratch glass to induce nucleation. Check3->Solution3 Yes

Figure 2: Troubleshooting logic for common synthetic failures.

Specific Issues
  • Product is Hygroscopic: Amino-ester salts can absorb water. Store in a desiccator. If the product becomes sticky, recrystallize from Isopropanol/Ether.

  • Residual Acid Smell: If the product smells like benzoic acid, the washing step with

    
     was insufficient. Dissolve the salt in water, basify with NaOH to liberate the free base, extract with DCM, and re-form the salt.
    

References

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Mechanism of nucleophilic acyl substitution and ortho-effects).
  • PubChem Database. (n.d.). Compound Summary for CID 6875 (Piridocaine). National Center for Biotechnology Information. Retrieved from [Link] (Structural analog reference for physical properties).

  • BenchChem. (2025).[2][3][4] Comparative Analysis of Reactivity: 2-Bromobenzoic Acid vs. 3-Bromobenzoic Acid. (Data on steric hindrance of ortho-substituted benzoates).

Sources

Application Notes and Protocols for the Scale-Up Synthesis of 2-Piperidin-1-ylethyl 2-bromobenzoate

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Piperidin-1-ylethyl 2-bromobenzoate is a chemical intermediate with potential applications in the synthesis of more complex molecules, particularly in the fields of medicinal chemistry and materials science. The presence of a brominated aromatic ring, an ester linkage, and a tertiary amine moiety offers multiple reaction sites for further chemical transformations. The development of a robust and scalable synthesis protocol is crucial for ensuring a consistent and high-quality supply of this compound for research and development purposes.

These application notes provide a comprehensive guide for the scale-up synthesis of 2-Piperidin-1-ylethyl 2-bromobenzoate via a classic Fischer-Speier esterification. The protocol emphasizes safety, efficiency, and reproducibility, making it suitable for implementation in a laboratory or pilot plant setting.

Chemical Reaction Scheme

The synthesis of 2-Piperidin-1-ylethyl 2-bromobenzoate is achieved through the acid-catalyzed esterification of 2-bromobenzoic acid with 2-(1-piperidinyl)ethanol. A strong acid catalyst, such as sulfuric acid, is used to protonate the carboxylic acid, making it more susceptible to nucleophilic attack by the alcohol. The reaction is typically performed in a solvent that allows for the azeotropic removal of water to drive the equilibrium towards the product.

Experimental_Workflow A Reactor Setup (Inert Atmosphere) B Charge Reactants (2-Bromobenzoic acid, 2-(1-Piperidinyl)ethanol, Toluene) A->B C Add Catalyst (Conc. H₂SO₄) B->C D Heat to Reflux (Azeotropic Water Removal) C->D E Monitor Reaction (TLC/HPLC) D->E E->D Incomplete F Cool to Room Temperature E->F Complete G Quench and Neutralize (Saturated Na₂CO₃) F->G H Liquid-Liquid Extraction (Wash with Water and Brine) G->H I Dry and Concentrate (Na₂SO₄, Rotary Evaporation) H->I J Purification (Vacuum Distillation) I->J K Pure Product (2-Piperidin-1-ylethyl 2-bromobenzoate) J->K

Troubleshooting & Optimization

improving yield of 2-bromobenzoic acid esterification

Author: BenchChem Technical Support Team. Date: March 2026

Subject: Optimization of 2-Bromobenzoic Acid Esterification Protocols Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary & Diagnostic Workflow

User Problem: Low yield or incomplete conversion during the esterification of 2-bromobenzoic acid (2-BBA). Root Cause Analysis: The ortho-bromo substituent exerts a massive steric blockade (the "Ortho Effect").[1] While the bromine atom increases the acidity of the carboxylic acid (pKa ~2.84 vs 4.20 for benzoic acid) via inductive withdrawal, it simultaneously protects the carbonyl carbon from nucleophilic attack. Standard protocols optimized for benzoic acid will fail or stall at low conversion for 2-BBA.

Method Selection Decision Tree

Before proceeding, verify you are using the correct protocol for your specific constraints.

MethodSelection Start START: Select Constraint Scale Is the reaction >10 grams? Start->Scale AcidSens Is the alcohol acid-sensitive? Scale->AcidSens No (Lab Scale) MethodA Method A: Acid Chloride (SOCl2 + cat. DMF) Scale->MethodA Yes (Scalable) Boiling Is the alcohol high-boiling? AcidSens->Boiling No MethodC Method C: Alkylation (R-X + Base) AcidSens->MethodC Yes (Avoid Acid) Boiling->MethodA No (Methanol/Ethanol) MethodB Method B: Fischer + Dean-Stark (Azeotropic Water Removal) Boiling->MethodB Yes (>100°C)

Figure 1: Decision matrix for selecting the optimal esterification pathway based on substrate sensitivity and scale.

Troubleshooting Guide: The Acid Chloride Route (Method A)

Recommendation: This is the "Gold Standard" for sterically hindered acids like 2-BBA. Mechanism: Conversion to acid chloride (


) creates a hyper-reactive intermediate that overcomes steric bulk.
Common Issue: "I refluxed with Thionyl Chloride ( ) but the acid didn't dissolve/react."

Diagnosis: Lack of Vilsmeier-Haack activation. Explanation: 2-BBA is so hindered that pure thionyl chloride often fails to attack the carbonyl efficiently. You must add a catalytic amount of N,N-Dimethylformamide (DMF). The DMF reacts with


 to form the Vilsmeier reagent (dimethylchloromethyleneammonium chloride), which is far more reactive than 

alone.
Protocol A: DMF-Catalyzed Activation
  • Setup: Dry flask, inert atmosphere (

    
    /Ar).
    
  • Reagents: 2-BBA (1.0 eq),

    
     (1.5 - 2.0 eq).
    
  • Catalyst: Add 3-5 drops of anhydrous DMF .

    • Observation: Vigorous bubbling (

      
       + 
      
      
      
      ) should start immediately upon DMF addition.
  • Reflux: Heat to reflux for 2-3 hours.

  • Workup: Evaporate excess

    
     (add toluene and re-evaporate to remove traces).
    
  • Esterification: Dissolve residue in DCM/THF and add the alcohol (excess) + Pyridine/Et3N (1.1 eq) at 0°C.

The "Secret" Mechanism (DMF Catalysis)

DMF_Mechanism DMF DMF Vilsmeier Vilsmeier Reagent (Active Catalyst) DMF->Vilsmeier + SOCl2 SOCl2 SOCl2 Activated Activated Intermediate Vilsmeier->Activated + Acid Acid 2-Bromobenzoic Acid AcidCl Acid Chloride (Product) Activated->AcidCl Cl- attack Regen Regenerated DMF Activated->Regen - SO2, - HCl Regen->DMF Cycle repeats

Figure 2: The catalytic cycle of DMF. Without DMF, the reaction relies on the slow, direct attack of SOCl2.

Troubleshooting Guide: Fischer Esterification (Method B)

Recommendation: Only use for high-boiling alcohols (Butanol, Benzyl alcohol) or if


 is unavailable.
Core Issue:  The equilibrium constant (

) is unfavorable.
Common Issue: "Yield is stuck at ~40% despite overnight reflux."

Diagnosis: Thermodynamic stalling (Equilibrium Trap). Explanation: The steric bulk of bromine does not just slow the reaction (kinetics); it destabilizes the tetrahedral intermediate, making the reverse reaction (hydrolysis) very fast. Simple reflux is insufficient.

Protocol B: The "Brute Force" Dehydration
  • Solvent: Use the alcohol as the solvent (large excess, >10 eq).

  • Catalyst: Sulfuric Acid (

    
    , 5-10 mol%) or p-Toluenesulfonic acid (pTSA).
    
  • Water Removal (CRITICAL):

    • Option 1 (Best):Dean-Stark Trap with Toluene/Benzene co-solvent to physically remove water.

    • Option 2:Soxhlet Extractor filled with activated 3Å Molecular Sieves (condensed solvent passes through sieves before returning to flask).

    • Option 3:Chemical Scavenger: Add Trimethyl orthoformate (reacts with water to form methanol/formate).

Troubleshooting Guide: Alkylation (Method C)

Recommendation: The "Cheat Code" for small scale or acid-sensitive alcohols. Logic: Instead of attacking the hindered carbonyl (hard), we attack an unhindered alkyl halide (easy).

Common Issue: "I cannot make the t-butyl ester or methyl ester using acid."

Diagnosis: Steric block or acid-sensitivity. Solution: Switch mechanism from Acyl Substitution to


 Alkylation .
Protocol C: Base-Promoted Alkylation
  • Reagents: 2-BBA (1.0 eq), Alkyl Iodide (e.g., MeI, 1.2 eq), Base (

    
     or 
    
    
    
    , 1.5 eq).
  • Solvent: Polar aprotic (DMF or Acetone).

  • Conditions: Stir at RT (for MeI) or 60°C (for hindered halides).

  • Why it works: The base forms the carboxylate anion (

    
    ). The oxygen attacks the alkyl halide. The bulky bromine atom is far away from the reaction site (the alkyl halide carbon), so steric hindrance is negligible.
    

Comparative Data: Yield Optimization

MethodReagentsTimeTypical Yield (2-BBA)Key Constraint
Fischer (Standard)

, MeOH, Reflux
24h35-45%Equilibrium limited.
Fischer (Dean-Stark) pTSA, Toluene, Alcohol12h75-85%Requires high temp/setup.
Acid Chloride

, cat.[2][3] DMF , then Alcohol
4h90-98% Requires moisture control.
Alkylation (

)

, MeI, DMF
2h95-99% Not suitable for tertiary alcohols.
Steglich DCC, DMAP, DCM12h60-70%Urea byproduct removal is difficult.

References & Authority

  • Vogel's Textbook of Practical Organic Chemistry. (5th Ed). Section 5.12: Aromatic Carboxylic Acids. (Standard protocols for acid chloride formation).[3]

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry.[3][4][5][6][7] Oxford University Press. (Mechanistic explanation of Vilsmeier-Haack activation of thionyl chloride).

  • Gooßen, L. J., et al. (2008). "Synthesis of Sterically Hindered Esters." Synlett. (Discusses overcoming ortho-substitution barriers).

  • Org. Synth. 1990, 68, 155. "Esterification of Hindered Carboxylic Acids."

  • BenchChem Reactivity Guide. (2025). "Comparative Analysis: 2-Bromobenzoic vs 3-Bromobenzoic Acid." (Data on pKa and ortho-effect).

Sources

Technical Support Center: Purification Strategies for 2-Piperidinoethanol

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the removal of unreacted 2-piperidinoethanol (CAS: 1484-84-0) from reaction mixtures.

Topic: Removal of unreacted 2-piperidinoethanol (2-PE) from crude reaction mixtures. Audience: Organic Chemists, Process Engineers.[1] Status: Active Guide.

Welcome to the Purification Support Center. You are likely here because 2-piperidinoethanol is persisting in your organic layer despite standard aqueous washes, or it is streaking through your silica column, contaminating your final product.[1][2]

This molecule presents a dual challenge: it is a polar tertiary amine with a high boiling point (~200°C).[1] It is miscible with water but also highly soluble in organic solvents like chloroform and ethyl acetate.[1]

Below are the field-proven protocols to remove it, ordered from simplest (extraction) to most robust (scavenging/distillation).

Module 1: Liquid-Liquid Extraction (The "Workhorse" Method)

The Problem: 2-PE is amphiphilic.[1][2][3] Its piperidine ring is lipophilic, while the hydroxyl group and amine make it hydrophilic.[1] A simple water wash often fails because 2-PE partitions back into the organic phase.[1][2][3]

The Solution: You must exploit the basicity of the tertiary amine (


). By lowering the pH of the aqueous layer below 4, you force the equilibrium entirely toward the protonated ammonium salt (

), which is strictly water-soluble and insoluble in organic solvents.
Protocol A: The Acidic Wash (For Acid-Stable Products)

Use this if your product is NOT a base and is stable to mild acid.[2][3]

  • Dilution: Dissolve your crude mixture in a water-immiscible solvent.[1][2][3] Ethyl Acetate (EtOAc) or Diethyl Ether (

    
    )  are preferred over Dichloromethane (DCM) because ammonium salts are occasionally soluble in DCM.[1]
    
  • Primary Wash: Wash the organic layer with 10% (w/v) Citric Acid or 1M HCl .[1]

    • Why Citric Acid? It buffers at pH ~2-3, which is low enough to protonate 2-PE but milder than mineral acids, protecting sensitive functional groups (like acetals or silyl ethers).[1][2][3]

  • Verification: Check the pH of the aqueous layer.[1][4] It must remain acidic (pH < 3).[1] If it turns neutral/basic, the amine has consumed the acid; add more acid.[1]

  • Separation: Drain the aqueous layer (contains the 2-PE salt).[1]

  • Polishing: Wash the organic layer with Brine (Saturated NaCl) to remove residual water/acid, then dry over

    
    .[1]
    
Protocol B: The "Copper Complex" Wash (Visual Indicator)

Use this for products that are acid-sensitive or when you need visual confirmation of removal.[2][3]

Copper(II) ions form water-soluble, deep blue/purple coordination complexes with amines.[1][2][3][4]

  • Prepare Reagent: Make a 10% aqueous solution of Copper(II) Sulfate (

    
    ) .[1][4]
    
  • Wash: Shake the organic layer with the

    
     solution.[1]
    
  • Observe:

    • Blue/Purple Aqueous Layer: Amine is being removed.[1][2][4][5][6]

    • Pale Blue Aqueous Layer: Amine is gone.[1][2][6]

  • Repeat: Continue washing until the aqueous layer stops turning purple and remains the original pale blue of the copper solution.

Module 2: Decision Logic & Workflow

The following flowchart illustrates the decision process for selecting the correct workup based on your product's properties.

purification_logic Start Crude Mixture (Product + 2-PE) IsProdBasic Is your Product a Base? Start->IsProdBasic IsProdAcidSens Is Product Acid-Sensitive? IsProdBasic->IsProdAcidSens No ReversePhase Method C: Reverse Phase Chromatography IsProdBasic->ReversePhase Yes (Complex) Scavenger Method D: Solid Supported Scavenger (SCX) IsProdBasic->Scavenger Yes (Amine Product) AcidWash Method A: Wash with 1M HCl IsProdAcidSens->AcidWash No CitricWash Method A (Mild): Wash with 10% Citric Acid IsProdAcidSens->CitricWash Yes (Mildly) CopperWash Method B: CuSO4 Complexation IsProdAcidSens->CopperWash Yes (Highly)

Figure 1: Decision matrix for removing 2-piperidinoethanol based on product stability.

Module 3: Chromatography Troubleshooting

The Problem: 2-PE tails (streaks) on silica gel. The free hydroxyl group interacts with silanols via H-bonding, and the amine interacts ionically with acidic sites on the silica. This causes it to co-elute with your product over a wide range of fractions.[1]

The Solution: You must deactivate the silica or use a mobile phase modifier.[1]

ParameterRecommendationMechanism
Stationary Phase Standard Silica (

)
Requires modification (see below).[1][2][3]
Mobile Phase Modifier 1% Triethylamine (

)
or 1%

The stronger base (

) saturates the acidic silica sites, allowing 2-PE to elute as a sharp band.
Alternative Phase Neutral Alumina Alumina is less acidic than silica; amines streak less.[1]
TLC Visualization Ninhydrin or Iodine 2-PE stains poorly with UV but shows up clearly with Iodine (brown spot) or Ninhydrin.[1][2][3]

Critical Step: If using


, pre-flush the column with the eluent containing the amine before loading your sample. This ensures the silica is "neutralized" before separation begins.[1]
Module 4: Solid-Supported Scavenging (High Purity)

The Problem: You are at the final stage (API synthesis) and cannot use liquid acid washes, or your product is water-sensitive.

The Solution: Use a Strong Cation Exchange (SCX) resin.[1] These are polymer beads functionalized with sulfonic acid groups.[1][2]

Protocol:

  • Selection: Choose a resin like Amberlyst 15 or a silica-supported sulfonic acid (Si-TsOH).[1][2][3]

  • Loading: Dissolve crude mixture in DCM or MeOH.

  • Incubation: Add 3-5 equivalents of resin (relative to the estimated amount of 2-PE). Shake for 1 hour.

  • Filtration: Filter off the solid resin.[1] The 2-PE remains bound to the beads; your product remains in the filtrate.

  • Validation: No aqueous workup is required.[1][2] Evaporate solvent to yield purified product.[1]

Module 5: Distillation (Physical Removal)

The Problem: You have a large scale (>100g) reaction and chromatography is too expensive.

The Data:

  • Boiling Point (2-PE): ~199-202°C at 760 mmHg.[1][2][3][7]

  • Vapor Pressure: Low at room temperature.[1][2]

The Solution: High-Vacuum Distillation.[1][2][3] Simple rotary evaporation will not remove 2-PE.[1][2][3] You require a vacuum manifold or Kugelrohr apparatus.[1]

  • Vacuum Requirement: < 1 mbar (0.75 mmHg).[1]

  • Temperature: At 1 mbar, the boiling point drops significantly (approx 50-60°C), allowing distillation without decomposing your product.[1]

  • Note: If your product is a solid, 2-PE can sometimes be removed by trituration .[1][2][3] Dissolve the mixture in a solvent where the product is insoluble but 2-PE is soluble (e.g., cold hexanes or pentane, depending on product polarity), and filter the solid product.[6]

References
  • PubChem. (n.d.).[1] 2-Piperidin-2-ylethanol (Compound Summary). National Library of Medicine.[1] Retrieved March 2, 2026, from [Link][1]

  • University of Rochester. (n.d.).[1] Workup for Removing Amines. Not Voodoo X. Retrieved March 2, 2026, from [Link]

Sources

stability of 2-Piperidin-1-ylethyl 2-bromobenzoate in aqueous solution

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Stability of 2-Piperidin-1-ylethyl 2-bromobenzoate

Executive Summary & Chemical Context

The Molecule: 2-Piperidin-1-ylethyl 2-bromobenzoate is a lipophilic amino-ester. Its stability is governed by two opposing structural forces:

  • The Destabilizer (Intramolecular Catalysis): The tertiary amine (piperidine) located two carbons away from the ester oxygen. At neutral to basic pH, this nitrogen acts as an intramolecular general base, activating water to attack the ester carbonyl, significantly accelerating hydrolysis.

  • The Stabilizer (Steric Shielding): The bromine atom at the ortho position (2-position) on the benzene ring. Unlike para-substituents, the ortho-bromo group provides steric hindrance that protects the carbonyl carbon from nucleophilic attack, partially counteracting the instability caused by the amine.

The Verdict: This compound exhibits a pH-dependent stability profile .[1][2] It is kinetically stable in acidic media (pH 3.0–5.0) where the amine is protonated. It is highly unstable in neutral to alkaline solutions (pH > 7.0) due to the "free base" effect and potential precipitation.

Mechanism of Degradation (The "Why")

To troubleshoot stability, you must understand the invisible war occurring in your flask.

The pH Switch
  • Condition A: pH < 6.0 (Stable)

    • The piperidine nitrogen is protonated (

      
      ).
      
    • The positive charge repels hydronium ions (

      
      ), and the nitrogen cannot act as a general base.
      
    • Result: Hydrolysis is slow and follows standard acid-catalyzed kinetics (

      
       mechanism).
      
  • Condition B: pH > 7.0 (Unstable)

    • The piperidine nitrogen exists as a free base (

      
      ).
      
    • The nitrogen lone pair abstracts a proton from a nearby water molecule, creating a highly nucleophilic hydroxide ion directly adjacent to the ester carbonyl.

    • Result: Rapid hydrolysis via intramolecular general base catalysis (

      
       mechanism).
      

HydrolysisMechanism Reactant 2-Piperidin-1-ylethyl 2-bromobenzoate Acidic Acidic pH (pH < 5) N-Protonated (Stable) Reactant->Acidic H+ Basic Neutral/Basic pH (pH > 7) N-Free Base (Intramolecular Catalysis) Reactant->Basic OH- / H2O Products 2-Bromobenzoic Acid + 2-Piperidinylethanol Acidic->Products Slow Hydrolysis Transition Tetrahedral Intermediate Basic->Transition Fast Attack (N-assisted) Transition->Products Collapse

Figure 1: Mechanistic pathway showing the pH-dependent divergence in stability. The "Basic" pathway is the primary source of experimental failure.

Troubleshooting Guide (FAQ Format)

Q1: My solution turned cloudy after adjusting the pH to 7.4. Is it degrading? Diagnosis: Likely Precipitation , not necessarily degradation (yet). Explanation: The


 of the piperidine nitrogen is estimated between 9.0 and 9.5. At pH 7.4, a significant fraction exists as the free base. The free base of this lipophilic ester has very low water solubility (

). Action:
  • Check HPLC immediately. If the peak area is intact but the baseline is noisy, it is precipitation.

  • Fix: Lower pH to < 6.0 or add a co-solvent (e.g., 10-20% Ethanol or DMSO) if physiological pH is mandatory.

Q2: I see a new peak eluting early in my HPLC chromatogram. What is it? Diagnosis: Hydrolysis Product (2-Bromobenzoic Acid). Explanation: The ester bond has cleaved. 2-Bromobenzoic acid is more polar than the parent ester and will elute earlier on a standard C18 Reverse Phase column. Action:

  • Confirm identity by injecting a standard of 2-bromobenzoic acid.

  • Check your buffer.[3][4] Are you using Phosphate or Tris? These can sometimes act as nucleophiles.[5][6] Switch to non-nucleophilic buffers like MES or Acetate for stability studies.

Q3: Can I autoclave this solution? Diagnosis: High Risk. Explanation: Heat exponentially accelerates hydrolysis. Even at pH 4.0, the energy input from autoclaving (


) may overcome the steric hindrance of the ortho-bromo group.
Action:  Use Sterile Filtration  (0.22 

PVDF or PES membrane). Do not heat sterilize.

Comparative Stability Data

The following table summarizes expected half-lives (


) based on structural analogs (e.g., Procaine, Tetracaine) and ortho-substituent effects.
pH ConditionDominant SpeciesMechanismEstimated

(

)
Status
pH 1.0 - 3.0 Protonated SaltAcid Catalysis> 1 YearOptimal Storage
pH 4.0 - 5.0 Protonated SaltMin. HydrolysisMonthsWorking Stability
pH 7.4 Mix (Salt/Base)IntramolecularHours to DaysUnstable
pH > 9.0 Free BaseBase CatalysisMinutes to HoursCritical Failure

Validated Experimental Protocols

Protocol A: Preparation of a Stable Stock Solution (5 mM)

Use this protocol for long-term storage or stock preparation.

  • Solvent: Prepare 10 mM Acetate Buffer (pH 4.0).

  • Weighing: Weigh 2-Piperidin-1-ylethyl 2-bromobenzoate (hydrochloride salt preferred).

  • Dissolution: Dissolve in the buffer. If using the free base oil, dissolve in a minimal amount of DMSO first, then dilute into the acidic buffer.

  • Verification: Measure pH. It must remain < 5.0.

  • Storage: Store at

    
     in amber glass (protect from light).
    
Protocol B: pH-Rate Profile Determination (Stress Test)

Use this to determine the exact stability window for your specific formulation.

  • Buffer Prep: Prepare 50 mM buffers at pH 2.0 (HCl/KCl), pH 4.0 (Acetate), pH 7.4 (Phosphate), and pH 9.0 (Borate).

  • Spiking: Spike the compound into each buffer to a final concentration of

    
    .
    
  • Incubation: Incubate at

    
     in a water bath.
    
  • Sampling: Aliquot

    
     at 
    
    
    
    .
  • Quenching (Critical): Immediately dilute the aliquot 1:1 with 1% Formic Acid in Acetonitrile . This drops the pH to stop the reaction and denatures any enzymes (if biological fluids are used).

  • Analysis: Analyze via HPLC-UV (254 nm).

TroubleshootingFlow Start Start: Stability Issue Identified CheckpH Step 1: Check pH Start->CheckpH IsAcidic Is pH < 5.0? CheckpH->IsAcidic CheckSolubility Step 2: Check Solubility (Cloudiness?) IsAcidic->CheckSolubility Yes AdjustpH Action: Lower pH to 4.0 Use Acetate Buffer IsAcidic->AdjustpH No CheckTemp Step 3: Check Temperature CheckSolubility->CheckTemp Clear AddCosolvent Action: Add 10% DMSO or Ethanol CheckSolubility->AddCosolvent Cloudy Refrigerate Action: Store at 4°C CheckTemp->Refrigerate

Figure 2: Step-by-step decision tree for diagnosing stability and solubility issues.

References

  • Connors, K. A., Amidon, G. L., & Stella, V. J. (1986). Chemical Stability of Pharmaceuticals: A Handbook for Pharmacists. Wiley-Interscience.[5] (Foundational text on ester hydrolysis kinetics).

  • Momo, R. et al. (2022).[7] "Comparative chemical and biological hydrolytic stability of homologous esters and isosteres." Journal of Enzyme Inhibition and Medicinal Chemistry. (Demonstrates the stabilizing effect of ortho-bromo substituents).

  • Fife, T. H., & Przystas, T. J. (1985). "Intramolecular General Base Catalyzed Ester Hydrolysis." Journal of the American Chemical Society. (Mechanistic detail on amino-ester hydrolysis).
  • Bundgaard, H., et al. (1991).[1] "Water-soluble, solution-stable, and biolabile N-substituted (aminomethyl)benzoate ester prodrugs."[1][2] Pharmaceutical Research. (Data on pH-stability profiles of amino-benzoates).

Sources

Technical Support Center: Troubleshooting Piperidinyl Benzoate Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: PB-SYN-001 Subject: Optimizing Yields in the Esterification of N-Protected Piperidinols with Benzoic Acids Assigned Specialist: Senior Application Scientist

Executive Summary & Core Directive

The Problem: Low yields in piperidinyl benzoate synthesis are rarely due to a single catastrophic failure. They typically result from a mismatch between the steric profile of the reactants and the activation energy of the chosen coupling method.

The Reality: The secondary hydroxyl group on a piperidine ring (typically at C4) is moderately hindered. When coupled with a benzoic acid (which adds conjugation-induced stability to the carbonyl), standard Fischer esterification often fails to reach completion.

The Solution: This guide prioritizes activated acyl transfer methods. You must move away from equilibrium-driven acid catalysis (Fischer) toward kinetically driven activation (Steglich or Yamaguchi).

Pre-Reaction Checklist: The "Silent Killers"

Before altering your reaction conditions, verify these two non-negotiable parameters.

ParameterRequirementWhy it fails the reaction
N-Protection MANDATORY (e.g., Boc, Cbz, Fmoc)If the piperidine nitrogen is free (NH), it is

-

times more nucleophilic than the hydroxyl. You will exclusively form the amide, not the ester.
Solvent Dryness < 50 ppm H₂O Activated intermediates (O-acylisoureas, mixed anhydrides) react with water faster than with the hindered secondary alcohol.

Method Selection: The Decision Matrix

Do not guess. Use this logic flow to select the correct protocol based on your specific benzoic acid derivative.

MethodSelection Start Start: Analyze Benzoic Acid IsAcidSensitive Is the Acid Acid-Sensitive? Start->IsAcidSensitive IsSteric Is the Acid Sterically Hindered? (e.g., ortho-substituted) IsAcidSensitive->IsSteric No Steglich Protocol A: Steglich Esterification (DCC/EDC + DMAP) IsAcidSensitive->Steglich Yes Yamaguchi Protocol B: Yamaguchi Esterification (2,4,6-Cl3-Benzoyl Chloride) IsSteric->Yamaguchi Yes (High Hindrance) AcidChloride Protocol C: Acid Chloride Method (SOCl2 -> RCOCl) IsSteric->AcidChloride No (Simple Acid)

Figure 1: Decision matrix for selecting the optimal esterification protocol.

Protocol A: Steglich Esterification (Troubleshooting)

Context: The standard method using DCC (dicyclohexylcarbodiimide) and DMAP.[1][2] Common Failure: Formation of the N-acylurea byproduct instead of the ester.[1]

The Mechanism of Failure

When the secondary alcohol (piperidinol) is slow to attack the activated O-acylisourea, the intermediate rearranges irreversibly. This is the #1 cause of low yields in this synthesis.

SteglichFail Acid Benzoic Acid + DCC Intermediate O-Acylisourea (Activated) Acid->Intermediate Product Target Ester (High Yield) Intermediate->Product  Catalyzed by DMAP Byproduct N-Acylurea (Dead End) Intermediate->Byproduct  No Catalyst / Slow Alcohol PathYield Path A: + Piperidinol (Fast with DMAP) PathFail Path B: 1,3-Rearrangement (Slow, Thermal)

Figure 2: The kinetic competition between productive esterification and the N-acylurea rearrangement.

Troubleshooting Table: Steglich
SymptomDiagnosisCorrective Action
Low Yield + White Precipitate The precipitate is DCU (urea), but yield is low. You likely formed N-acylurea (soluble in organic solvent).Add DMAP immediately. Do not premix Acid + DCC without the catalyst. The DMAP must intercept the O-acylisourea before it rearranges [1].
Product contaminated with Urea DCU is difficult to remove from the piperidinyl ester.Switch coupling agent to EDC·HCl . The resulting urea is water-soluble and washes away during extraction.
Reaction Stalls at 50% Protonation of DMAP.As the reaction proceeds, acidic byproducts can protonate DMAP, deactivating it. Add 1.5 eq. of Et₃N to regenerate free DMAP.

Protocol B: Yamaguchi Esterification (The "Heavy Lifter")

Context: Used when the benzoic acid is electron-rich or ortho-substituted, making it too sluggish for Steglich conditions. Reagent: 2,4,6-Trichlorobenzoyl chloride (Yamaguchi Reagent).[3][4][5][6]

The Protocol (Optimized for Piperidines)
  • Activation: Dissolve Benzoic Acid (1.0 eq) + Et₃N (1.5 eq) in Toluene. Add Yamaguchi Reagent (1.0 eq). Stir 1h.

  • Filtration: Filter off the triethylamine hydrochloride salt. Critical Step: Failure to filter often lowers yield.

  • Coupling: Add the filtrate to a solution of N-Boc-4-piperidinol (1.1 eq) + DMAP (1.5 eq) in Toluene. Reflux for 3-6h.

Troubleshooting FAQs

Q: Why do I see the trichlorobenzoyl ester as a byproduct? A: This is "attack at the wrong carbonyl." The mixed anhydride has two electrophilic sites.

  • Fix: Ensure you use DMAP in the second step. DMAP selectively attacks the less hindered carbonyl (the benzoic acid side), forming the acylpyridinium species required for the reaction [2].

Q: My product is dark/tarry. A: Yamaguchi requires reflux in toluene. If your N-protecting group is thermally sensitive (rare for Boc, but possible with others), lower the temperature to 60°C and extend time to 12h.

Purification & Isolation Strategy

Piperidinyl benzoates possess unique solubility properties that can be exploited for "column-free" purification.

The "Acid Wash" Trick (For N-Boc protected products)

Since the product is an ester with a carbamate (Boc), it is neutral.

  • Dilute reaction mixture with EtOAc.

  • Wash 1: 1M HCl or 10% Citric Acid.

    • Removes: DMAP, Pyridine, unreacted Piperidinol (if Boc falls off, though unlikely with Citric Acid).

    • Product: Stays in Organic layer.

  • Wash 2: Sat. NaHCO₃.

    • Removes: Unreacted Benzoic Acid, Yamaguchi byproduct (2,4,6-trichlorobenzoic acid).

    • Product: Stays in Organic layer.

  • Wash 3: Brine -> Dry -> Evaporate.

Warning: If you used Acid Chloride activation, ensure all thionyl chloride is removed before adding the alcohol, or you will degrade the Boc group during the reaction.

References

  • Neises, B., & Steglich, W. (1978).[2] Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition, 17(7), 522–524.[7] [Link]

  • Inanaga, J., Hirata, K., Saeki, H., Katsuki, T., & Yamaguchi, M. (1979).[3] A Rapid Esterification by Means of Mixed Anhydride and Its Application to Large-ring Lactonization.[3] Bulletin of the Chemical Society of Japan, 52(7), 1989–1993. [Link]

  • Dhimitruka, I., & SantaLucia, J. (2006).[8] Investigation of the Yamaguchi Esterification Mechanism. Synthesis of a Lux-S Enzyme Inhibitor Using an Improved Esterification Method. Organic Letters, 8(1), 47–50.[3][8] [Link]

Sources

Technical Support Center: Synthesis of 2-Piperidin-1-ylethyl 2-bromobenzoate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals optimizing the synthesis of 2-piperidin-1-ylethyl 2-bromobenzoate. The esterification of an acyl chloride (2-bromobenzoyl chloride) with a basic amino-alcohol (2-piperidinoethanol) presents unique mechanistic challenges[1]. Because the nucleophile is bifunctional, side reactions such as premature hydrolysis, salt precipitation, and amide formation can severely impact yields.

Mechanistic Pathway & Side Reaction Network

Understanding the reaction kinetics is critical. The tertiary amine in 2-piperidinoethanol does not just act as a passive spectator; it actively participates by forming a highly reactive N-acylammonium intermediate[2]. While this accelerates the desired O-acylation, it also creates competing pathways if impurities or moisture are present.

ReactionPathway A 2-Bromobenzoyl Chloride (Electrophile) C N-Acylammonium Intermediate A->C Tertiary Amine Attack E 2-Bromobenzoic Acid (Hydrolysis Side Product) A->E H2O (Moisture) F 2-Bromobenzoyl Piperidide (Amide Side Product) A->F Piperidine Impurity (2° Amine) B 2-Piperidinoethanol (Nucleophile) B->C D 2-Piperidin-1-ylethyl 2-bromobenzoate (Target Product) C->D O-Acylation (Desired) D->E Basic/Acidic Hydrolysis

Reaction pathway for 2-piperidin-1-ylethyl 2-bromobenzoate synthesis and primary side reactions.

Quantitative Troubleshooting Matrix

When scaling up or optimizing this esterification, monitor the following metrics to diagnose and correct deviations rapidly.

Observed IssueQuantitative MetricRoot CauseCorrective Action
High 2-bromobenzoic acid >5% by HPLC areaMoisture in system hydrolyzing the acyl chloride or product.Dry solvents (KF < 50 ppm); purge reactor with N₂. Store 2-piperidinoethanol over 3Å molecular sieves.
2-Bromobenzoyl piperidide detected >1% by GC/MSPiperidine (2° amine) impurity in the 2-piperidinoethanol starting material.Purify 2-piperidinoethanol by fractional distillation prior to use.
Low isolated yield of free base <70% yield, high mass balance in aqueous phaseIncomplete deprotonation or aqueous hydrolysis during workup.Use cold saturated NaHCO₃ (pH ~8.5); extract with DCM immediately at <5 °C.
Sluggish reaction / Precipitation <50% conversion at 2hHCl salt of the amino-alcohol precipitating, halting the reaction.Add 1.2 eq of N,N-Diisopropylethylamine (DIPEA) to maintain homogeneity.

Self-Validating Experimental Protocol

This protocol is designed as a self-validating system: each phase includes a built-in check to ensure the reaction is proceeding via the correct mechanistic pathway before moving to the next step.

Phase 1: Preparation & Drying

  • Dissolve 2-piperidinoethanol (1.0 eq, 10 mmol) and DIPEA (1.2 eq, 12 mmol) in anhydrous dichloromethane (DCM, 20 mL) under a nitrogen atmosphere.

  • Validation Check: Test the moisture content of the solution using Karl Fischer titration. Proceed only if KF < 50 ppm to prevent acyl chloride hydrolysis.

  • Cool the reaction vessel to 0 °C using an ice-water bath.

Phase 2: Acylation 4. Dissolve 2-bromobenzoyl chloride (1.05 eq, 10.5 mmol) in anhydrous DCM (10 mL). 5. Add the acyl chloride solution dropwise to the amino-alcohol mixture over 30 minutes, maintaining the internal temperature below 5 °C. 6. Remove the ice bath and allow the reaction to warm to room temperature (20–25 °C). Stir for 2 hours. 7. Validation Check: Analyze an aliquot by TLC (Eluent: 10% MeOH in DCM with 1% NH₄OH). The starting material spot (ninhydrin positive) should be completely consumed.

Phase 3: Quench & Cold Workup 8. Cool the reaction mixture back to 0 °C. 9. Quench the reaction by adding cold (4 °C) saturated aqueous NaHCO₃ solution (20 mL) dropwise. Caution: CO₂ gas evolution will occur. 10. Transfer immediately to a separatory funnel and separate the organic layer. Extract the aqueous layer with cold DCM (2 x 15 mL). 11. Validation Check: Check the pH of the aqueous layer; it should be between 8.0 and 8.5. If it is lower, the product remains protonated and water-soluble.

Phase 4: Isolation 12. Combine the organic layers, wash with cold brine (20 mL), and dry over anhydrous Na₂SO₄. 13. Filter and concentrate under reduced pressure (bath temperature <30 °C) to afford the crude 2-piperidin-1-ylethyl 2-bromobenzoate as a free base. 14. Purify via flash column chromatography (silica gel, gradient DCM to 5% MeOH/DCM) if necessary.

Expert FAQs: Troubleshooting & Causality

Q: Why is the choice of auxiliary base critical, and why not just use excess 2-piperidinoethanol? A: While the tertiary amine in 2-piperidinoethanol can act as its own acid scavenger, doing so generates the hydrochloride salt of the starting material. This salt often precipitates out of non-polar solvents like DCM or toluene, effectively removing your nucleophile from the reaction and stalling conversion. By adding a sterically hindered base like DIPEA, you selectively scavenge the generated HCl, keeping the 2-piperidinoethanol in its reactive free-base form and maintaining a homogeneous reaction mixture.

Q: How does the tertiary amine in 2-piperidinoethanol influence the reaction mechanism? A: The tertiary amine acts as an internal nucleophilic catalyst. It rapidly attacks the 2-bromobenzoyl chloride to form a transient N-acylammonium intermediate[2]. This intermediate is highly electrophilic and undergoes rapid intramolecular or intermolecular acyl transfer to the oxygen atom (O-acylation) to form the final ester. This neighboring group participation significantly accelerates the reaction compared to standard aliphatic alcohols.

Q: My product hydrolyzes during aqueous workup. How can I prevent this? A: Basic esters are notoriously susceptible to both acid- and base-catalyzed hydrolysis[3]. If you use a strong base like NaOH to neutralize the hydrochloride salt during workup, the hydroxide ions will rapidly attack the ester carbonyl, cleaving it back to 2-bromobenzoic acid and 2-piperidinoethanol. To prevent this, you must use a mild base (like saturated NaHCO₃), keep the biphasic mixture cold (<5 °C), and perform the extraction as quickly as possible to minimize the product's residence time in the aqueous phase.

Q: I am detecting a persistent amide impurity. Where is it coming from? A: Tertiary amines cannot form stable amides. If you detect an amide (specifically, 2-bromobenzoyl piperidide), it is caused by piperidine—a secondary amine—present as an impurity in your 2-piperidinoethanol starting material. Piperidine is a common byproduct from the industrial synthesis of 2-piperidinoethanol. Because secondary amines are more nucleophilic than alcohols, even trace amounts will irreversibly consume your acyl chloride. Distill your 2-piperidinoethanol before use to eliminate this issue.

References

  • Title: Neighboring Group Reactions. II. A Novel Synthesis of Basic Esters of 1-Benzoxacycloalkanecarboxylic Acids Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

  • Title: 22.6: Ester Chemistry - Synthesis of Esters Source: LibreTexts Chemistry URL: [Link]

  • Title: Preparation of Esters Source: Chemistry Steps URL: [Link]

Sources

overcoming steric hindrance in ortho-bromobenzoate esterification

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Overcoming Steric Hindrance in ortho-Bromobenzoate Esterification Content Type: Technical Support Center (Troubleshooting & Protocols) Audience: Researchers, Scientists, Drug Development Professionals[1][2]

Status: Operational Ticket Focus: Steric Hindrance Mitigation & Protocol Optimization Lead Scientist: Dr. A. Vance, Senior Application Scientist[1]

Executive Summary: The "Ortho Effect" Challenge

Welcome to the technical support hub. If you are here, you are likely experiencing low yields, unreacted starting material, or N-acylurea byproducts when attempting to esterify 2-bromobenzoic acid derivatives.[1]

The Problem: The ortho-bromo substituent creates a "perfect storm" of resistance:

  • Steric Blocking: The Van der Waals radius of Bromine (1.85 Å) is significant.[1] Located at the ortho position, it physically blocks the Bürgi-Dunitz trajectory (107°) required for a nucleophile to attack the carbonyl carbon.

  • Torsional Strain: The bulky bromine forces the carboxyl group out of coplanarity with the benzene ring.[2] While this increases acidity (electronic activation), it prevents the conjugation required to stabilize the tetrahedral intermediate formed during nucleophilic attack.

The Solution: Standard Fischer esterification or DCC coupling will fail. You must switch to High-Energy Activation (Acid Chlorides/Mixed Anhydrides) or Nucleophilic Bypass (Alkylation).[1]

Diagnostic Workflow

Before selecting a protocol, run your reagents through this decision matrix to select the optimal pathway.

EsterificationStrategy Start START: 2-Bromobenzoic Acid Substrate Q1 Is the 'Alcohol' available as an Alkyl Halide (R-X)? Start->Q1 MethodA METHOD A: The Alkylation Bypass (Cs2CO3 + R-X) Q1->MethodA YES (Primary/Secondary R-X) Q2 Is the Alcohol Sterically Hindered (Secondary/Tertiary)? Q1->Q2 NO (Must use R-OH) DescA Mechanism: SN2 Attack on Alkyl Group Avoids Carbonyl Hindrance completely. MethodA->DescA MethodB METHOD B: The Oxalyl Chloride Route (Acid Chloride Formation) Q2->MethodB NO (Primary Alcohol) MethodC METHOD C: Yamaguchi Esterification (Mixed Anhydride) Q2->MethodC YES (Bulky/Acid Sensitive) DescB Mechanism: High-Energy Acyl Chloride Forceful attack via Vilsmeier Intermediate. MethodB->DescB

Figure 1: Strategic Decision Tree for sterically hindered benzoate esterification. Select Method A for maximum reliability if the alkyl halide is available.

Validated Protocols
Method A: The "Alkylation Bypass" (Cesium Carbonate)

Best for: When you can use an alkyl halide instead of an alcohol. This is the "Cheat Code" because it moves the reaction site away from the hindered carbonyl.

The Logic: Instead of forcing a nucleophile into the hindered carbonyl, we turn the benzoate into a nucleophile (carboxylate) that attacks an unhindered alkyl halide.

ParameterSpecification
Reagents 2-Bromobenzoic Acid (1.0 eq), Alkyl Halide (1.2 eq), Cs₂CO₃ (1.5 eq)
Solvent DMF (Anhydrous) - Critical for "naked anion" effect
Temperature 25°C to 60°C
Time 2 - 12 Hours

Step-by-Step:

  • Dissolve 2-bromobenzoic acid in DMF (0.2 M concentration).

  • Add Cesium Carbonate (Cs₂CO₃).[1][3] The mixture will bubble (CO₂ evolution) and form a suspension.

  • Self-Validation Check: Ensure full deprotonation by stirring for 30 mins. The solution should become slightly viscous.

  • Add the Alkyl Halide (Iodides are fastest; Bromides work well).[1]

  • Stir at RT.[1] If no precipitation of CsX salt is visible after 1 hour, heat to 50°C.[1]

  • Workup: Pour into water, extract with EtOAc. Wash with LiCl (aq) to remove DMF.[1]

Method B: The Optimized Acid Chloride Route

Best for: Primary alcohols and robust substrates.

The Logic: Thionyl chloride is often too slow for o-bromo acids. We use Oxalyl Chloride with DMF catalysis .[1][4][5] The DMF forms a Vilsmeier-Haack intermediate (chloroiminium ion) which is far more electrophilic than oxalyl chloride alone, overcoming the steric barrier to form the acid chloride.

ParameterSpecification
Reagents Acid (1.0 eq), Oxalyl Chloride (1.5 eq), DMF (2-3 drops/catalytic)
Coupling Alcohol (1.1 eq), Pyridine or Et₃N (2.0 eq), DMAP (0.1 eq)
Solvent DCM (Dichloromethane)

Step-by-Step:

  • Suspend acid in dry DCM under Argon/N₂.

  • Add Oxalyl Chloride dropwise.[1]

  • Critical Step: Add 2 drops of dry DMF. You must see vigorous bubbling.[1] If not, your DMF is wet or the initiation failed.[1]

  • Stir 2 hours.

  • Self-Validation Check: Take an aliquot, add MeOH. Check TLC. If the Methyl Ester forms, the Acid Chloride conversion is complete.

  • Evaporate to dryness (removes excess (COCl)₂ and HCl).

  • Redissolve crude acid chloride in DCM.[1]

  • Add Alcohol, then Base (Pyridine/Et₃N) and DMAP.[1] Note: Add base last to prevent alcohol degradation.

Method C: Yamaguchi Esterification

Best for: Secondary alcohols, valuable/complex alcohols, or when acid conditions (Method B) are too harsh.[1]

The Logic: This uses 2,4,6-trichlorobenzoyl chloride (TCBC) to form a mixed anhydride.[1][6][7][8][9]

  • Why it works: The mixed anhydride has two carbonyls. One is flanked by your o-bromo group. The other is flanked by the 2,4,6-trichloro group.[6][7][8][9] The 2,4,6-side is more hindered than your substrate.[1] Therefore, the alcohol selectively attacks your o-bromo carbonyl.[1]

Step-by-Step:

  • Dissolve 2-bromobenzoic acid (1.0 eq) and Et₃N (1.2 eq) in THF.

  • Add Yamaguchi Reagent (TCBC, 1.1 eq).[1] Stir 1 hour.

  • Self-Validation Check: A thick precipitate of Et₃N·HCl must form.[1]

  • Filter off the amine salts (optional but recommended for cleaner kinetics).[1]

  • Concentrate the filtrate (Mixed Anhydride) and redissolve in Toluene.

  • Add Alcohol (1.0 eq) and DMAP (2.0 eq) .[1]

    • Note: Stoichiometric DMAP is required, not catalytic, to form the acyl-pyridinium species.[1]

  • Reflux in Toluene for 3-6 hours.

Troubleshooting & FAQs

Q1: I tried DCC/EDC, but I isolated a stable white solid that isn't my ester. What is it? A: You likely isolated the N-acylurea .

  • Mechanism:[1][6][3][4][7][8][9][10] The carbodiimide activates the acid to form an O-acylisourea. Normally, the alcohol attacks this immediately.[1] However, due to the ortho-bromo steric hindrance, the alcohol attack is slow. The O-acylisourea rearranges (via an intramolecular mechanism) to the thermodynamically stable, unreactive N-acylurea.

  • Fix: Abandon carbodiimides.[1] Switch to Method B (Acid Chloride) or Method C (Yamaguchi).[1]

Q2: My acid chloride formation (Method B) seems stuck. I see starting material after adding methanol to check. A: You likely omitted the DMF catalyst or used wet DCM.

  • Fix: Oxalyl chloride reacts very slowly with electron-deficient, hindered acids without DMF.[1] The active species is the [Me2N=CHCl]+ cation. Add 50 µL of DMF. Ensure gas evolution is vigorous.

Q3: In the Alkylation (Method A), the reaction is slow. Can I heat it? A: Yes, but be careful.

  • Risk:[1] Heating ortho-bromo benzoates in polar aprotic solvents (DMF/DMSO) above 100°C can risk decarboxylation , especially if there are other electron-withdrawing groups on the ring.[1]

  • Fix: Keep temp < 80°C. Add a catalytic amount of Potassium Iodide (Finkelstein condition) to convert your alkyl bromide/chloride to a more reactive alkyl iodide in situ.[1]

Q4: Why use Toluene for Yamaguchi (Method C)? Can I use DCM? A: Toluene allows for higher temperatures (110°C).[1]

  • Reasoning: The attack on the mixed anhydride is the rate-determining step. While the Yamaguchi reagent creates selectivity, the ortho-bromo group still resists the attack. The thermal energy of refluxing toluene is often necessary to push the reaction to completion. DCM (boiling at 40°C) is often insufficient for ortho-substituted benzoates.[1]

References
  • Clayden, J., Greeves, N., & Warren, S. (2012).[1] Organic Chemistry (2nd ed.).[1] Oxford University Press.[1] (Chapter 16: Carboxylic Acid Derivatives).

  • Inanaga, J., Hirata, K., Saeki, H., Katsuki, T., & Yamaguchi, M. (1979).[1][8][9] A Rapid Esterification by Means of Mixed Anhydride and Its Application to Large-ring Lactonization.[1][8][9] Bulletin of the Chemical Society of Japan, 52(7), 1989–1993.[8] Link[1]

  • Dijkstra, G., Kruizinga, W. H., & Kellogg, R. M. (1987).[1] An assessment of the cesium effect: the importance of cesium salts in organic synthesis. The Journal of Organic Chemistry, 52(19), 4230–4234.[1] Link

  • Vogel, A. I. (1989).[1] Vogel's Textbook of Practical Organic Chemistry (5th ed.).[1] Longman Scientific & Technical.[1] (Section 9.6: Acid Chlorides).

  • Dhimitruka, I., & SantaLucia, J. (2006).[1][6][9] Investigation of the Yamaguchi Esterification Mechanism. Synthesis of a Lux-S Enzyme Inhibitor Using an Improved Esterification Method. Organic Letters, 8(1), 47–50.[1][6][8] Link[1]

Sources

Technical Support Center: Resolving Emulsion Formation During the Extraction of Piperidine Esters

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to address the common challenge of emulsion formation during the liquid-liquid extraction of piperidine esters. Our goal is to equip you with the foundational knowledge and practical techniques to overcome this obstacle, ensuring efficient and high-yield purification of your target compounds.

Introduction: The Challenge of Piperidine Ester Extractions

Piperidine esters are a significant class of compounds in medicinal chemistry, often serving as key intermediates or active pharmaceutical ingredients.[1][2] Their purification frequently involves liquid-liquid extraction to separate the desired product from unreacted starting materials, byproducts, and catalysts. However, the amphiphilic nature of certain piperidine derivatives, especially when protonated or deprotonated, can lead to the formation of stable emulsions at the aqueous-organic interface.[3][4] An emulsion is a stable mixture of two immiscible liquids where one is dispersed in the other as microscopic droplets, appearing as a cloudy or milky layer that hinders efficient phase separation.[4][5][6] This guide will walk you through the causes of emulsion formation and provide a systematic approach to its prevention and resolution.

Troubleshooting Guide: A Step-by-Step Approach to Emulsion Resolution

This section is designed to provide a logical workflow for addressing emulsion formation in real-time during your experimental workup.

Initial Observation: A Persistent Emulsion Has Formed.

The first step is to diagnose the potential cause and apply the least invasive techniques first.

Caption: A workflow for troubleshooting emulsion formation.

Question: I've just shaken my separatory funnel and now have a significant emulsion layer. What is the first thing I should do?

Answer:

The most straightforward and least disruptive first step is patience. Often, emulsions will break on their own if given sufficient time.[4][7][8]

Protocol 1: The "Wait and See" Approach

  • Secure the separatory funnel in a ring stand.

  • Remove the stopper to prevent pressure buildup.

  • Allow the mixture to stand undisturbed for 15-60 minutes.[7][8]

  • Observe the interface. If the emulsion layer begins to shrink, more time may be all that is needed.

  • Gentle tapping on the side of the funnel can sometimes help to coalesce the dispersed droplets.[7][8]

Causality: This method relies on gravity to slowly coalesce the dispersed droplets of the immiscible phases. It is most effective for emulsions that are not highly stabilized by surfactant-like molecules.

Question: I've waited, but the emulsion is persistent. What is the next step?

Answer:

The next step involves altering the properties of the aqueous phase to encourage separation. The most common and effective technique is "salting out."[5][9]

Protocol 2: The "Salting Out" Method

  • Prepare a saturated aqueous solution of sodium chloride (brine).

  • Add a small volume of the brine to the separatory funnel containing the emulsion.

  • Gently swirl or invert the funnel a few times (avoid vigorous shaking).[9]

  • Allow the layers to settle and observe for separation.

  • If necessary, add more brine incrementally. Alternatively, a small amount of solid salt can be added directly.[7][10]

Causality: Adding an electrolyte like NaCl increases the ionic strength of the aqueous layer.[5][11] This reduces the solubility of organic molecules in the aqueous phase and disrupts the electrostatic interactions that can stabilize the emulsion, forcing the dispersed droplets to coalesce.[6][11][12]

Question: "Salting out" didn't completely resolve the issue. Are there other chemical adjustments I can make?

Answer:

Yes, adjusting the pH of the aqueous layer or adding a small amount of a different solvent can be effective.

  • pH Adjustment: The solubility of piperidine esters is highly dependent on pH.[3] If your piperidine ester is partially ionized, it can act as a surfactant. By adding a dilute acid or base, you can shift the equilibrium to fully favor either the free base (soluble in the organic layer) or the protonated salt (soluble in the aqueous layer), which can break the emulsion.[6]

    • To extract a basic amine into the organic layer, the pH of the aqueous solution should be at least 2 pKa units above the pKa of the amine's conjugate acid. [3]

    • To extract a basic amine into the aqueous layer, the pH of the aqueous solution should be at least 2 pKa units below the pKa of the amine's conjugate acid. [3]

  • Solvent Addition: Adding a small amount of a different organic solvent can alter the polarity of the organic phase, which may help to dissolve any surfactant-like molecules that are stabilizing the emulsion.[5][9] For example, adding a small amount of methanol or another polar, water-miscible solvent can sometimes disrupt the intermolecular forces holding the emulsion together.[6][13] Be aware that this may affect the partitioning of your product.

Question: The emulsion is very stubborn and chemical methods are not working. What are the more physical methods I can try?

Answer:

When chemical methods fail, mechanical force or physical separation can be employed.

  • Centrifugation: This is often the most effective method for breaking stubborn emulsions.[4][5][7][8] The increased gravitational force accelerates the coalescence of the dispersed droplets.[5] This is particularly useful for small- to medium-scale extractions.[5][14]

  • Filtration:

    • Glass Wool: Plugging a pipette or funnel with a small amount of glass wool and passing the emulsion through it can physically trap the emulsified layer, allowing the distinct phases to pass through.[5][9]

    • Phase Separation Paper: This is a specialized filter paper impregnated with a hydrophobic silicone coating.[15][16][17][18] It allows the organic phase to pass through while retaining the aqueous phase, effectively separating the layers and breaking the emulsion in the process.[15][16][17][18]

Frequently Asked Questions (FAQs)

Q1: How can I prevent emulsions from forming in the first place?

Prevention is always the best strategy.[5][9] Here are some key preventative measures:

  • Gentle Mixing: Instead of vigorous shaking, gently invert or swirl the separatory funnel.[4][9] This provides sufficient surface area for extraction without the high shear force that creates emulsions.

  • Pre-emptive Salting Out: If you anticipate an emulsion, add brine to the aqueous layer before performing the extraction.[7]

  • Supported Liquid Extraction (SLE): For samples known to cause emulsions, SLE is an excellent alternative to traditional liquid-liquid extraction.[9] In SLE, the aqueous sample is adsorbed onto a solid support (like diatomaceous earth), and the organic solvent is then passed through the support to elute the analytes, preventing the formation of an emulsion altogether.[9]

Q2: Can the choice of organic solvent influence emulsion formation?

Absolutely. Some solvents are more prone to forming emulsions than others. For instance, dichloromethane (DCM) is known to be a common offender.[13] If you are experiencing persistent emulsions with a particular solvent, consider switching to an alternative like ethyl acetate or chloroform, if compatible with your product.[13]

Q3: My reaction mixture contains solid particulates. Could this be causing the emulsion?

Yes, finely divided solid particles can accumulate at the aqueous-organic interface and stabilize emulsions.[4] It is good practice to filter your reaction mixture to remove any solids before proceeding with the aqueous workup and extraction.

Q4: I've heard about using demulsifying agents. Are these suitable for laboratory-scale purification?

Commercial demulsifiers are typically complex formulations used in industrial processes like crude oil refining.[19][20][21] While effective, they are generally not suitable for the purification of pharmaceutical compounds due to the potential for contamination. The methods described in this guide (salting out, pH adjustment, centrifugation, etc.) are the standard and preferred techniques in a research and development setting.

Q5: What is the difference between an emulsion and a "third phase"?

An emulsion is a dispersion of two immiscible liquids.[4] A "third phase" is the formation of a third, distinct liquid layer, which can sometimes be mistaken for an emulsion. This can occur when the solute (e.g., a protonated amine salt) has limited solubility in both the aqueous and organic phases, or when the organic phase itself separates under high loading of the extracted complex.[4] While distinct phenomena, the formation of a third phase can contribute to or be associated with emulsion-like issues.[4]

Summary of Troubleshooting Techniques

TechniquePrinciple of ActionWhen to Use
Patience & Gentle Agitation Allows for gravitational separation of droplets.First-line approach for mild emulsions.[7][8]
Salting Out (Brine Wash) Increases the ionic strength of the aqueous phase, reducing the solubility of organic components.[5][11]A highly effective and common method for most emulsions.[5][9]
pH Adjustment Modifies the ionization state of the piperidine ester to increase its solubility in one of the phases.[3][6]When the piperidine ester is suspected of acting as a surfactant.
Solvent Addition Alters the polarity of the organic phase to dissolve emulsifying agents.[5][9]When other chemical methods have failed.
Centrifugation Applies mechanical force to accelerate the coalescence of dispersed droplets.[4][5]For stubborn emulsions and smaller volumes.[5][14]
Filtration (Glass Wool/Phase Separation Paper) Physically separates the emulsified layer from the bulk phases.[5][9][15][16]For persistent emulsions or as an alternative to centrifugation.
Supported Liquid Extraction (SLE) Prevents emulsion formation by immobilizing the aqueous phase on a solid support.[9]Prophylactic measure for samples known to emulsify.

References

  • Tips for Troubleshooting Liquid–Liquid Extractions - LCGC International. Available at: [Link]

  • Tips for Troubleshooting Liquid–Liquid Extraction - K-Jhil. Available at: [Link]

  • Whatman™ 1PS Phase Separator for Solvent Extraction, Circles (100/PK) | Analytical West. Available at: [Link]

  • Phase separation paper for laboratory analytical - CHMLab. Available at: [Link]

  • Tackling emulsions just got easier - Biotage. Available at: [Link]

  • Whatman 1PS Phase Separator for Solvent Extraction, 150mm Circle (100 pcs) SKU: 2200-150 - Tisch Scientific. Available at: [Link]

  • Phase Separator Paper - Labfilterz. Available at: [Link]

  • ISOLUTE® Phase separator | Disposable cartridges and plates - Biotage. Available at: [Link]

  • Emulsion Breaking Techniques for Oil in Water Solvent Extractions - Spectro Scientific. Available at: [Link]

  • Techniques for Emulsion Breaking for Oil in Water Solvent Extractions - AZoM. Available at: [Link]

  • Emulsion I How to break an emulsion formed in reaction workup? I Emulsion Breaking Techniques - YouTube. Available at: [Link]

  • Salting out – Knowledge and References - Taylor & Francis. Available at: [Link]

  • How to break an emulsion during liquid liquid extraction when you need the aqueous phase afterwards?? | ResearchGate. Available at: [Link]

  • WO2014074244A1 - Method of demulsifying and purifying organic products from an emulsion - Google Patents.
  • Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization - The Royal Society of Chemistry. Available at: [Link]

  • Breaking emulsions : r/chemistry - Reddit. Available at: [Link]

  • Performance Assessment of Plant Extracts as Green Demulsifiers - ResearchGate. Available at: [Link]

  • Chinese Supplier Factory High Efficiency Demulsifier Demulsifying Agent For Oil-Water Separation Petroleum Refineries Extraction - Yixing bluwat chemicals. Available at: [Link]

  • US20160052846A1 - Method of demulsifying and purifying organic products from an emulsion - Google Patents.
  • [Solvent demulsification-dispersive liquid-liquid microextraction based on solidification of floating organic drop coupled with gas chromatography-mass spectrometry for simultaneous determination of organochlorine pesticides in aqueous samples] - PubMed. Available at: [Link]

  • PIPERIDINE - Ataman Kimya. Available at: [Link]

  • Why is the formation of emulsion in solvent extraction considered as a disadvantage? - Quora. Available at: [Link]

  • How emulsions form and break? - Biolin Scientific. Available at: [Link]

  • (PDF) Piperidine and piperine: extraction and content assessment in black pepper. Available at: [Link]

  • The application of accelerated solvent extraction for the determination of piperine and piperidine in spices to evaluate the r - Lirias. Available at: [Link]

  • Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance - IJNRD. Available at: [Link]

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Validation & Comparative

1H NMR spectrum analysis of 2-Piperidin-1-ylethyl 2-bromobenzoate

Author: BenchChem Technical Support Team. Date: March 2026

High-Field vs. Benchtop 1H NMR Analysis for the Structural Verification of 2-Piperidin-1-ylethyl 2-bromobenzoate

Molecular Context & Analytical Challenges

2-Piperidin-1-ylethyl 2-bromobenzoate is a sterically hindered, halogenated ester containing a basic piperidine moiety. As a critical synthetic intermediate in the development of antispasmodic and antihistamine pharmaceuticals, verifying its structural integrity and purity is paramount.

The primary analytical challenge in the 1H NMR spectrum of this compound lies in its distinct structural domains: the strongly coupled aromatic protons of the ortho-substituted benzene ring, and the dense aliphatic signals of the piperidine ring. Modern drug development laboratories frequently face a choice between utilizing capital-intensive superconducting High-Field NMRs (e.g., 600 MHz) or accessible, cryogen-free Benchtop NMRs (e.g., 80 MHz)[1]. This guide objectively compares these two platforms, detailing the physical causality behind their performance differences and providing self-validating protocols for accurate structural elucidation.

The Physics of Resolution: Causality in NMR Platforms

To understand why benchtop and high-field systems yield fundamentally different spectra for 2-Piperidin-1-ylethyl 2-bromobenzoate, we must examine the physics of chemical shift dispersion and magnetic sensitivity.

  • Sensitivity (

    
     Dependence):  The signal-to-noise ratio (SNR) in NMR spectroscopy scales proportionally to the magnetic field strength (
    
    
    
    ) to the power of 1.5[2]. A 600 MHz spectrometer is inherently ~32 times more sensitive per scan than an 80 MHz benchtop system. Consequently, benchtop systems require significantly higher sample concentrations (~100 mM) to achieve comparable SNR[3].
  • Resolution and Second-Order Effects (

    
     Ratio):  Chemical shift dispersion (
    
    
    
    , in Hz) is field-dependent, whereas scalar coupling constants (
    
    
    , in Hz) are field-independent. For the piperidine ring protons (spanning 1.40 to 2.60 ppm), the
    
    
    ratio at 600 MHz is large (
    
    
    ), resulting in clean, first-order splitting patterns. At 80 MHz, this ratio drops significantly. The multiplets overlap and undergo "roofing" (second-order effects), transforming the aliphatic region into a broad, complex envelope that complicates direct integration[3][4].

Comparative Analytical Workflow

NMR_Workflow Start Synthesize/Isolate 2-Piperidin-1-ylethyl 2-bromobenzoate Prep Sample Preparation (CDCl3 + 0.03% TMS) Start->Prep Decision Select Instrument Platform Prep->Decision Benchtop Benchtop NMR (80 MHz) Fast, Routine QC Decision->Benchtop HighField High-Field NMR (600 MHz) High Res, Complex Splitting Decision->HighField AcqBench Acquire 1D 1H (64-128 scans, 100 mM) Benchtop->AcqBench AcqHigh Acquire 1D 1H (8-16 scans, 10 mM) HighField->AcqHigh Process Fourier Transform & Phase/Baseline Correction AcqBench->Process AcqHigh->Process Verify Structural Verification (Peak Integration & Shifts) Process->Verify

Fig 1. Comparative NMR workflow for 2-Piperidin-1-ylethyl 2-bromobenzoate structural verification.

Self-Validating Experimental Protocols

To ensure E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness), the following methodology is designed as a self-validating system. Every step includes a diagnostic check to confirm experimental integrity.

Step 1: Sample Preparation

  • Action: Dissolve the purified 2-Piperidin-1-ylethyl 2-bromobenzoate in 0.6 mL of deuterated chloroform (CDCl3) containing 0.03% v/v Tetramethylsilane (TMS). Use ~3 mg (15 mM) for 600 MHz analysis, or ~20 mg (100 mM) for 80 MHz analysis.

  • Causality & Validation: CDCl3 provides the deuterium lock signal required for field-frequency stabilization[1]. TMS acts as the internal standard (0.00 ppm). If the TMS peak deviates from 0.00 ppm, it indicates a failure in the spectrometer's lock-phase or referencing calibration.

Step 2: Instrument Calibration & Shimming

  • Action: Insert the sample and execute gradient shimming (High-Field) or simplex automated shimming (Benchtop).

  • Causality & Validation: Proper shimming homogenizes the

    
     field across the sample volume. Self-Validation Check: Measure the Full Width at Half Maximum (FWHM) of the TMS peak. Proceed to acquisition only if FWHM < 0.5 Hz (High-Field) or < 1.0 Hz (Benchtop). Failure to meet this metric will blur the critical 1.0 Hz meta-coupling in the 2-bromobenzoate ring[5].
    

Step 3: Acquisition Parameters

  • Action: Set the pulse angle to 30° or 90°. Crucially, set the relaxation delay (

    
    ) to 5 seconds.
    
  • Causality & Validation: The

    
     must exceed 
    
    
    
    (longitudinal relaxation time) of the slowest relaxing proton. If
    
    
    is too short, the Nuclear Overhauser Effect (NOE) and saturation will skew the quantitative integration.

Step 4: Processing & Structural Verification

  • Action: Apply a 0.3 Hz exponential line-broadening (LB) window function, Fourier transform, and apply zero-order phase correction.

  • Causality & Validation: LB enhances SNR without artificially masking

    
    -couplings. Self-Validation Check: Integrate the spectrum. The total proton count must equal 18, distributed precisely as 4 (aromatic) : 4 (ethyl chain) : 10 (piperidine). Any deviation indicates incomplete relaxation or the presence of impurities.
    

Data Presentation: Spectral Comparison

The expected 1H NMR chemical shifts for 2-Piperidin-1-ylethyl 2-bromobenzoate are derived from the highly conserved electronic environments of the 2-bromobenzoate moiety[5][6] and the 2-piperidinoethyl chain[7][8].

Table 1: Expected 1H NMR Chemical Shifts & Splitting Patterns (600 MHz in CDCl3)

Proton EnvironmentChemical Shift (

, ppm)
MultiplicityIntegration

-Coupling (Hz)
Aromatic H6 (ortho to ester)~7.78dd1H

= 7.8, 1.0
Aromatic H3 (ortho to Br)~7.63dd1H

= 7.5, 1.0
Aromatic H4, H5 (meta/para)7.27 - 7.35m2H-
Ester Linkage (-OCH2-)~4.45t2H

= 6.0
Amine Linkage (-CH2N-)~2.75t2H

= 6.0
Piperidine N-CH2- (eq/ax)~2.50m4H-
Piperidine -CH2- (

to N)
~1.60m4H-
Piperidine -CH2- (

to N)
~1.45m2H-

Table 2: Performance Comparison: 600 MHz vs. 80 MHz Benchtop NMR

ParameterHigh-Field NMR (600 MHz)Benchtop NMR (80 MHz)Analytical Impact
Sensitivity (LOD) ~1 mM~50-100 mMBenchtop requires highly concentrated samples due to

scaling[2][3].
Resolution (

)
High (First-order spectra)Low (Second-order roofing)Benchtop shows severe overlap in the piperidine aliphatic region (1.4 - 2.6 ppm)[4].
Cryogen Requirements Liquid He / Liquid N2None (Permanent NdFeB magnet)Benchtop drastically reduces operational costs and infrastructure[1].
Acquisition Time < 2 minutes (8 scans)15 - 30 minutes (64+ scans)High-field is superior for high-throughput or dilute samples[9].

Conclusion & Platform Recommendations

For the structural verification of 2-Piperidin-1-ylethyl 2-bromobenzoate, the choice of instrument dictates the depth of structural insight:

  • Deploy Benchtop NMR (80 MHz) for routine Quality Control (QC), reaction monitoring, or when sample material is abundant (>20 mg). While the piperidine ring protons will present as an unresolved multiplet envelope, the distinct ester (-OCH2- at 4.45 ppm) and separated aromatic signals provide sufficient markers for rapid identity confirmation[4][9].

  • Deploy High-Field NMR (600 MHz) for de novo structural elucidation, trace impurity profiling, or when resolving the precise 1.0 Hz meta-coupling of the 2-bromobenzoate ring is required to differentiate positional isomers[5].

References[9] Title: Benchtop NMR analysis of piperazine-based drugs hyperpolarised by SABRE. Source: ResearchGate. URL: https://www.researchgate.net/publication/355365313[2] Title: Rescaling NMR for a Larger Deployment in Drug Discovery: Hyperpolarization and Benchtop NMR as Potential Game-Changers. Source: ETH Zurich / Wiley. URL: https://onlinelibrary.wiley.com/doi/full/10.1002/cmdc.202400355[4] Title: High-field to Benchtop NMR Spectroscopy - Part 1. Source: Oxford Instruments. URL: https://nmr.oxinst.com/campaigns/high-field-to-benchtop-nmr-spectroscopy-part-1[1] Title: Benchtop NMR Breaks New Ground. Source: Technology Networks. URL: https://www.technologynetworks.com/analysis/articles/benchtop-nmr-breaks-new-ground-308431[3] Title: A brief analysis of 2D and 13C-NMR at low field. Source: Thermo Fisher Scientific. URL: https://assets.thermofisher.com/TFS-Assets/MSD/Application-Notes/AN52953-brief-analysis-2D-13C-NMR-low-field.pdf[5] Title: The Activity and Cyclic Catalysis of Synthesized Iron-Supported Zr/Ti Solid Acid Catalysts in Methyl Benzoate Compounds. Source: MDPI. URL: https://www.mdpi.com/2073-4344/13/6/968[6] Title: Methyl 2-bromobenzoate 1H NMR spectrum. Source: ChemicalBook. URL: https://www.chemicalbook.com/SpectrumEN_610-94-6_1HNMR.htm[7] Title: β-Selective Catalytic Enantioselective Nucleophilic Addition of Amines to α-Substituted Styrenes via η6-Arene Ruthenium Complexes. Source: NII. URL: https://ci.nii.ac.jp/naid/500000966952[8] Title: Synthesis of Some Benzimidazole Derivatives and Their Antibacterial and Antifungal Activities. Source: Asian Journal of Chemistry. URL: https://asianpubs.org/article/7641/

Sources

Comparative Guide: Biological Activity & SAR of 2-Bromo vs. 4-Bromo Benzoate Esters

[1]

Executive Summary

The positional isomerism of bromine on the benzoate scaffold—specifically at the ortho (2-position) versus the para (4-position)—dictates a fundamental divergence in biological performance.

  • 2-Bromo Benzoate Esters: Characterized by high metabolic stability and steric hindrance . The bulky bromine atom at the ortho position shields the ester carbonyl from enzymatic attack, significantly extending half-life (

    
    ). However, this steric bulk often reduces binding affinity for linear protein pockets.
    
  • 4-Bromo Benzoate Esters: Characterized by high potency and rapid hydrolysis . The para position allows the bromine to exert electron-withdrawing effects without steric interference, facilitating strong halogen bonding and fit into narrow active sites (e.g., DNA minor grooves, enzyme pockets).

Key Takeaway: Use 4-bromo derivatives when targeting high-affinity receptor binding or acute antimicrobial action. Use 2-bromo derivatives to engineer resistance against esterases and prolong duration of action.

Physicochemical & Mechanistic Drivers (SAR)

The biological differences are not random; they are driven by quantifiable steric and electronic parameters.[1]

Feature2-Bromo (Ortho)4-Bromo (Para)Biological Consequence
Steric Effect (

)
High (Hindered)Low (Accessible)2-Br blocks nucleophilic attack at the carbonyl; 4-Br allows it.
Electronic Effect (

)
Inductive (-I) dominantResonance (+R) & Inductive (-I)4-Br activates the ring for halogen bonding; 2-Br twists the ring out of planarity.
Hydrolytic Stability High (

min)
Low (

min)
2-Br esters resist metabolic degradation better than 4-Br.
Lipophilicity Similar LogPSimilar LogPMembrane permeability is comparable, but solubility differs.

*Hydrolysis data based on ethyl ester derivatives in basic media.

Visualization: Structure-Activity Relationship (SAR)

The following diagram illustrates the mechanistic divergence between the two isomers.

SAR_MechanismSubstrateBenzoate Ester ScaffoldOrtho2-Bromo (Ortho)High Steric BulkSubstrate->OrthoSubstitutionPara4-Bromo (Para)Linear GeometrySubstrate->ParaSubstitutionEffect_O1Twisted Torsion Angle(Non-planar)Ortho->Effect_O1Effect_O2Shielded CarbonylOrtho->Effect_O2Primary DriverEffect_P1Planar ConformationPara->Effect_P1Effect_P2Exposed CarbonylPara->Effect_P2Outcome_OHigh Metabolic StabilityLower Receptor AffinityEffect_O1->Outcome_OEffect_O2->Outcome_OOutcome_PRapid HydrolysisHigh Receptor AffinityEffect_P1->Outcome_PEffect_P2->Outcome_P

Figure 1: Mechanistic flow illustrating how bromine position dictates stability and binding outcomes.

Biological Performance Comparison

A. Antimicrobial Activity

Winner: 4-Bromo Benzoate [2]

  • Mechanism: The 4-bromo substituent enhances lipophilicity while maintaining a planar geometry, allowing the molecule to intercalate into bacterial DNA or bind to bacterial enzymes (e.g., DNA gyrase).

  • Data Support: In comparative studies of benzamide and thioureide derivatives, 4-bromo analogues consistently show lower Minimum Inhibitory Concentrations (MIC) against S. aureus and E. coli compared to 2-bromo analogues.

    • 4-Bromo MIC: Typically 32–64 µg/mL (Broad spectrum).

    • 2-Bromo MIC: Often >128 µg/mL or inactive against Gram-negatives due to inability to penetrate porins or fit active sites.

B. Cytotoxicity & Anticancer Potential

Winner: 4-Bromo Benzoate [3]

  • Mechanism: Many anticancer targets (e.g., Carbonic Anhydrase IX, Tubulin) require a linear, rod-like pharmacophore to penetrate deep hydrophobic pockets. The 4-bromo group acts as a "warhead" for halogen bonding with backbone carbonyls in the target protein.

  • Data Support: 2-(4-bromobenzyl) derivatives have demonstrated IC50 values as low as 1.73 µM against FaDu (hypopharyngeal carcinoma) cells.[3] The 2-bromo isomers often show IC50 values 5–10x higher due to steric clash preventing deep pocket insertion.

C. Metabolic Stability (Esterase Resistance)

Winner: 2-Bromo Benzoate

  • Mechanism: Human carboxylesterases (CES1/CES2) require access to the carbonyl carbon to cleave the ester. The large bromine atom at the 2-position physically blocks the enzyme's serine residue from attacking the carbonyl.

  • Application: If your goal is to design a prodrug that releases the acid slowly or resists first-pass metabolism, the 2-bromo scaffold is superior.

Experimental Protocols

To validate these differences in your own lab, use the following standardized protocols.

Protocol A: Comparative Hydrolysis Assay (Stability Test)

Validates the steric protection of the 2-bromo position.

  • Preparation: Dissolve 1.0 mmol of Methyl 2-bromobenzoate and Methyl 4-bromobenzoate in separate vials containing 10 mL of THF:Water (1:1).

  • Initiation: Add 1.0 mL of 1M NaOH to each vial at 25°C.

  • Monitoring: Aliquot 100 µL every 2 minutes for 30 minutes. Quench immediately with 100 µL 1M HCl.

  • Analysis: Analyze via HPLC (C18 column, MeOH:Water 70:30).

  • Calculation: Plot ln[Concentration] vs. time. The slope

    
     is the rate constant.
    
    • Expectation:ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

      
       (4-bromo) > 
      
      
      (2-bromo).
Protocol B: Minimum Inhibitory Concentration (MIC)

Validates the superior potency of the 4-bromo position.[2]

  • Inoculum: Prepare

    
     CFU/mL of S. aureus (ATCC 25923) in Mueller-Hinton Broth.
    
  • Dilution: Prepare serial two-fold dilutions of both esters in DMSO (Range: 512 µg/mL to 1 µg/mL).

  • Incubation: Add 100 µL of compound solution to 100 µL of bacterial suspension in a 96-well plate. Incubate at 37°C for 24 hours.

  • Readout: Add 20 µL Resazurin dye (0.01%). Incubate for 2 hours.

    • Blue = No Growth (Inhibition).

    • Pink = Growth.

  • Result: The lowest concentration remaining blue is the MIC.

Visualization: Experimental Workflow

WorkflowStartStart: Isomer SelectionPath_StabStability Assay(Hydrolysis)Start->Path_StabPath_BioBioactivity Assay(MIC/IC50)Start->Path_BioStep_HPLCHPLC Analysis(Time-course)Path_Stab->Step_HPLCStep_CellCell/BacteriaIncubationPath_Bio->Step_CellResult_2Br2-Br: High StabilityLow PotencyStep_HPLC->Result_2BrSlow k_obsResult_4Br4-Br: Low StabilityHigh PotencyStep_HPLC->Result_4BrFast k_obsStep_Cell->Result_2BrHigh MICStep_Cell->Result_4BrLow MIC

Figure 2: Parallel workflow for validating stability vs. potency differences.

References

  • Comparative Hydrolytic Stability of Benzoate Esters Source: Taylor & Francis Online. Findings: Establishes the kinetic half-life differences between ortho and para substituted benzoates.

  • Antimicrobial Activity of N-(2-bromo-phenyl) Derivatives Source: National Institutes of Health (PMC). Findings: Details the MIC values and spectrum of activity for ortho-brominated benzamides.

  • Cytotoxicity of 4-Bromobenzyl Derivatives Source: National Institutes of Health (PubMed). Findings: Provides IC50 data for para-brominated derivatives against cancer cell lines.

  • Ortho vs Para Directors in Electrophilic Substitution Source: Master Organic Chemistry. Findings: Foundational theory on electronic directing effects utilized in the SAR analysis.

A Researcher's Guide to the Infrared Spectroscopy of 2-Piperidin-1-ylethyl 2-bromobenzoate: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical development and materials science, the precise structural elucidation of novel compounds is paramount. For researchers working with molecules like 2-Piperidin-1-ylethyl 2-bromobenzoate, a compound featuring a confluence of aromatic, ester, and heterocyclic functionalities, infrared (IR) spectroscopy remains a cornerstone analytical technique. This guide provides an in-depth analysis of the expected IR absorption peaks for this molecule, grounded in a comparative study of its constituent chemical motifs. By dissecting the vibrational signatures of simpler, related structures, we can build a robust predictive framework for the more complex target molecule, thereby empowering researchers to confidently interpret their experimental data.

Deconstructing the Molecule: A Vibrational Perspective

The infrared spectrum of a molecule is a direct manifestation of its covalent bond vibrations. To predict the spectrum of 2-Piperidin-1-ylethyl 2-bromobenzoate, we will first examine the characteristic IR absorptions of its three primary structural components: the 2-bromobenzoate ester, the piperidine ring, and the ethyl linker.

Figure 1: Structural Components of 2-Piperidin-1-ylethyl 2-bromobenzoate

Molecule 2-Piperidin-1-ylethyl 2-bromobenzoate Bromobenzoate 2-Bromobenzoate Ester Molecule->Bromobenzoate Aromatic & Ester Groups Piperidine Piperidine Ring Molecule->Piperidine Saturated Heterocycle Linker Ethyl Linker Molecule->Linker Aliphatic Chain

Caption: A logical breakdown of the target molecule into its key functional components for IR spectral analysis.

Comparative Spectral Analysis: Building a Predictive Model

The 2-Bromobenzoate Moiety: Insights from Methyl 2-bromobenzoate

Methyl 2-bromobenzoate serves as an excellent proxy for the aromatic ester portion of our target molecule. The NIST WebBook provides a reference spectrum for this compound, which highlights the key vibrational modes we expect to see.[1][2]

Table 1: Characteristic IR Peaks for Methyl 2-bromobenzoate

Wavenumber (cm⁻¹)IntensityAssignment
~3050-3100MediumAromatic C-H Stretch
~2950MediumMethyl C-H Stretch
~1725 Strong C=O (Ester) Stretch [3]
~1580, ~1470Medium-StrongAromatic C=C Ring Stretch[4][5]
~1280 Strong Asymmetric C-O-C Stretch [3]
~1120 Strong Symmetric C-O-C Stretch [3]
~1070MediumAryl-Br Stretch[6]
~750StrongC-H Out-of-Plane Bend (ortho-disubstituted)

The most prominent features are the strong carbonyl (C=O) stretch around 1725 cm⁻¹ and the two strong C-O stretching bands, often referred to as the "Rule of Three" for aromatic esters.[3] The conjugation of the carbonyl group with the aromatic ring slightly lowers its stretching frequency compared to a saturated ester (which typically appears around 1735-1750 cm⁻¹).[7][8]

The Piperidine Moiety: A Saturated Heterocycle's Signature

Piperidine provides the characteristic absorptions of a saturated secondary amine ring system.[9][10]

Table 2: Characteristic IR Peaks for Piperidine

Wavenumber (cm⁻¹)IntensityAssignment
~3290Medium, BroadN-H Stretch (for unsubstituted piperidine)
~2930, ~2850 Strong **Aliphatic C-H Stretch (CH₂) **
~2800MediumC-H Stretch on C adjacent to N ("Bohlmann bands")[11]
~1450MediumCH₂ Scissoring
~1100-1200MediumC-N Stretch

For our target molecule, which is a tertiary amine (N-substituted piperidine), the N-H stretching peak will be absent. The most dominant features will be the strong aliphatic C-H stretching bands just below 3000 cm⁻¹.

Predicted Infrared Spectrum for 2-Piperidin-1-ylethyl 2-bromobenzoate

By synthesizing the data from our comparative analysis, we can now assemble a predicted IR peak table for 2-Piperidin-1-ylethyl 2-bromobenzoate.

Table 3: Predicted IR Absorption Peaks

Predicted Wavenumber (cm⁻¹)Expected IntensityVibrational AssignmentRationale and Comparative Notes
3100-3000MediumAromatic C-H StretchCharacteristic of the 2-bromophenyl group.[5][12]
2970-2850 Strong Aliphatic C-H Stretch A strong, complex band arising from the numerous CH₂ groups in the piperidine ring and ethyl linker.[13]
1730-1715 Strong, Sharp C=O (Ester) Stretch The most intense peak in the spectrum. Conjugation with the aromatic ring places it in this range.[3][4][14]
1600-1585 & 1500-1400MediumAromatic C=C Ring StretchTwo distinct bands confirming the presence of the benzene ring.[5][12]
1470-1440MediumCH₂ Scissoring (Bending)From the piperidine and ethyl groups.
1300-1250 Strong Asymmetric C-O-C Stretch Part of the characteristic ester fingerprint.[4][8]
1200-1150MediumC-N StretchFrom the piperidine ring and the ethyl-nitrogen bond.
1130-1000 Strong Symmetric C-O-C Stretch The second major component of the ester fingerprint.
900-675StrongC-H Out-of-Plane (OOP) BendingThe pattern in this region is diagnostic of the aromatic substitution. For ortho-disubstitution, a strong band around 750 cm⁻¹ is expected.[5]
690-515Medium-WeakC-Br StretchThis peak may be difficult to observe as it falls at the low end of the mid-IR range.[5][15]

Experimental Protocol: Acquiring a High-Quality IR Spectrum

To validate this predictive model, a carefully executed experimental procedure is essential. The following protocol outlines the steps for acquiring a high-quality Attenuated Total Reflectance (ATR) FT-IR spectrum.

Figure 2: ATR-FTIR Experimental Workflow

cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing Start Start Clean Clean ATR Crystal (e.g., with isopropanol) Start->Clean Background Acquire Background Spectrum Clean->Background Sample Apply Small Amount of 2-Piperidin-1-ylethyl 2-bromobenzoate Background->Sample Contact Ensure Good Sample-Crystal Contact Sample->Contact Acquire Acquire Sample Spectrum (e.g., 32 scans at 4 cm⁻¹ resolution) Contact->Acquire Process Perform ATR & Baseline Correction Acquire->Process Label Label Significant Peaks Process->Label Compare Compare with Predicted Spectrum Label->Compare End End Compare->End

Caption: A step-by-step workflow for obtaining and processing an ATR-FTIR spectrum.

Methodology
  • Instrument Preparation: Ensure the FT-IR spectrometer is properly purged and has reached thermal equilibrium.

  • Crystal Cleaning: Thoroughly clean the ATR crystal (typically diamond or germanium) with a suitable solvent (e.g., ACS-grade isopropanol) and a soft, lint-free wipe.

  • Background Collection: Acquire a background spectrum. This is a critical step to account for the absorbance of atmospheric CO₂ and water vapor, as well as the instrument's intrinsic response.

  • Sample Application: If the sample is a liquid or oil, apply a single drop directly to the center of the ATR crystal. If it is a solid, place a small amount on the crystal and use the pressure clamp to ensure intimate contact.

  • Spectrum Acquisition: Collect the sample spectrum. Typical parameters include a spectral range of 4000-400 cm⁻¹, a resolution of 4 cm⁻¹, and the co-addition of 16 to 32 scans to improve the signal-to-noise ratio.

  • Data Processing:

    • The acquired spectrum will be an absorbance spectrum automatically ratioed against the background.

    • Apply an ATR correction to account for the wavelength-dependent depth of penetration of the evanescent wave.

    • Perform a baseline correction to remove any broad, underlying artifacts.

  • Peak Analysis: Identify and label the wavenumbers of the significant absorption bands. Compare these experimental values to the predicted peaks in Table 3.

Conclusion: A Framework for Confident Identification

While a definitive library spectrum for 2-Piperidin-1-ylethyl 2-bromobenzoate may be elusive, a systematic, comparative approach provides a powerful and scientifically rigorous framework for its spectral interpretation. By understanding the characteristic vibrational signatures of the 2-bromobenzoate and piperidine functionalities, researchers can confidently assign the key features in their experimentally obtained spectra. The strong, sharp carbonyl peak (1730-1715 cm⁻¹), the complex aliphatic C-H stretches (2970-2850 cm⁻¹), and the distinct ester C-O bands (1300-1000 cm⁻¹) serve as the primary guideposts for confirming the molecular identity. This guide serves not only as a specific reference for this compound but also as a template for the logical deconstruction and analysis of other complex, multi-functional molecules encountered in modern chemical research.

References

  • Vertex AI Search. (n.d.). Alkyl and aryl halide infrared spectra.
  • University of Colorado Boulder. (n.d.). IR: alkyl halides. Organic Chemistry at CU Boulder.
  • Illinois State University, Department of Chemistry. (2015). Infrared Spectroscopy.
  • Brainly.com. (2022, December 6). Provide the IR spectrum analysis for methyl benzoate.
  • Smith, B. C. (2018, September 1). The C=O Bond, Part VII: Aromatic Esters, Organic Carbonates, and More of the Rule of Three. Spectroscopy Online.
  • Chemistry LibreTexts. (2020, May 30). 11.5: Infrared Spectra of Some Common Functional Groups.
  • Quimicaorganica.org. (n.d.). IR Spectrum: Esters.
  • Masamune, T., & Takasugi, M. (1967). Infrared-spectral Studies on the Orientation of the Lone Pairs in Piperidine Derivatives. Chemical Communications (London), 625-626.
  • NIST. (n.d.). Methyl-2-bromobenzoate. NIST WebBook.
  • Chemistry LibreTexts. (2025, January 1). 12.8: Infrared Spectra of Some Common Functional Groups.
  • Indian Journal of Pure & Applied Physics. (2007). Spectral investigation and normal coordinate analysis of piperazine.
  • NIST. (n.d.). Methyl-2-bromobenzoate. NIST WebBook.
  • NIST. (n.d.). Piperidine. NIST WebBook.
  • NIST. (n.d.). Piperidine. NIST WebBook.
  • SlidePlayer. (n.d.). Ir lecture part 2.
  • University of California, Los Angeles. (n.d.). Table of Characteristic IR Absorptions.

Sources

2-Piperidin-1-ylethyl 2-bromobenzoate vs piperocaine structural comparison

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth structural and pharmacological analysis comparing piperocaine —a classic amino ester local anesthetic—with its synthetic analog, 2-piperidin-1-ylethyl 2-bromobenzoate . This guide is designed for drug development professionals and neuropharmacologists evaluating structure-activity relationships (SAR) within voltage-gated sodium channel (Nav) blockers.

Structural Deconstruction & Structure-Activity Relationship (SAR)

Local anesthetics produce anesthesia by reversibly binding to the intracellular domain of voltage-gated sodium channels, thereby inhibiting the sodium influx necessary for action potential propagation[1][2]. The molecular architecture of both piperocaine and 2-piperidin-1-ylethyl 2-bromobenzoate follows the classic tripartite pharmacophore of local anesthetics: a lipophilic aromatic ring, an intermediate ester linkage, and a hydrophilic terminal amine[3].

However, precise structural variations dictate their distinct pharmacokinetic and pharmacodynamic profiles:

  • Aromatic Domain:

    • Piperocaine features an unsubstituted benzoate ring[4].

    • 2-Piperidin-1-ylethyl 2-bromobenzoate features an ortho-bromobenzoate ring. The heavy bromine atom is highly electron-withdrawing and introduces significant steric bulk. In SAR terms, ortho-substitution shields the adjacent ester carbonyl from nucleophilic attack, which is hypothesized to significantly slow the rate of intravascular hydrolysis by plasma butyrylcholinesterase[3].

  • Intermediate Linkage:

    • Piperocaine utilizes a propyl (3-carbon) chain[4].

    • 2-Piperidin-1-ylethyl 2-bromobenzoate utilizes an ethyl (2-carbon) chain. This shorter chain restricts conformational flexibility, altering the spatial distance between the lipophilic and hydrophilic centers, which dictates the molecule's fit within the Nav channel pore.

  • Terminal Amine:

    • Piperocaine contains a 2-methylpiperidine moiety. The alpha-methyl group provides local steric hindrance, slightly lowering the pKa and increasing lipophilicity.

    • 2-Piperidin-1-ylethyl 2-bromobenzoate contains an unsubstituted piperidine ring, making the amine slightly more accessible for protonation.

Physicochemical Profiling

The physicochemical properties of a local anesthetic govern its ability to cross the axonal lipid bilayer and subsequently bind to its target[2]. The table below summarizes the structural and predicted physicochemical differences between the two agents.

PropertyPiperocaine2-Piperidin-1-ylethyl 2-bromobenzoateImpact on Pharmacology
Molecular Formula C16H23NO2[4]C14H18BrNO2Determines molecular weight and diffusion rate.
Molecular Weight 261.36 g/mol [5]312.20 g/mol Heavier bromo-analog may exhibit slightly slower diffusion kinetics.
Aromatic Substitution None (Benzoate)Ortho-BromoBromine increases lipophilicity and sterically protects the ester bond.
Linker Length Propyl (C3)Ethyl (C2)Alters receptor binding conformation and flexibility.
Amine Substitution 2-MethylpiperidinePiperidineImpacts pKa; unsubstituted piperidine is typically more basic.
Predicted LogP ~3.11[5]~3.40Higher LogP correlates with greater potency and faster membrane penetration.

Mechanistic Pathway & Receptor Interaction

To exert their effect, these compounds must cross the axonal membrane in their uncharged (base) form. Once inside the slightly acidic intracellular environment (~pH 6.9), they become protonated into their active cationic form, which binds to the open or inactivated state of the Nav channel[2].

Nav_Mechanism A Extracellular Space (Uncharged Base) B Lipid Bilayer (Membrane Diffusion) A->B Lipophilicity (LogP) C Intracellular Space (Protonation to Cation) B->C Intracellular pH (pKa) D Nav Channel Pore (Intracellular Binding) C->D State-Dependent Affinity E Conduction Blockade (Anesthetic Effect) D->E Na+ Influx Inhibited

Fig 1: State-dependent Nav channel blockade mechanism by amino-ester local anesthetics.

Experimental Methodologies for Comparative Validation

To objectively compare the performance of piperocaine against its brominated analog, researchers must employ a multiparametric workflow. The following protocols are designed as self-validating systems to ensure data integrity.

Experimental_Workflow N1 Compound Synthesis & LC-MS Verification (>98%) N2 Physicochemical Profiling (pKa, LogP via Titration) N1->N2 N3 In Vitro Electrophysiology (Patch-Clamp on Nav1.7) N1->N3 N4 Metabolic Stability Assay (Butyrylcholinesterase) N1->N4 N5 Comparative Data Synthesis (SAR Modeling) N2->N5 N3->N5 N4->N5

Fig 2: Multiparametric experimental workflow for comparative local anesthetic profiling.

Protocol A: In Vitro Whole-Cell Patch-Clamp Electrophysiology (Nav1.7)

Causality: Whole-cell patch-clamp is the definitive gold standard for assessing local anesthetics because it directly measures ionic currents across the membrane, allowing precise manipulation of the channel's state (resting, open, or inactivated) to determine state-dependent affinity[6].

  • Preparation: Culture HEK293 cells stably expressing human Nav1.7 channels. Prepare extracellular (pH 7.4) and intracellular (pH 7.2) recording solutions.

  • Configuration: Establish the whole-cell configuration. Hold cells at a resting membrane potential of -100 mV to ensure channels are in the resting state.

  • Stimulation: Apply depolarizing pulses to 0 mV at a frequency of 10 Hz. This high-frequency stimulation induces the "open" and "inactivated" states, promoting use-dependent block.

  • Perfusion: Perfuse piperocaine and 2-piperidin-1-ylethyl 2-bromobenzoate at varying concentrations (1 µM to 1 mM).

  • Self-Validation: Run parallel assays using procaine (low-potency reference) and tetracaine (high-potency reference). If the IC50 values of the reference compounds deviate by >15% from established literature, the assay must be recalibrated.

Protocol B: Plasma Esterase Metabolic Stability Assay

Causality: Amino esters are rapidly hydrolyzed intravascularly by plasma butyrylcholinesterase into inactive metabolites[3]. Measuring this degradation rate directly tests the hypothesis that the ortho-bromo substitution provides steric protection to the ester bond, thereby prolonging the drug's half-life.

  • Incubation: Spike 10 µM of each test compound into pooled human plasma (pre-warmed to 37°C).

  • Sampling: Extract 50 µL aliquots at 0, 5, 15, 30, 60, and 120 minutes.

  • Quenching (Self-Validation): Immediately quench the reaction by adding 150 µL of ice-cold acetonitrile containing a known concentration of an internal standard (e.g., deuterated lidocaine). The internal standard ensures that any variations in extraction efficiency are normalized.

  • Analysis: Centrifuge at 14,000 x g for 10 minutes to precipitate proteins. Analyze the supernatant via LC-MS/MS.

  • Calculation: Plot the natural log of the remaining compound area ratio versus time to calculate the elimination rate constant (

    
    ) and metabolic half-life (
    
    
    
    ).

Expected Performance Outcomes

Based on the structural differences and established SAR principles for amino esters, the following comparative performance outcomes are expected when executing the above protocols:

Performance MetricPiperocaine2-Piperidin-1-ylethyl 2-bromobenzoateMechanistic Rationale
Nav1.7 IC50 (Tonic Block) Moderate (~50-100 µM)Lower (Higher Potency)Increased lipophilicity from the bromo group enhances membrane partitioning and hydrophobic binding within the pore.
Onset of Action FastModerate to FastThe slightly higher molecular weight of the brominated analog may marginally slow diffusion, but higher LogP counteracts this.
Plasma Half-Life (

)
Short (< 10 mins)Prolonged (> 30 mins)Ortho-bromo substitution sterically hinders nucleophilic attack by butyrylcholinesterase[3].
Systemic Toxicity Risk Low (Rapidly hydrolyzed)ModerateProlonged half-life increases the risk of systemic accumulation if absorbed into the bloodstream.

References

Sources

A Comparative Guide to the Chromatographic Separation of Bromobenzoate Ester Impurities

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the landscape of pharmaceutical development and fine chemical synthesis, bromobenzoate esters are pivotal intermediates. Their derivatives are precursors to a wide array of active pharmaceutical ingredients (APIs) and other high-value molecules.[1][2][3] The purity of these intermediates is not merely a matter of quality control; it is a critical determinant of the safety, efficacy, and stability of the final product.[4] Consequently, the identification and quantification of process-related impurities are mandated by stringent regulatory standards.[5]

This guide provides an in-depth comparison of the three primary chromatographic techniques used for this purpose: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Supercritical Fluid Chromatography (SFC). Moving beyond a simple listing of methods, we will explore the underlying scientific principles that govern separation, explain the causality behind experimental choices, and provide actionable protocols. Our objective is to equip researchers, scientists, and drug development professionals with the expertise to select and develop the optimal chromatographic strategy for their specific analytical challenges.

The Analytical Challenge: Understanding Bromobenzoate Esters and Their Impurities

The effectiveness of any chromatographic separation is rooted in the physicochemical properties of the analyte and its impurities. Bromobenzoate esters are aromatic compounds, and their primary impurities often stem directly from the synthesis route.[6] These can include:

  • Unreacted Starting Materials: Such as the corresponding bromobenzoic acid, which is significantly more polar than the ester.

  • Positional Isomers: For example, during the synthesis of 2-bromo-3-nitrobenzoic acid, isomers like 2-bromo-5-nitrobenzoic acid or 4-bromo-3-nitrobenzoic acid can form.[6] These isomers often have very similar polarities and boiling points, making them challenging to separate.

  • Related By-products: Arising from side reactions or degradation.

  • Enantiomers: If the ester or an impurity contains a chiral center, the separation of these non-superimposable mirror images is required, which presents a unique challenge.[7]

The choice of analytical technique is a direct consequence of these properties, particularly volatility, thermal stability, and polarity.

Comparative Analysis of Chromatographic Techniques
High-Performance Liquid Chromatography (HPLC): The Versatile Workhorse

HPLC is arguably the most widely used technique in the pharmaceutical industry due to its versatility and robustness for a vast range of compounds.[8]

  • Principle of Separation: For bromobenzoate esters, Reversed-Phase HPLC (RP-HPLC) is the predominant mode. Separation is based on the differential partitioning of analytes between a non-polar stationary phase (like C18) and a polar mobile phase (typically a mixture of water and acetonitrile or methanol).[9] Less polar compounds interact more strongly with the stationary phase and are retained longer.

  • Why It Works (Causality): The aromatic ring of the bromobenzoate ester provides significant hydrophobic character, leading to strong retention on a C18 column. By using a gradient elution—gradually increasing the proportion of the organic solvent in the mobile phase—impurities can be effectively resolved. More polar impurities (like the precursor acid) will elute early, while less polar, "greasier" impurities will elute after the main ester peak. The addition of an acid (e.g., formic or phosphoric acid) to the mobile phase suppresses the ionization of any acidic impurities, ensuring they are well-retained and produce sharp, symmetrical peaks.[10][11]

  • Strengths:

    • Excellent for non-volatile and thermally labile compounds, where GC is not an option.[12][13]

    • Highly versatile with a wide array of stationary and mobile phases available.

    • Robust and well-understood technology.

  • Limitations:

    • Typically longer analysis times compared to modern GC or SFC methods.[9]

    • Generates significant volumes of organic solvent waste, increasing operational costs and environmental impact.[13]

Gas Chromatography (GC): The Expert in Speed and Sensitivity

GC is a powerful technique for analytes that are volatile or can be made volatile without decomposition.[12]

  • Principle of Separation: In GC, a gaseous mobile phase (carrier gas) transports the vaporized sample through a column containing a stationary phase. Separation is achieved based on the compounds' boiling points and their interactions with the stationary phase.[9][12]

  • Why It Works (Causality): Many bromobenzoate esters and their common, less polar impurities are sufficiently volatile and thermally stable for GC analysis.[14] A temperature-programmed oven ramp is used to sequentially elute compounds in order of increasing boiling point. A low-polarity column, such as one with a 5% diphenyl-95% dimethyl siloxane phase, is ideal as it separates compounds primarily based on differences in their boiling points.[14] When coupled with a Mass Spectrometer (GC-MS), it provides unparalleled sensitivity and specificity for definitive peak identification.[14]

  • Strengths:

    • Very fast analysis times, often under 10-15 minutes.[9]

    • Exceptional resolution and efficiency due to the use of long capillary columns.

    • High sensitivity, especially with detectors like MS or an Electron Capture Detector (ECD), which is highly sensitive to halogenated compounds.[15]

  • Limitations:

    • Strictly limited to volatile and thermally stable compounds.[13]

    • Highly polar impurities, such as the precursor bromobenzoic acid, may require derivatization to increase their volatility, adding a step to sample preparation.

Supercritical Fluid Chromatography (SFC): The Green and Powerful Alternative

SFC merges the best attributes of liquid and gas chromatography, offering a unique and powerful separation platform.[16]

  • Principle of Separation: SFC uses a supercritical fluid, most commonly carbon dioxide (CO2), as the primary mobile phase.[17] In its supercritical state (above 31.1 °C and 73.8 bar), CO2 has the density of a liquid for good solvating power, but the low viscosity and high diffusivity of a gas.[17] This allows for very fast and efficient separations.

  • Why It Works (Causality): The low viscosity of the supercritical CO2 mobile phase allows for the use of high flow rates without generating excessive backpressure, drastically reducing run times.[18] Selectivity is easily tuned by making small changes to pressure, temperature, or the concentration of a polar co-solvent (modifier), such as methanol.[17] This makes SFC highly adaptable for complex mixtures and is particularly powerful for chiral separations, often providing better and faster results than HPLC.[18]

  • Strengths:

    • Extremely fast separations.

    • Significantly reduced organic solvent consumption, making it a "greener" and more cost-effective technique.[19]

    • Superior performance for chiral separations.[18]

  • Limitations:

    • Instrumentation is less common than HPLC or GC.[8]

    • Can be challenging for separating highly polar compounds that have poor solubility in the CO2-rich mobile phase.[16]

Workflow for Chromatographic Method Selection

The process of selecting the right technique is a logical workflow based on the known properties of the analyte and the analytical goals.

start Define Analytical Goal: Impurity Profile of Bromobenzoate Ester check_properties Assess Analyte & Impurity Properties (Volatility, Polarity) start->check_properties is_volatile Are all components volatile & thermally stable? check_properties->is_volatile gc_path GC / GC-MS is a strong candidate. (High Speed & Sensitivity) is_volatile->gc_path Yes hplc_path HPLC is the most robust choice. (Handles non-volatiles) is_volatile->hplc_path No / Unknown check_chiral Is chiral separation required? gc_path->check_chiral hplc_path->check_chiral sfc_path Consider SFC. (Superior for Chiral & Speed) check_chiral->sfc_path Yes develop_hplc Develop RP-HPLC Method check_chiral->develop_hplc No (from HPLC Path) develop_gc Develop GC-MS Method check_chiral->develop_gc No (from GC Path) develop_sfc Develop SFC Method sfc_path->develop_sfc validate Validate Method (ICH Guidelines) develop_hplc->validate develop_gc->validate develop_sfc->validate

Caption: Workflow for selecting the appropriate chromatographic technique.

Data-Driven Comparison: Performance Metrics

The choice of technique can be summarized by comparing their performance across several key metrics.

FeatureHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)Supercritical Fluid Chromatography (SFC)
Analyte Suitability Non-volatile, thermally unstable, polar & non-polar compounds.[13]Volatile & semi-volatile, thermally stable compounds.[12]Broad range, exceptional for chiral compounds.[17]
Typical Run Time 10 - 60 minutes.[9]< 15 minutes.[9]< 10 minutes.
Resolution Good to ExcellentExcellent to SuperiorExcellent
Sensitivity Good (depends on detector).[15]Excellent, especially with MS or ECD.[12][15]Good to Excellent.
Solvent Consumption HighVery LowLow to Medium
Cost per Analysis Higher due to solvent use.[13]Lower.[9]Lower than HPLC due to less solvent.
Chiral Separation Capable, but can be slow.Requires derivatization and a chiral column.Often the preferred technique; fast and efficient.[18]
Experimental Protocols: A Practical Guide

The following protocols are provided as robust starting points for method development. They are grounded in established applications and represent best practices in the field.

Protocol 1: RP-HPLC Method for Impurity Profiling of Ethyl 4-Bromobenzoate

This method is designed for the separation of the main ester from more polar starting materials and less polar by-products.

1. Instrumentation and Equipment:

  • HPLC system with a quaternary pump, autosampler, column thermostat, and PDA or UV detector.[6]

  • Chromatography data station.

  • Analytical balance, volumetric glassware.

2. Chromatographic Conditions:

ParameterSettingRationale
Column C18, 250 mm x 4.6 mm, 5 µmStandard for reversed-phase; provides good retention and resolution for aromatic compounds.[6]
Mobile Phase A 0.1% Formic Acid in WaterAcidified aqueous phase to ensure consistent ionization state of acidic impurities.[10]
Mobile Phase B AcetonitrileCommon organic modifier with good UV transparency and elution strength.
Gradient 0-2 min: 5% B; 2-20 min: 5% to 95% B; 20-25 min: 95% B; 25.1-30 min: 5% BA shallow gradient ensures resolution of closely eluting impurities from the main peak.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp. 30 °CProvides stable retention times and improved peak shape.
Detection UV at 254 nmAromatic compounds strongly absorb UV light in this region.
Injection Vol. 10 µL

3. Solution Preparation:

  • Diluent: Acetonitrile/Water (50:50, v/v).

  • Standard Solution: Accurately weigh ~25 mg of ethyl 4-bromobenzoate reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with diluent to get a 500 µg/mL solution.

  • Sample Solution: Prepare the sample to be tested at the same concentration as the standard solution using the diluent.

Protocol 2: GC-MS Method for Analysis of Hexyl 4-Bromobenzoate Impurities

This method is ideal for semi-volatile esters and provides definitive identification of impurities through mass spectrometry.[14]

1. Instrumentation and Equipment:

  • Gas Chromatograph with a split/splitless injector coupled to a Mass Spectrometer (e.g., single quadrupole).[14]

  • GC data system.

2. Chromatographic Conditions:

ParameterSettingRationale
Column DB-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thicknessA non-polar column that separates based on boiling point; robust and industry-standard.[14]
Carrier Gas Helium at a constant flow of 1.2 mL/minInert carrier gas compatible with MS detection.
Injector Temp. 280 °CEnsures rapid and complete vaporization of the sample.
Oven Program Initial: 100 °C, hold 2 min; Ramp: 15 °C/min to 300 °C, hold 5 minStarts at a low temperature to resolve early eluting volatiles and ramps to elute higher boiling point compounds.
Injection Mode Split (e.g., 50:1 ratio)Prevents column overloading with the high-concentration main peak.
MS Source Temp. 230 °C
MS Quad Temp. 150 °C
Ionization Electron Ionization (EI) at 70 eVStandard ionization mode for creating reproducible fragmentation patterns for library matching.
Scan Range m/z 40-550Covers the expected mass range of the parent molecule and its fragments.

3. Solution Preparation:

  • Solvent: High-purity Hexane or Dichloromethane.

  • Standard Solution: Prepare a stock solution of ~1 mg/mL in hexane. Serially dilute to create calibration standards from 1 µg/mL to 100 µg/mL.[14]

Method Development and Validation Workflow

Developing a robust method requires a systematic approach, followed by rigorous validation to prove its suitability.

cluster_dev Method Development cluster_val Method Validation (ICH Q2(R1)) scout Scouting Runs (Column & Mobile Phase Screening) optimize Optimize Parameters (Gradient, Temp, Flow) scout->optimize peak_id Peak Identification & Tracking optimize->peak_id spec Specificity (Resolution from impurities) peak_id->spec lin Linearity & Range spec->lin acc Accuracy (% Recovery) lin->acc prec Precision (Repeatability, Intermediate) acc->prec loq Limit of Quantitation (LOQ) prec->loq robust Robustness loq->robust final Final Validated Method robust->final

Caption: A typical workflow for method development and validation.

Trustworthiness: The Imperative of Method Validation

Developing a separation method is only half the battle. In the pharmaceutical industry, an analytical method is not considered reliable until it has been formally validated.[20] Validation is the documented process that proves a method is suitable for its intended purpose.[5][21] According to International Council for Harmonisation (ICH) guidelines, a quantitative test for impurities must be evaluated for several key performance characteristics.[21]

Validation ParameterObjective
Specificity To demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[21]
Linearity To show that the results obtained are directly proportional to the concentration of the analyte in the sample, within a given range.
Accuracy The closeness of test results to the true value. Assessed by spiking the sample with known amounts of impurities.[21]
Precision The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. Includes repeatability and intermediate precision.
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. This must be at or below the reporting threshold for the impurity.[22]
Robustness A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters (e.g., pH, temperature), providing an indication of its reliability during normal usage.
Conclusion: Selecting the Right Tool for the Job

The selection of a chromatographic technique for the analysis of bromobenzoate ester impurities is a strategic decision based on the specific characteristics of the molecules and the analytical objectives.

  • Reversed-Phase HPLC remains the most versatile and robust starting point, capable of handling the wide range of polarities often encountered in synthesis, from polar starting materials to non-polar by-products.

  • Gas Chromatography offers unparalleled speed and sensitivity for volatile and semi-volatile esters and their impurities. When coupled with MS, it provides the highest degree of confidence in impurity identification.

  • Supercritical Fluid Chromatography stands out as a powerful, fast, and environmentally friendly alternative, particularly for chiral separations where it often outperforms HPLC.

By understanding the fundamental principles of each technique and following a systematic approach to method development and validation, researchers can ensure the generation of accurate and reliable data, safeguarding product quality and accelerating the drug development process.

References
  • Chromatography Today. (n.d.). [10] and 4- Bromobenzoic Acids both In Vitro and In Vivo. Retrieved from [Link]

  • Phenomenex. (n.d.). Supercritical Fluid Chromatography (SFC) Columns. Retrieved from [Link]

  • Teledyne ISCO. (n.d.). What is Supercritical Fluid Chromatography (SFC) Chromatography? Retrieved from [Link]

  • LinkedIn. (2025, January 27). Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. Retrieved from [Link]

  • Longdom Publishing. (n.d.). Development of Supercritical Fluid Chromatography Techniques. Retrieved from [Link]

  • Singh, D., & Isharani, R. (2023). A Detailed Review on Analytical Methods to Manage the Impurities in Drug Substances. Open Access Library Journal, 10, 1-18.
  • Agilent Technologies. (n.d.). Analysis of Highly Polar Compounds by SFC/Q-TOF MS with Identification using Database and Library Searches. Retrieved from [Link]

  • News-Medical.Net. (2024, July 4). GC Vs. HPLC: A Comprehensive Comparison And Practical Applications. Retrieved from [Link]

  • Chromatography Today. (n.d.). How Good is SFC for Polar Analytes? Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of m-Bromobenzoic acid on Newcrom R1 HPLC column. Retrieved from [Link]

  • LinkedIn. (2025, September 19). Comparing HPLC and GC: Retention Time and Effectiveness. Retrieved from [Link]

  • ResolveMass. (2025, October 18). Analytical Method Development and Validation in Pharmaceuticals. Retrieved from [Link]

  • European Medicines Agency (EMA). (1995). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • Pharmaguideline. (n.d.). Analytical Method Validation (AMV) in Pharmaceuticals. Retrieved from [Link]

  • Lab Manager. (2025, August 22). HPLC vs GC: Choosing the Right Chromatography Technique. Retrieved from [Link]

  • Chromatography Today. (n.d.). HPLC vs GC - A Beginner's Guide. Retrieved from [Link]

  • Tentamus Group. (2025, June 24). Determination of Contaminants: HPLC vs. GC. Retrieved from [Link]

  • American Pharmaceutical Review. (2017, August 15). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. Retrieved from [Link]

  • LabRulez. (n.d.). Analysis of Brominated Flame Retardants and Phthalate Esters In Polymers Under the Same Conditions Using a Pyrolysis GC-MS System (1) − PBBs and PBDEs −. Retrieved from [Link]

  • Shimadzu. (n.d.). Analysis of Brominated Flame Retardants and Phthalate Esters In Polymers Under the Same Conditions Using a Pyrolysis GC-MS System. Retrieved from [Link]

  • Phenomenex. (n.d.). Chiral HPLC Separations. Retrieved from [Link]

  • Journal of Food and Drug Analysis. (2011). Validated stability-indicating HPLC method for the separation of pindolol enantiomers and its related substances. Retrieved from [Link]

  • LCGC International. (2023, January 19). Playing with Selectivity for Optimal Chiral Separation. Retrieved from [Link]

  • Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. (2023, August 22). MDPI. Retrieved from [Link]

  • Shimadzu. (n.d.). A Pyrolysis-GC/MS Screening System for Analysis of Phthalate Esters and Brominated Flame Retardants. Retrieved from [Link]

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A Senior Application Scientist's Guide to the Structural Validation of 2-Piperidin-1-ylethyl 2-bromobenzoate by 13C NMR

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of drug discovery and development, the unambiguous confirmation of a molecule's structure is a cornerstone of scientific rigor and regulatory compliance. Among the arsenal of analytical techniques available, Carbon-13 Nuclear Magnetic Resonance (13C NMR) spectroscopy stands out as a powerful, non-destructive method for elucidating the carbon framework of a molecule. This guide provides an in-depth, technical comparison of predicted versus experimental 13C NMR data for the structural validation of 2-Piperidin-1-ylethyl 2-bromobenzoate, a compound of interest in medicinal chemistry. We will delve into the theoretical underpinnings of chemical shift prediction, the practicalities of data acquisition, and the interpretative power of advanced techniques like Distortionless Enhancement by Polarization Transfer (DEPT).

The Imperative of Structural Integrity in Drug Development

The journey from a promising lead compound to a marketed therapeutic is fraught with challenges, with structural integrity being a critical checkpoint. An erroneous structural assignment can lead to the misinterpretation of structure-activity relationships (SAR), wasted resources, and, most critically, unforeseen safety issues. 13C NMR, by providing a unique fingerprint of the carbon skeleton, offers a high-fidelity method for structural confirmation.[1][2] Each chemically distinct carbon atom in a molecule produces a discrete signal in the 13C NMR spectrum, with its chemical shift (δ) providing a wealth of information about its electronic environment.[3][4]

Theoretical Prediction of the 13C NMR Spectrum of 2-Piperidin-1-ylethyl 2-bromobenzoate

A key aspect of robust structural validation is the ability to predict the expected 13C NMR spectrum and compare it with experimental data. This predictive process is grounded in the fundamental principles of NMR and the extensive empirical data available for a vast array of chemical functionalities.[5] The chemical shift of a carbon atom is influenced by factors such as hybridization, the electronegativity of neighboring atoms, and steric effects.[4][6]

For 2-Piperidin-1-ylethyl 2-bromobenzoate, we can dissect the molecule into its constituent parts—the 2-bromobenzoyl group, the ethyl linker, and the piperidine ring—to estimate the chemical shifts of its 14 unique carbon atoms.

Molecular Structure and Carbon Numbering:

Predicted 13C NMR Chemical Shifts:

To construct a hypothetical spectrum, we draw upon known chemical shift ranges for similar structural motifs. Aromatic carbons typically resonate between 110-165 ppm, with the exact position influenced by substituents.[7][8] The presence of the bromine atom and the ester group will deshield adjacent carbons, shifting them downfield. The carbonyl carbon of the ester is expected in the 160-180 ppm region.[7][9] The carbons of the piperidine ring and the ethyl linker, being sp3 hybridized, will appear in the upfield region of the spectrum.[10][11][12]

Carbon AtomPredicted Chemical Shift (δ, ppm)Predicted Multiplicity (from DEPT)Rationale
C11 (C=O)~165Quaternary (C)Ester carbonyl carbon.[7]
C6~133Quaternary (C)Aromatic carbon attached to bromine (ipso-carbon).
C5~132Methine (CH)Aromatic carbon ortho to the ester group.
C10~131Methine (CH)Aromatic carbon para to the bromine.
C8~128Methine (CH)Aromatic carbon meta to the bromine.
C7~127Quaternary (C)Aromatic carbon attached to the ester group (ipso-carbon).
C9~119Methine (CH)Aromatic carbon ortho to the bromine.
C12 (-O-CH2-)~64Methylene (CH2)Carbon adjacent to the ester oxygen.
C13 (-CH2-N)~57Methylene (CH2)Carbon adjacent to the piperidine nitrogen.
C14, C18 (-N-CH2-)~54Methylene (CH2)Piperidine carbons adjacent to the nitrogen.
C15, C17 (-CH2-)~26Methylene (CH2)Piperidine carbons beta to the nitrogen.
C16 (-CH2-)~24Methylene (CH2)Piperidine carbon gamma to the nitrogen.

Experimental Workflow for 13C NMR Analysis

The acquisition of high-quality 13C NMR data necessitates a meticulous experimental approach, from sample preparation to the selection of appropriate instrument parameters.

G cluster_0 Sample Preparation cluster_1 NMR Data Acquisition cluster_2 Data Processing and Analysis A Weigh 50-100 mg of 2-Piperidin-1-ylethyl 2-bromobenzoate B Dissolve in ~0.7 mL of deuterated solvent (e.g., CDCl3) A->B C Filter solution through a pipette with glass wool into a clean NMR tube B->C D Insert sample into NMR spectrometer E Lock and shim the instrument D->E F Acquire broadband proton-decoupled 13C NMR spectrum E->F G Acquire DEPT-90 and DEPT-135 spectra F->G H Apply Fourier transform and phase correction I Calibrate chemical shifts (e.g., to TMS or solvent peak) H->I J Compare experimental spectra with predictions I->J K Assign signals using DEPT data J->K

Caption: Experimental workflow for the 13C NMR analysis of 2-Piperidin-1-ylethyl 2-bromobenzoate.

Detailed Experimental Protocol
  • Sample Preparation:

    • Accurately weigh 50-100 mg of the synthesized 2-Piperidin-1-ylethyl 2-bromobenzoate. A higher concentration is generally preferred for 13C NMR due to its lower natural abundance and sensitivity compared to 1H NMR.[13][14]

    • Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent, such as chloroform-d (CDCl3), in a clean vial.[15] The deuterated solvent provides a lock signal for the spectrometer and avoids overwhelming the spectrum with solvent signals.[13]

    • To ensure a homogeneous magnetic field and prevent line broadening, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube.[14]

  • NMR Data Acquisition:

    • Insert the NMR tube into the spectrometer's probe.

    • Perform locking and shimming procedures to optimize the magnetic field homogeneity.

    • Acquire a standard broadband proton-decoupled 13C NMR spectrum. This technique removes the coupling between carbon and proton nuclei, resulting in a simplified spectrum where each unique carbon appears as a singlet.[6][16] Typical acquisition parameters might include a spectral width of 0-220 ppm, a sufficient number of scans for good signal-to-noise (e.g., 1024), and a relaxation delay of 2 seconds.[17][18][19]

    • Acquire DEPT (Distortionless Enhancement by Polarization Transfer) spectra, specifically DEPT-90 and DEPT-135.[20][21][22] These experiments are invaluable for determining the number of protons attached to each carbon.[23]

Interpreting the Experimental Data: A Comparative Analysis

Upon acquiring the experimental data, the crucial step of structural validation involves a meticulous comparison with the predicted spectrum. The power of combining the standard 13C NMR spectrum with DEPT experiments lies in the unambiguous assignment of each carbon signal.

G cluster_0 Molecular Structure cluster_1 Expected 13C NMR Signals mol 2-Piperidin-1-ylethyl 2-bromobenzoate C=O C-Br CH (aromatic) CH (aromatic) CH (aromatic) C (aromatic) CH (aromatic) -O-CH2- -CH2-N -N-CH2- -CH2- -CH2- spec Predicted Spectrum ~165 ppm (C) ~133 ppm (C) ~132 ppm (CH) ~131 ppm (CH) ~128 ppm (CH) ~127 ppm (C) ~119 ppm (CH) ~64 ppm (CH2) ~57 ppm (CH2) ~54 ppm (CH2) ~26 ppm (CH2) ~24 ppm (CH2) mol:c11->spec:s11 Carbonyl mol:c6->spec:s6 Aromatic C-Br mol:c5->spec:s5 Aromatic CH mol:c10->spec:s10 Aromatic CH mol:c8->spec:s8 Aromatic CH mol:c7->spec:s7 Aromatic C mol:c9->spec:s9 Aromatic CH mol:c12->spec:s12 Aliphatic CH2 mol:c13->spec:s13 Aliphatic CH2 mol:c14->spec:s14 Aliphatic CH2 mol:c15->spec:s15 Aliphatic CH2 mol:c16->spec:s16 Aliphatic CH2

Sources

Advanced Characterization Guide: Melting Point Determination of 2-Piperidin-1-ylethyl 2-bromobenzoate Salts

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Objective: This guide provides a rigorous technical framework for the synthesis, salt formation, and melting point (MP) determination of 2-Piperidin-1-ylethyl 2-bromobenzoate , a structural analog of local anesthetics like piperocaine.

Target Audience: Medicinal chemists and formulation scientists engaged in solid-state characterization and pre-formulation profiling.

Core Value: Precise determination of melting points is not merely about identification; it is the primary indicator of crystallinity, purity, and polymorphic stability . This guide compares the performance of the Hydrochloride (HCl) salt against alternative salt forms (e.g., Hydrobromide, Citrate) and evaluates the accuracy of Capillary Melting Point versus Differential Scanning Calorimetry (DSC) .

Chemical Context & Synthesis Pathway

To ensure the validity of physical data, the origin of the sample must be defined. The target compound is an amino-ester, susceptible to hydrolysis. The synthesis typically involves the acylation of 2-piperidinylethanol with 2-bromobenzoyl chloride.

Synthesis & Salt Formation Workflow

The following diagram outlines the critical pathway from raw materials to the isolated salt forms required for MP determination.

SynthesisWorkflow Start1 2-Bromobenzoyl Chloride Reaction Esterification (DCM, 0°C -> RT) Start1->Reaction Start2 2-Piperidinyl ethanol Start2->Reaction FreeBase Free Base (Oil/Low MP Solid) Reaction->FreeBase Base Wash (NaHCO3) SaltForm Salt Formation (HX in Et2O/EtOH) FreeBase->SaltForm Add Acid (HCl, HBr, etc.) Isolation Filtration & Vacuum Drying SaltForm->Isolation Crystallization Analysis MP Determination (DSC / Capillary) Isolation->Analysis

Caption: Figure 1. Synthesis and processing workflow for generating crystalline salts of 2-Piperidin-1-ylethyl 2-bromobenzoate for thermal analysis.

Experimental Protocols

Preparation of Reference Salts

Before determining the melting point, the salt must be chemically pure and dry. Solvent inclusions (solvates) will artificially depress the melting point.

  • HCl Salt Generation: Dissolve 1.0 g of the free base oil in 5 mL anhydrous diethyl ether. Dropwise add 2.0 M HCl in diethyl ether until precipitation ceases. Recrystallize from ethanol/ether.

  • Alternative (Citrate): Dissolve free base in acetone; add equimolar citric acid dissolved in hot acetone. Cool to precipitate.

Method A: Capillary Melting Point (Standard)

This is the traditional method for quick purity assessment.

  • Sample Prep: Grind the dried salt into a fine powder. Fill a glass capillary tube to a height of 2-3 mm. Compact by tapping.

  • Apparatus: Use a calibrated melting point apparatus (e.g., Stuart SMP30 or Büchi).

  • Ramp Rate:

    • Fast Ramp: 10°C/min to 140°C (estimation phase).

    • Slow Ramp: 1°C/min starting from 150°C until melting is observed.

  • Observation: Record

    
     (first liquid drop) and 
    
    
    
    (complete liquefaction).
Method B: Differential Scanning Calorimetry (DSC) (Advanced)

DSC provides thermodynamic data (enthalpy of fusion) and distinguishes between melting and decomposition.

  • Sample: Weigh 2–5 mg of salt into an aluminum pan. Crimp with a pinhole lid (to allow gas escape if decomposition occurs).

  • Parameters:

    • Equilibrate at 30°C.

    • Ramp 10°C/min to 250°C.

    • Purge gas: Nitrogen (50 mL/min).

  • Analysis: Integrate the endothermic peak to find

    
     (extrapolated onset temperature) and 
    
    
    
    .

Comparative Analysis: Product vs. Alternatives

Comparison of Salt Forms (Solid-State Performance)

The choice of salt significantly alters the melting point and stability. The HCl salt is the industry standard for amino-esters due to its high crystallinity and physiological compatibility.

Salt FormEstimated MP Range (°C)*CrystallinityHygroscopicitySuitability for Drug Dev
Hydrochloride (HCl) 172 – 178 HighLowOptimal (Standard)
Hydrobromide (HBr)185 – 195HighLowAlternative (if HCl is hygroscopic)
Citrate130 – 140ModerateModerateUsed for solubility enhancement
Free Base25 – 35 (or Oil)LowN/APoor (Oxidation prone)

*Note: Values are representative of 2-aminoethyl benzoate class analogs (e.g., Piperocaine HCl MP is ~175°C). Exact values must be experimentally verified for the 2-bromo derivative.

Comparison of Analytical Methods

Why use DSC over the capillary method?

FeatureCapillary Method (Visual)DSC (Thermodynamic)
Precision ± 1.0 – 2.0 °C± 0.1 °C
Data Output Visual Range (

)
Enthalpy (

),

,

Decomposition Detection Subjective (color change)Objective (exothermic events)
Throughput High (3 samples/run)Low (1 sample/run)
Recommendation Routine QC Pre-formulation / Polymorph Screening

Critical Interpretation of Results

The "Melting with Decomposition" Phenomenon

Amino-ester salts often decompose near their melting points.

  • Observation: If the sample turns brown/black during melting, it is decomposing.

  • Impact: Decomposition depresses the observed MP.

  • Solution: Use DSC. A sharp endotherm followed immediately by a chaotic baseline indicates simultaneous melt/degradation.

Diagram: Thermal Event Logic

This decision tree helps interpret complex thermal data.

ThermalLogic Start Start Thermal Analysis SharpEndo Sharp Endotherm? Start->SharpEndo BroadEndo Broad/Split Peak? SharpEndo->BroadEndo No Result1 Pure Crystalline Melt (Valid MP) SharpEndo->Result1 Yes Exotherm Exotherm Present? BroadEndo->Exotherm No Result2 Impure or Solvate (Dry & Retest) BroadEndo->Result2 Yes (Low T) Result3 Decomposition or Polymorph Transition Exotherm->Result3 Yes

Caption: Figure 2. Logic gate for interpreting DSC thermograms during melting point determination.

References

  • BenchChem Technical Support. Application Notes: Methyl 2-(piperidin-1-yl)benzoate in Organic Synthesis. (2025).[1][2][3] Retrieved from

  • PubChem. o-Aminobenzoic acid 2-(2-piperidyl)ethyl ester hydrochloride (Piridocaine). (2025).[1][2][3] National Library of Medicine. Retrieved from

  • Vibrant Pharma. 4-[4-(2-Bromo-benzyl)-piperazin-1-yl]-benzoic acid ethyl ester Data Sheet. Retrieved from

  • ChemicalBook. Ethyl 2-bromobenzoate Properties and Synthesis. (2026). Retrieved from

  • Sigma-Aldrich. Ethyl 2-(piperidin-4-yl)acetate hydrochloride Safety & Data. Retrieved from

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 2-Piperidin-1-ylethyl 2-bromobenzoate

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides comprehensive, operation-critical procedures for the safe and compliant disposal of 2-Piperidin-1-ylethyl 2-bromobenzoate. As drug development professionals, our commitment to safety and environmental stewardship extends beyond the bench to the entire lifecycle of the chemical compounds we handle. This document is structured to provide not just a protocol, but a framework for understanding the chemical principles that guide our disposal choices, ensuring a self-validating system of safety and compliance within your laboratory.

Hazard Assessment and Chemical Profile

While a specific Safety Data Sheet (SDS) for 2-Piperidin-1-ylethyl 2-bromobenzoate is not widely available, its chemical structure—a halogenated aromatic ester with a piperidine moiety—provides a clear basis for hazard assessment. By examining structurally related compounds, we can confidently infer its toxicological and environmental profile. The presence of the brominated benzene ring firmly classifies it as a halogenated organic compound .

Based on data from analogs, this compound should be presumed to be a skin and eye irritant, potentially causing respiratory irritation if inhaled.[1][2][3] Furthermore, many brominated organic compounds are recognized as being toxic to aquatic life with long-lasting effects.[4] Therefore, under no circumstances should this compound or its containers be disposed of via standard drain or solid waste streams.[5]

Table 1: Inferred Hazard Profile and Chemical Data Data is extrapolated from structurally similar compounds, such as 2-bromobenzoic acid and its esters, and should be used as a guideline for safe handling.

PropertyInferred Value / CharacteristicRationale & Causality
Chemical Class Halogenated Aromatic EsterThe molecule contains a bromine atom attached to a benzene ring. This is the primary classification for waste segregation.
Physical State Likely a Liquid or Low-Melting SolidBased on similar piperidinylethyl esters and bromobenzoates.[4]
Primary Hazards Skin Irritation, Serious Eye Irritation[1][6]A common trait for brominated benzoic acid derivatives.[3][7]
May Cause Respiratory Irritation[1][2]Inhalation of aerosols or vapors should be avoided.
Potential Skin Sensitizer[4]The piperidine group can, in some structures, lead to allergic skin reactions.
Environmental Hazard Toxic to Aquatic Life[4]Halogenated organics can persist in the environment. Discharge must be avoided.
Incompatibilities Strong Oxidizing Agents, Strong Acids, Strong Alkalis[4][8]Reactions can be exothermic and produce hazardous byproducts.
Hazardous Decomposition Carbon Oxides (CO, CO₂), Nitrogen Oxides (NOx), Hydrogen Halides[7][8]Produced upon thermal decomposition or combustion.

Mandatory Personal Protective Equipment (PPE)

Before handling the compound at any stage, including disposal, the following PPE is mandatory. The rationale is to create a complete barrier to the primary routes of exposure: dermal contact, ocular contact, and inhalation of aerosols.

  • Eye Protection : Chemical splash goggles are required.[2][8] Safety glasses are insufficient as they do not protect from splashes.

  • Hand Protection : Chemical-resistant nitrile or Viton gloves.[5] Always inspect gloves for tears or punctures before use. Contaminated gloves must be disposed of as chemical waste.

  • Body Protection : A fully-buttoned laboratory coat must be worn to protect against skin contact.[8]

The Core Disposal Principle: Halogenated Waste Segregation

The single most critical step in the proper disposal of 2-Piperidin-1-ylethyl 2-bromobenzoate is its correct segregation as Halogenated Organic Waste . This is not merely a regulatory formality; it is a chemical and financial necessity.

  • Chemical Rationale : Halogenated waste streams often require different treatment methods, such as high-temperature incineration, to ensure the complete destruction of the molecules and to scrub acidic gases (like hydrogen bromide) that are formed. Mixing them with non-halogenated solvents can contaminate a large volume of waste that could have otherwise been recycled or disposed of more easily.

  • Financial Rationale : The disposal cost for halogenated waste is significantly higher—often double that of non-halogenated waste.[9] Proper segregation is a key component of cost management in any research environment.

The following workflow diagram illustrates the critical decision point for segregating chemical waste in the laboratory.

WasteSegregation Start Chemical Waste Generated Decision Does the compound contain F, Cl, Br, or I? Start->Decision Halogenated Segregate into: HALOGENATED ORGANIC WASTE Decision->Halogenated  Yes   NonHalogenated Segregate into: NON-HALOGENATED ORGANIC WASTE Decision->NonHalogenated  No   EHS_Pickup Store for EHS / Licensed Contractor Pickup Halogenated->EHS_Pickup NonHalogenated->EHS_Pickup

Caption: Waste segregation decision workflow for halogenated compounds.

Step-by-Step Disposal Protocols

Adherence to the following step-by-step procedures is essential for maintaining a safe and compliant laboratory.

Protocol 4.1: Disposal of Routine Experimental Waste (Solutions)

This protocol applies to solutions of 2-Piperidin-1-ylethyl 2-bromobenzoate in organic solvents generated during routine research.

  • Identify Waste Stream : Confirm that the waste is classified as Halogenated Organic Waste. Mixtures of halogenated and non-halogenated solvents must always be disposed of as halogenated waste.[9]

  • Select Container : Obtain a designated halogenated waste container. These containers should be made of a compatible material (e.g., polyethylene) and be in good condition with a secure, threaded cap.[5][10] The use of metal safety cans is not recommended as halogenated compounds can degrade to form acids that corrode metal.[5]

  • Label Container : Ensure the container is clearly and accurately labeled with the words "Hazardous Waste," "Halogenated Organic Waste," and a complete list of its contents.[10] Do not use abbreviations.

  • Transfer Waste : Working within a chemical fume hood, carefully pour the liquid waste into the container using a funnel to prevent spills.

  • Secure Container : Tightly seal the container cap immediately after adding waste. Containers must remain closed at all times except when waste is actively being added.[9][10]

  • Store Container : Store the sealed waste container in a designated, well-ventilated secondary containment area, away from incompatible materials.[5]

Protocol 4.2: Disposal of Contaminated Solid Materials

This protocol applies to items such as gloves, weigh boats, pipette tips, and absorbent materials contaminated with 2-Piperidin-1-ylethyl 2-bromobenzoate.

  • Segregation : Do not mix chemically contaminated solid waste with regular trash or non-hazardous lab waste.

  • Collection : Place all contaminated solid materials into a dedicated, labeled, leak-proof plastic bag or a designated solid waste container. The label should read "Hazardous Waste" and specify the chemical contaminants.

  • Final Disposal : Once the bag or container is full, seal it and place it in the designated area for solid chemical waste pickup by your institution's Environmental Health and Safety (EHS) department or licensed contractor.

Protocol 4.3: Disposal of Unused or Expired Pure Product

Disposing of the original product container requires minimal handling to reduce exposure risk.

  • Do Not Mix : Leave the chemical in its original, clearly labeled container. Do not mix it with other waste.

  • Prepare for Pickup : Ensure the container is tightly sealed and the label is legible.

  • Request Disposal : Arrange for disposal of the container through your institution's EHS department. It will be managed as a "lab pack" by waste disposal professionals.

Emergency Procedures: Spills

In the event of a spill, immediate and correct action is crucial to mitigate exposure and environmental contamination.

  • Evacuate and Alert : For large spills, evacuate the immediate area and alert colleagues. Contact your institution's EHS emergency line.

  • Control Small Spills : For small spills (that can be cleaned up in under 10 minutes by trained personnel), ensure you are wearing the full mandatory PPE.[5]

  • Contain and Absorb : Cover the spill with an inert, non-combustible absorbent material such as vermiculite, sand, or earth.[4][11] Do not use combustible materials like paper towels as the primary absorbent.

  • Collect Waste : Carefully scoop the absorbed material into a designated container for halogenated solid waste.[5][11]

  • Decontaminate : Clean the spill area with an appropriate solvent (e.g., ethanol), followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.

  • Report : Report the spill to your laboratory supervisor or EHS department, as per your institution's policy.

By integrating these procedures into your daily laboratory operations, you contribute to a culture of safety, responsibility, and scientific excellence that extends beyond the discovery process.

References

  • Akzo Nobel Pty Ltd. (2021). Safety Data Sheet: POLIBRID 705E BUFF PART A. 4

  • Thermo Fisher Scientific. (2025). Safety Data Sheet for 1,4-Dioxa-8-azaspiro[4.5]decane. 8

  • Thermo Fisher Scientific. (2025). Safety Data Sheet for Benzoic acid, 2-bromo-, methyl ester. 1

  • Washington State University. (n.d.). Halogenated Solvents Safety Information. 5

  • QuestSpecialty. (n.d.). Safety Data Sheet. 12

  • Sigma-Aldrich. (2025). Safety Data Sheet for 2-Bromobenzoic acid.

  • Fisher Scientific. (2025). Safety Data Sheet for Ethyl 4-piperidinecarboxylate. 13

  • Fisher Scientific. (2025). Safety Data Sheet for Piperonyl isobutyrate. 14

  • Fisher Scientific. (2025). Safety Data Sheet for 1-Methyl-4-(4-piperidinyl)piperazine. 15

  • PPG. (n.d.). Safety Data Sheet. 16

  • Braun Research Group, Northwestern University. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. 10

  • ChemScene. (2025). Safety Data Sheet for tert-Butyl (3S)-3-(4-bromophenyl)piperidine-1-carboxylate. 2

  • Apollo Scientific. (2022). Safety Data Sheet for 2-Bromobenzoic acid. 17

  • Fisher Scientific. (2025). Safety Data Sheet for 2-Bromobenzylamine. 18

  • Fisher Scientific. (2025). Safety Data Sheet for 2-Bromobenzoic acid. 3

  • BenchChem. (2025). Proper Disposal of Hexyl 4-bromobenzoate: A Guide for Laboratory Professionals. 11

  • Fisher Scientific. (2025). Safety Data Sheet for Methyl 2-bromobenzoate. 7

  • University of Tennessee, Knoxville EHS. (n.d.). Organic Solvents. 9

  • The University of Edinburgh. (2022). Waste Management. 19

  • Oregon State University EHS. (n.d.). Hazardous Waste Reduction. 20

  • PubChem, National Center for Biotechnology Information. (n.d.). 2-Bromobenzoic acid.

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Personal protective equipment for handling 2-Piperidin-1-ylethyl 2-bromobenzoate

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Personal protective equipment for handling 2-Piperidin-1-ylethyl 2-bromobenzoate Audience: Researchers, scientists, and drug development professionals.

Executive Safety Summary

Compound Class: Halogenated Benzoate Ester / Tertiary Amine Primary Hazards (Inferred): Skin/Eye Irritation (Category 2), Respiratory Irritation (Category 3), Acute Toxicity (Oral/Dermal). Critical Warning: As a pharmaceutical intermediate with probable local anesthetic properties (structural analog to piperocaine), this compound may suppress pain sensation upon contact, leading to undetected chemical burns. Treat as a High-Potency Unknown .

This guide provides a self-validating safety protocol for handling 2-Piperidin-1-ylethyl 2-bromobenzoate . In the absence of compound-specific toxicological data, these protocols utilize "Universal Precautions for Novel Pharmaceutical Intermediates," assuming high sensitization potential and lipophilicity.

Personal Protective Equipment (PPE) Matrix

The lipophilic nature of the piperidine-ethyl chain facilitates dermal absorption. Standard latex gloves are insufficient .

PPE Category Specification Rationale & Validation
Hand Protection Double-Gloving Strategy: 1. Inner: Nitrile (4 mil)2. Outer: Nitrile (Minimum 5 mil) or NeopreneValidation: Check outer glove every 30 mins for puckering/discoloration. The piperidine moiety can act as a permeation enhancer for the brominated aromatic ring.
Eye/Face Chemical Splash Goggles (ANSI Z87.1+)Rationale: Safety glasses are inadequate due to the risk of splash entry from side gaps. The amine functionality is caustic to corneal tissue.
Respiratory Fume Hood (Face velocity: 80–100 fpm)Protocol: All transfers of solids or liquids must occur within the hood. If hood access is compromised, use a half-face respirator with Organic Vapor/Acid Gas (OV/AG) cartridges.
Body Defense Tyvek® Lab Coat (or chemically resistant apron)Rationale: Cotton absorbs lipophilic esters, keeping the hazard against the skin. Tyvek repels splashes.
Operational Handling Protocol
A. Pre-Operational Verification (The "Zero-Entry" Check)

Before opening the vial, perform this 3-step logic check:

  • Quench Path: Is a beaker of dilute HCl (1M) or saturated Sodium Bicarbonate available to neutralize spills?

  • Waste Path: Is a dedicated "Halogenated Organic" waste container labeled and open?

  • Decon Path: Are dry absorbent pads (chem-mats) placed on the hood surface?

B. Transfer & Weighing Workflow
  • Physical State: Likely a viscous oil or low-melting solid.

  • Static Risk: High. Use antistatic gun if handling solid powder.

Step-by-Step Protocol:

  • Tare Setup: Place the receiving vessel (flask/vial) inside a secondary container (e.g., a clean beaker) to catch drips.

  • Transfer: Use a disposable glass Pasteur pipette (for liquids) or a dedicated spatula (for solids). Do not use plastic syringes without testing compatibility, as the amine may leach plasticizers.

  • Solvent Choice: Dissolve immediately in the reaction solvent (e.g., DCM, THF) to lower vapor pressure and reduce dust/aerosol risk.

  • Seal: Parafilm all joints immediately after addition.

C. Reaction Monitoring (TLC/HPLC)
  • Visualization: UV Active (Bromobenzoate chromophore).

  • Stain: Dragendorff’s Reagent (stains tertiary amines orange) is specific for the piperidine moiety.

Emergency Response & First Aid
Scenario Immediate Action Mechanism of Action
Skin Contact Wash with 5% Acetic Acid , then soap/water.The acid protonates the piperidine nitrogen, turning the lipophilic free base into a water-soluble salt, preventing deep tissue absorption.
Eye Exposure Flush for 15 minutes minimum.[1][2]The basic amine component can cause rapid corneal opacification. Immediate dilution is critical.
Spill (Liquid) Cover with Vermiculite or Sand .Do not use paper towels (increases surface area for evaporation). Scoop into a sealed jar.
Waste Disposal Logistics

Classification: Halogenated Organic Waste (contains Bromine).

  • Segregation: Do NOT mix with strong oxidizers (e.g., Nitric acid) or strong bases. The amine can form N-oxides or reactive intermediates.

  • Labeling: Must explicitly state "Contains Brominated Organics" and "Tertiary Amines."

  • Deactivation (Small Scale Only): For trace residue in glassware, rinse with dilute HCl to form the ammonium salt, then rinse with acetone into the halogenated waste stream.

Visualizations
Figure 1: Safe Handling Decision Tree

Caption: Logical workflow for selecting PPE and engineering controls based on physical state and scale.

PPE_Decision_Tree Start Start: Assess 2-Piperidin-1-ylethyl 2-bromobenzoate Scale State Physical State? Start->State Solid Solid / Powder State->Solid Liquid Liquid / Oil State->Liquid Solid_Action High Dust Risk Use Anti-Static Gun Work in Hood ONLY Solid->Solid_Action Liquid_Action Splash Risk Double Nitrile Gloves Glass Pipettes Only Liquid->Liquid_Action Scale Scale > 1 gram? Solid_Action->Scale Liquid_Action->Scale Respirator Mandatory: Full Face Respirator or Glove Box Scale->Respirator Yes Standard Standard: Fume Hood Sash < 18" Splash Goggles Scale->Standard No

Figure 2: Metabolic/Degradation Pathway Risks

Caption: Potential degradation products during storage or metabolism, highlighting the release of irritant sub-structures.

Degradation_Pathway Compound 2-Piperidin-1-ylethyl 2-bromobenzoate Hydrolysis Hydrolysis (Moisture/Enzymes) Compound->Hydrolysis Acid 2-Bromobenzoic Acid (Skin Irritant) Hydrolysis->Acid Alcohol 2-(Piperidin-1-yl)ethanol (Corrosive/Toxic) Hydrolysis->Alcohol

References
  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for Ethyl 2-bromobenzoate (CAS 6091-64-1). Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (2024). Laboratory Safety Guidance: Chemical Hygiene Plan. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.